molecular formula C28H51NO12 B12377430 (R,E)-TCO-PEG8-acid

(R,E)-TCO-PEG8-acid

カタログ番号: B12377430
分子量: 593.7 g/mol
InChIキー: LIPCJNZAKQKTRV-OQZKUQRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R,E)-TCO-PEG8-acid is a useful research compound. Its molecular formula is C28H51NO12 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H51NO12

分子量

593.7 g/mol

IUPAC名

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1

InChIキー

LIPCJNZAKQKTRV-OQZKUQRLSA-N

異性体SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

正規SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to (R,E)-TCO-PEG8-acid: A Bioorthogonal Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (R,E)-TCO-PEG8-acid, a key reagent in the field of bioorthogonal chemistry. This document details its role in advanced bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a strained trans-cyclooctene (TCO) moiety, a hydrophilic eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid.[][2] This unique architecture enables the covalent linkage of biomolecules through a highly efficient and selective bioorthogonal reaction known as the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC).[2][3] The TCO group serves as the dienophile, reacting rapidly with a tetrazine partner in a catalyst-free "click" reaction.[2] The PEG8 spacer enhances aqueous solubility and reduces steric hindrance, while the carboxylic acid allows for conjugation to primary amines on biomolecules after activation.

Chemical Structure and Properties

The chemical structure of this compound facilitates its utility in bioconjugation. The specific stereochemistry of the TCO ring is crucial for its high reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Molecular Formula C28H51NO12
Molecular Weight 593.70 g/mol
CAS Number 2353410-03-2
Appearance Colorless oil or viscous liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, DCM, THF, and acetonitrile.
Storage Store at -20°C, protected from light. The TCO moiety has a limited shelf life due to its potential to isomerize to the less reactive cis-cyclooctene (CCO).

The TCO-Tetrazine Ligation: A Cornerstone of Bioorthogonal Chemistry

The primary application of this compound is its participation in the TCO-tetrazine ligation, a bioorthogonal reaction renowned for its exceptional speed and selectivity. This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-rich TCO and an electron-deficient tetrazine.

TCO_Tetrazine_Ligation Mechanism of TCO-Tetrazine Ligation TCO Trans-Cyclooctene (TCO) TransitionState [4+2] Cycloaddition (Rate-Determining) TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Intermediate Unstable Tricyclic Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder Elimination Nitrogen N₂ Gas Intermediate->Nitrogen

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

This reaction is characterized by its extremely fast kinetics, with second-order rate constants reported in the range of 10³ to 10⁶ M⁻¹s⁻¹. This high reactivity allows for efficient conjugation at low concentrations of reactants, which is a significant advantage in biological systems. The reaction is biocompatible, proceeding efficiently under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic metal catalysts.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the labeling of proteins.

Activation of this compound with EDC/NHS

The carboxylic acid moiety of this compound must be activated to an amine-reactive ester for conjugation to primary amines (e.g., lysine residues) on a protein. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Protein of interest in an amine-free buffer

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Activate Carboxylic Acid:

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add the desired molar excess of the this compound stock solution to the EDC/NHS mixture.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Protein Conjugation:

    • Immediately add the activated (R,E)-TCO-PEG8-NHS ester solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker to the protein is a common starting point, though the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagents by buffer exchange using a desalting column equilibrated with the desired storage buffer.

TCO-Tetrazine Click Chemistry Conjugation

Once the protein is functionalized with the TCO moiety, it can be reacted with a tetrazine-labeled molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine reagent is often used.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): For many applications, the reaction is clean and efficient enough that no further purification is required. If necessary, the final conjugate can be purified using size-exclusion chromatography.

Protein_Labeling_Workflow General Workflow for Protein Labeling cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Tetrazine Ligation Protein Protein with Primary Amines Conjugation1 Conjugate to Protein Protein->Conjugation1 Activate_TCO_Acid Activate this compound (EDC/NHS) Activate_TCO_Acid->Conjugation1 TCO_Protein TCO-labeled Protein Conjugation1->TCO_Protein Purification1 Purify (Desalting) TCO_Protein->Purification1 Conjugation2 Click Reaction Purification1->Conjugation2 Tz_Molecule Tetrazine-labeled Molecule Tz_Molecule->Conjugation2 Labeled_Protein Final Labeled Protein Conjugate Conjugation2->Labeled_Protein Purification2 Purify (Optional, SEC) Labeled_Protein->Purification2

Workflow for protein labeling using this compound.

Characterization of TCO-PEGylated Proteins

The successful conjugation and the degree of labeling can be assessed using various analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeReferences
Mass Spectrometry (MS) To confirm the covalent attachment of the linker and determine the degree of labeling by measuring the mass increase of the protein.
SDS-PAGE To visualize the increase in molecular weight of the labeled protein. If the tetrazine partner is fluorescent, in-gel fluorescence can be used for detection.
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect any aggregation or fragmentation.
UV-Vis Spectroscopy To monitor the progress of the TCO-tetrazine ligation by observing the disappearance of the tetrazine's characteristic absorbance.

Applications in Research and Drug Development

The unique properties of this compound and the TCO-tetrazine ligation have made them invaluable tools in various fields.

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a target-binding ligand and an E3 ligase-binding ligand.

  • Molecular Imaging: The TCO moiety can be introduced onto biomolecules for subsequent labeling with tetrazine-functionalized imaging agents (e.g., fluorescent dyes, PET tracers) for in vitro and in vivo imaging.

  • Biomaterial Functionalization: Surfaces can be modified with TCO groups for the subsequent immobilization of biomolecules.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology, drug development, and materials science. Its ability to participate in the rapid and bioorthogonal TCO-tetrazine ligation allows for the precise and efficient construction of complex bioconjugates under mild, biocompatible conditions. This technical guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

References

An In-Depth Technical Guide to the Mechanism of Action of (R,E)-TCO-PEG8-acid in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (R,E)-TCO-PEG8-acid, a key reagent in the field of bioorthogonal chemistry. It details its mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its application.

Core Concept: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for this compound relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction occurs between an electron-deficient tetrazine and a strained, electron-rich dienophile, in this case, the trans-cyclooctene (TCO) moiety of the reagent.[1][2][3][4][5]

The reaction is exceptionally fast and highly selective, proceeding readily in aqueous environments and complex biological media without the need for catalysts. The process involves a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas and form a stable dihydropyridazine conjugate. This irreversible reaction drives the formation of the product.

The this compound is a heterobifunctional linker. The TCO group provides the bioorthogonal reactivity, while the terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules (such as lysine residues in proteins) after activation. The PEG8 (polyethylene glycol) spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.

Quantitative Reaction Data

The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry. The table below summarizes key quantitative parameters for this reaction.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂)1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹General range, dependent on tetrazine and TCO structure
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine with TCO
up to 1000 M⁻¹s⁻¹ATTO-tetrazines with TCO
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO
Reaction pH6.0 - 9.0PBS buffer
Reaction TemperatureRoom Temperature (20-25 °C) or 4°C, 37°CDependent on the application
Reaction Time10 minutes - 2 hoursDependent on reactant concentrations and specific structures

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams outline the chemical reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction IEDDA Reaction cluster_products Products TCO (R,E)-TCO-PEG8-Biomolecule Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine Probe Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Unstable Intermediate Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate N2 Nitrogen Gas (N₂) Retro_DA->N2

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification cluster_step4 Step 4: Bioorthogonal Ligation A This compound + EDC/NHS B Activated TCO-PEG8-NHS Ester A->B Form active ester D TCO-labeled Biomolecule B->D C Biomolecule with primary amines (e.g., Protein) C->D E Desalting Column / Dialysis D->E Remove excess reagent F Purified TCO-labeled Biomolecule E->F H Final Conjugate F->H G Tetrazine Probe G->H IEDDA Reaction

References

Technical Guide: Synthesis and Purification of (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (R,E)-TCO-PEG8-acid, a bifunctional linker critical in the field of bioconjugation and drug delivery. This molecule incorporates a strained trans-cyclooctene (TCO) moiety for fast and selective bioorthogonal click chemistry, a hydrophilic octaethylene glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to various biomolecules.

Physicochemical Properties

A summary of the key quantitative data for this compound and its common activated ester derivative is presented below.

PropertyThis compound(R,E)-TCO-PEG8-NHS ester
Molecular Formula C₂₈H₅₁NO₁₂C₃₂H₅₄N₂O₁₄
Molecular Weight 593.7 g/mol 690.8 g/mol [1]
CAS Number 2353410-03-22353409-95-5[1]
Appearance Colorless to light yellow viscous liquid or oilColorless to light yellow viscous liquid
Purity Typically ≥95%Typically ≥95%[1]
Solubility Soluble in water, DMSO, DMF, DCMSoluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, protect from light-20°C, protect from light[1]

Synthesis of this compound: A Proposed Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and chemically sound multi-step synthesis can be proposed based on established methodologies for the synthesis of TCO derivatives and their conjugation to PEG linkers. The overall synthetic strategy involves the preparation of an activated TCO-NHS ester followed by its reaction with an amino-PEG8-acid derivative.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of (E)-Cyclooct-4-enol cluster_1 Step 2: Activation of TCO Precursor cluster_2 Step 3: Synthesis of Amino-PEG8-acid cluster_3 Step 4: Conjugation and Final Product Formation cluster_4 Step 5: Purification A cis-Cyclooct-4-enol B Photoisomerization (UV, sensitizer) A->B Irradiation C (E)-Cyclooct-4-enol B->C Formation D (E)-Cyclooct-4-enol E Reaction with N,N'-Disuccinimidyl carbonate (DSC) D->E Activation F (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS carbonate) E->F Formation J TCO-NHS carbonate G Commercially available Boc-NH-PEG8-COOH H Deprotection (e.g., TFA) G->H Acid treatment I H2N-PEG8-COOH H->I Formation K H2N-PEG8-COOH L Coupling Reaction (Amidation) J->L K->L M Crude this compound L->M Formation N Crude Product O Reversed-Phase HPLC N->O Purification P Pure this compound O->P Isolation Purification_Workflow A Crude Reaction Mixture B Solvent Removal (under reduced pressure) A->B C Residue Dissolution (in mobile phase) B->C D RP-HPLC Purification (C18 column) C->D E Fraction Collection (monitoring at ~220 nm) D->E F Analysis of Fractions (LC-MS) E->F G Pooling of Pure Fractions F->G H Lyophilization G->H I Pure this compound H->I Bioorthogonal_Labeling cluster_0 Biomolecule Functionalization cluster_1 Payload Functionalization cluster_2 Bioorthogonal Reaction (Click Chemistry) A Antibody C TCO-labeled Antibody A->C Amine Coupling B This compound (activated as NHS ester) G TCO-labeled Antibody D Drug or Imaging Agent F Tetrazine-labeled Payload D->F Conjugation E Tetrazine Linker H Tetrazine-labeled Payload I Antibody-Drug Conjugate (ADC) or Imaging Construct G->I iEDDA Reaction H->I

References

(R,E)-TCO-PEG8-acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (R,E)-TCO-PEG8-acid, a key reagent in bioorthogonal chemistry. The information presented is intended to assist researchers and drug development professionals in the effective handling, storage, and application of this compound.

Core Properties of this compound

This compound is a bifunctional molecule featuring a reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid connected by an eight-unit polyethylene glycol (PEG) spacer. The TCO moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazines, a cornerstone of bioorthogonal conjugation. The hydrophilic PEG8 linker enhances aqueous solubility, and the terminal carboxylic acid allows for conjugation to primary amines using standard coupling chemistries.

Solubility Data

The hydrophilic nature of the PEG8 chain and the polar carboxylic acid group confer this compound with good solubility in a range of polar solvents. While precise quantitative solubility data is not extensively published, the available information from suppliers indicates solubility in the following solvents.

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Note: The term "Soluble" indicates that the compound dissolves in the respective solvent, but the exact concentration at saturation is not specified in the available literature.

Stability Profile

The stability of this compound is primarily dictated by the strained trans-cyclooctene ring. The principal degradation pathway is the isomerization of the reactive trans-isomer to the significantly less reactive cis-cyclooctene (CCO) isomer. This process leads to a loss of bioorthogonal reactivity.

Several factors can influence the rate of this isomerization:

  • Temperature: Elevated temperatures accelerate the isomerization process. The recommended storage temperature for this compound and other TCO-containing compounds is -20°C to minimize degradation.

  • Presence of Thiols: Thiols can promote the isomerization of TCO to CCO.

  • Biological Milieu: In biological systems, such as serum, the stability of TCO can be compromised. Studies on TCO-conjugated antibodies have shown that while a significant portion of the TCO moiety can remain reactive in vivo for 24 hours, deactivation can occur, partly mediated by copper-containing serum proteins. One study on a free carboxylic acid derivative of axial TCO indicated stability for up to seven days in phosphate-buffered saline (PBS) and for 4 hours in mouse serum at 37°C, with degradation observed after 16 hours in serum.[1]

Experimental Protocols

Detailed, validated experimental protocols for the quantitative determination of solubility and stability of this compound are not publicly available. However, based on general laboratory practices for similar PEGylated compounds, the following workflows can be adapted.

Solubility Determination Workflow

A common method for determining the solubility of a compound is the shake-flask method followed by a suitable analytical technique.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B C Centrifuge or filter to remove undissolved solid B->C D Collect a precise aliquot of the supernatant C->D Transfer supernatant E Analyze concentration via HPLC, LC-MS, or other quantitative method D->E F Calculate solubility (e.g., in mg/mL) E->F Stability_Workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare solutions of this compound in relevant buffers (e.g., PBS at different pH values) or biological media B Incubate samples at controlled temperatures (e.g., 4°C, 25°C, 37°C) C Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours) B->C Periodic Sampling D Quench reaction if necessary and store samples appropriately before analysis C->D E Analyze samples using a stability-indicating HPLC method to separate the parent compound from degradants D->E F Quantify the remaining percentage of intact this compound E->F G Determine degradation kinetics and/or half-life F->G

References

An In-depth Technical Guide to TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal of bioorthogonal "click chemistry" reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed, specificity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of TCO linkers, detailing their core principles, quantitative performance data, experimental protocols, and key applications.

Core Principles of TCO-Tetrazine Ligation

The utility of TCO linkers in bioconjugation is centered on their rapid and highly selective reaction with a tetrazine partner. This reaction is a form of catalyst-free click chemistry, making it ideal for use in sensitive biological systems.[1][2]

Mechanism of Action: The reaction proceeds through a two-step mechanism:

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in a [4+2] cycloaddition to form an unstable tricyclic intermediate.[2]

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of N₂ serves as a thermodynamic driving force, ensuring the reaction proceeds to completion.

This reaction is characterized by its bioorthogonal nature, meaning the TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups within biomolecules, such as amines and thiols. This ensures highly specific and clean conjugation.

Quantitative Data

The performance of TCO linkers is best understood through quantitative analysis of their reaction kinetics and stability.

Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinarily fast reaction rates, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions. This allows for efficient labeling even at low micromolar or nanomolar concentrations, a critical feature for in vivo applications. The reactivity can be tuned by modifying the substituents on both the TCO and tetrazine rings.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)Not Specified~2,000
TCOVarious tetrazinesPBS37200 - 30,000
axial-5-hydroxy-TCO (a-TCO)3,6-di-(2-pyridyl)-s-tetrazineNot SpecifiedNot Specified~150,000
cis-Dioxolane-fused TCO (d-TCO)3,6-di-(2-pyridyl)-s-tetrazineWater25~366,000
s-TCO3,6-di-(2-pyridyl)-s-tetrazineWater25~3,300,000
TCOHydrogen substituted tetrazinesPBS37up to 30,000

Note: The exact rate can vary depending on the specific substituents and reaction conditions.

Stability of TCO Linkers

A critical consideration for the application of TCO linkers is their stability, particularly in biological environments. The primary concern is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene. This isomerization can be promoted by the presence of thiols and copper-containing proteins.

TCO DerivativeConditionStability
d-TCOPhosphate buffered D₂O (pD 7.4)No isomerization or decomposition after 14 days.
d-TCOHuman serum (room temperature)>97% trans after 4 days.
d-TCO30 mM mercaptoethanol (pH 7.4)43% isomerization after 5 hours.
s-TCOHigh thiol concentrations (30 mM)Rapid isomerization.
General TCOAqueous buffered media (pH 7.5, 4°C)Stable for weeks.

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments involving TCO linkers.

Protocol 1: Conjugation of a TCO-NHS Ester to an Antibody

This protocol describes the labeling of an antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • TCO-PEGn-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as a centrifugal filter unit with PBS.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's instructions for the specific TCO linker if it has a chromophore, or by mass spectrometry.

Protocol 2: Live Cell Surface Labeling using TCO-Tetrazine Ligation

This protocol outlines a two-step "pre-targeting" approach for labeling cell surface proteins.

Materials:

  • Live cells expressing the target protein

  • TCO-labeled antibody (prepared as in Protocol 1)

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Methodology:

  • Pre-targeting with TCO-Antibody:

    • Incubate the live cells with the TCO-labeled antibody in cell culture medium at a predetermined optimal concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove any unbound TCO-antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Add the tetrazine-fluorophore conjugate, diluted in cell culture medium to the desired final concentration (e.g., 1-5 µM), to the cells.

  • Incubation and Imaging:

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Mandatory Visualizations

Reaction Mechanism

G Mechanism of TCO-Tetrazine Ligation cluster_0 Reactants cluster_1 Reaction cluster_2 Products TCO TCO (Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine Tetrazine (Diene) Tetrazine->IEDDA Retro_DA Retro-Diels-Alder (N2 release) IEDDA->Retro_DA Unstable Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine Nitrogen N2 Gas Retro_DA->Nitrogen

Caption: The TCO-tetrazine ligation proceeds via a rapid two-step cycloaddition-elimination pathway.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Construction

G Workflow for Site-Specific ADC Construction cluster_0 Antibody Modification cluster_1 Linker-Drug Preparation cluster_2 Bioorthogonal Ligation cluster_3 Purification & Characterization Ab Antibody Reduce_Ab Partial Reduction (e.g., TCEP) Ab->Reduce_Ab Thiol_Ab Thiol-Exposed Antibody Reduce_Ab->Thiol_Ab Tetrazine_Ab Tetrazine-Modified Antibody Thiol_Ab->Tetrazine_Ab Tetrazine-Maleimide TCO_Linker TCO-Linker-OH Linker_Payload TCO-Linker-Payload Conjugate TCO_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Click TCO-Tetrazine Click Reaction Linker_Payload->Click Tetrazine_Ab->Click ADC Final ADC Click->ADC Purify Purification (e.g., SEC) ADC->Purify Characterize Characterization (e.g., MS, UV-Vis) Purify->Characterize

Caption: A generalized workflow for the construction of a site-specific antibody-drug conjugate.

Signaling Pathway: HER2 Signaling in Cancer and ADC Action

G HER2 Signaling Pathway and ADC Mechanism of Action cluster_1 Cell Membrane cluster_2 Intracellular ADC HER2-Targeted ADC (TCO-Linker-Payload) HER2 HER2 Receptor ADC->HER2 Binding HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation Endosome Endosome HER2->Endosome Internalization PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: HER2 signaling promotes cell survival, a pathway targeted by HER2-directed ADCs.

Conclusion

TCO linkers, through their participation in the exceptionally rapid and specific TCO-tetrazine ligation, represent a powerful and versatile tool in the field of bioconjugation. Their biocompatibility and high efficiency have made them indispensable for a wide range of applications, from the construction of next-generation antibody-drug conjugates to advanced live-cell imaging and diagnostics. The continued development of novel TCO derivatives with fine-tuned reactivity and stability profiles promises to further expand the scope and impact of this remarkable bioorthogonal chemistry.

References

The Pivotal Role of the PEG8 Spacer in (R,E)-TCO-PEG8-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-TCO-PEG8-acid is a heterobifunctional linker that plays a critical role in the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This molecule incorporates a reactive (R,E)-trans-cyclooctene (TCO) moiety for bioorthogonal click chemistry, a terminal carboxylic acid for conjugation to biomolecules, and a central eight-unit polyethylene glycol (PEG8) spacer. This in-depth technical guide elucidates the multifaceted role of the PEG8 spacer, providing quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their drug development endeavors. The PEG8 spacer is not merely an inert linker; it is a critical component that enhances solubility, improves pharmacokinetic profiles, and provides optimal spatial separation to overcome steric hindrance, thereby maximizing the efficacy and therapeutic potential of the resulting bioconjugate.

Introduction: The Significance of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting these molecular entities is a crucial determinant of the conjugate's overall success. Polyethylene glycol (PEG) linkers, composed of repeating ethylene oxide units, are widely employed to improve the physicochemical properties of bioconjugates. Among the various available lengths, the monodisperse PEG8 spacer, with its precisely defined length of eight ethylene glycol units, offers a unique and advantageous balance of properties for a multitude of applications.

This compound leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine-functionalized molecule. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules. The terminal carboxylic acid on the other end of the linker allows for covalent attachment to primary amines on proteins, such as lysine residues on antibodies, through the formation of a stable amide bond.

The Multifaceted Role of the PEG8 Spacer

The PEG8 spacer in this compound imparts several critical properties to the linker and the final bioconjugate:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous biological environments. The hydrophilic nature of the PEG8 spacer significantly increases the overall water solubility of the TCO-linker and the resulting bioconjugate, mitigating aggregation and improving its handling and formulation.[1][2]

  • Improved Pharmacokinetics and Biodistribution: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG8 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation time in the bloodstream.[3][4] This extended half-life allows for greater accumulation at the target site, potentially leading to improved therapeutic efficacy.

  • Reduction of Steric Hindrance: The defined length of the PEG8 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload or imaging agent. This separation is crucial for maintaining the biological activity of the antibody by preventing the conjugated molecule from interfering with its antigen-binding site.[5]

  • Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from recognition by the immune system, potentially reducing the risk of an immunogenic response.

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and the impact of the PEG8 spacer on bioconjugate properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTCO-PEG8-NHS esterTCO-PEG8-TCO
Molecular Formula C₂₈H₅₁NO₁₂C₃₂H₅₄N₂O₁₄C₃₆H₆₄N₂O₁₂
Molecular Weight 593.7 g/mol 690.8 g/mol 716.9 g/mol
CAS Number 2353410-03-22353409-95-52353409-67-1
Purity >95%>95%>95%
Solubility Water, DMSO, DCM, DMFDMSO, DCM, DMFDMSO, DCM, DMF
Storage Condition -20°C-20°C-20°C

Data sourced from commercial suppliers.

Table 2: Impact of PEG Spacer Length on Bioconjugate Properties (Comparative Data)

ParameterNo PEG SpacerShort PEG Spacer (e.g., PEG4)PEG8 SpacerLong PEG Spacer (e.g., PEG12)Reference
Hydrophilicity (LogP) Higher (more hydrophobic)IntermediateLowerLowest (most hydrophilic)
Blood Clearance FastSlowerSlowerSlowest
Tumor Uptake (%ID/g) VariablePotentially ImprovedHigherCan be Reduced
In Vitro Cytotoxicity HighestHighSlightly ReducedReduced

Note: The data in Table 2 is derived from studies on similar bioconjugates and represents general trends. The optimal PEG length is application-dependent.

Table 3: Reaction Kinetics of TCO-Tetrazine Ligation

Reaction PairSecond-Order Rate Constant (k₂)ConditionsReference
TCO + Tetrazine~2000 M⁻¹s⁻¹9:1 Methanol/Water
TCO + Tetrazineup to 10⁶ M⁻¹s⁻¹Aqueous Media

Experimental Protocols

Protocol for Conjugation of this compound to a Primary Amine on an Antibody via EDC/NHS Chemistry

This protocol describes the covalent attachment of the this compound linker to lysine residues on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each.

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated TCO-linker.

  • Conjugation to Antibody:

    • Add the freshly prepared NHS-activated TCO-linker solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and integrity of the TCO-functionalized antibody using SDS-PAGE and size-exclusion chromatography (SEC).

Protocol for Bioorthogonal Ligation of a Tetrazine-Payload to a TCO-Functionalized Antibody

This protocol describes the "click" reaction between the TCO-functionalized antibody and a tetrazine-modified payload.

Materials:

  • TCO-functionalized antibody (prepared as in Protocol 4.1)

  • Tetrazine-functionalized payload (e.g., a cytotoxic drug, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO) to a known concentration.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-payload solution to the TCO-functionalized antibody solution in Reaction Buffer.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using a desalting column or SEC to remove any unreacted payload.

  • Characterization:

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Mandatory Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation to Antibody cluster_ligation Bioorthogonal Ligation TCO_PEG8_Acid This compound Activated_Linker NHS-activated TCO-Linker TCO_PEG8_Acid->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker TCO_Antibody TCO-functionalized Antibody Activated_Linker->TCO_Antibody Antibody Antibody (Lys-NH2) Antibody->TCO_Antibody Amide Bond Formation ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->ADC IEDDA Click Reaction

Caption: Workflow for the synthesis of an ADC using this compound.

Pre-targeted Immuno-PET Imaging Workflow

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Radiotracer Administration cluster_step3 Step 3: PET Imaging Inject_TCO_Ab Inject TCO-functionalized Antibody Tumor_Accumulation Antibody accumulates at tumor site Inject_TCO_Ab->Tumor_Accumulation Clearance Unbound antibody clears from circulation Tumor_Accumulation->Clearance Inject_Tz_PET Inject Tetrazine- radiolabeled PET tracer Clearance->Inject_Tz_PET Time Delay (24-72h) Click_Reaction In vivo 'click' reaction at tumor site Inject_Tz_PET->Click_Reaction Tracer_Clearance Unbound tracer rapidly clears from body Click_Reaction->Tracer_Clearance PET_Scan Perform PET Scan Tracer_Clearance->PET_Scan Time Delay (1-4h) High_Contrast_Image High tumor-to-background signal for clear imaging PET_Scan->High_Contrast_Image

Caption: Workflow of a pre-targeted immuno-PET imaging strategy.

Role of PEG8 Spacer in Overcoming Steric Hindrance

Steric_Hindrance_Reduction cluster_no_spacer Without PEG8 Spacer cluster_with_spacer With PEG8 Spacer Antibody_NoSpacer Antibody Payload_NoSpacer Payload Antibody_NoSpacer->Payload_NoSpacer BindingSite_NoSpacer Antigen Binding Site Payload_NoSpacer->BindingSite_NoSpacer Hindrance Steric Hindrance Antibody_WithSpacer Antibody PEG8_Spacer PEG8 Spacer Antibody_WithSpacer->PEG8_Spacer Payload_WithSpacer Payload PEG8_Spacer->Payload_WithSpacer BindingSite_WithSpacer Antigen Binding Site NoHindrance Unhindered Binding

References

An In-depth Technical Guide on the Reactivity of (R,E)-TCO-PEG8-acid with Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (R,E)-TCO-PEG8-acid with tetrazines, a cornerstone of bioorthogonal chemistry. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines offers an unparalleled combination of rapid kinetics and high specificity, enabling the precise conjugation of biomolecules in complex biological environments. This guide delves into the core principles of this reaction, presents quantitative kinetic data, details experimental protocols, and illustrates relevant biological workflows.

The TCO-Tetrazine Ligation: A Symphony of Speed and Specificity

The reaction between a TCO moiety and a tetrazine is a powerful bioorthogonal ligation that proceeds via an IEDDA cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile.[2] This initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[3] This two-step process is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, such as copper.[4]

The this compound linker combines the highly reactive TCO group with a hydrophilic 8-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[5] The carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as lysine residues on proteins, through standard amide coupling chemistries.

Quantitative Analysis of Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions. These rapid kinetics are crucial for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo pre-targeting strategies and live-cell imaging.

The reaction rate is influenced by several factors:

  • Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.

  • Sterics: Less sterically hindered tetrazines and TCOs exhibit faster reaction rates.

  • Ring Strain: Increased ring strain in the TCO molecule leads to a significant increase in the reaction rate.

While specific kinetic data for this compound is not extensively published, the data for structurally similar TCO derivatives provide a strong indication of its reactivity. The table below summarizes second-order rate constants for various TCO and tetrazine pairs.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000
TCO derivativesMethyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄Various tetrazine scaffoldsDPBS371100 - 73,000
TCOTetrazine 1PBS3726,000 ± 500
sTCO-acidModel tetrazine 1125% ACN/PBS3723,800 ± 400

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to amine-containing biomolecules and the subsequent ligation with a tetrazine-functionalized partner.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • TCO-PEG8-acid Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Add a 10- to 20-fold molar excess of the TCO-PEG8-acid solution to the protein solution.

    • Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A final concentration of ~2 mM EDC and ~5 mM NHS is recommended as a starting point.

    • Incubate the reaction for 15 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

  • pH Adjustment for Amine Reaction: Raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Conjugation Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess reagent by desalting the labeled protein using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used to ensure complete conjugation of the TCO-protein.

    • Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any excess unreacted tetrazine reagent by size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate the reaction mechanism and key application workflows.

G Reaction Mechanism of TCO-Tetrazine Ligation cluster_0 Inverse-Electron-Demand Diels-Alder cluster_1 Retro-Diels-Alder TCO TCO (Dienophile) Intermediate Dihydropyridazine Intermediate TCO->Intermediate Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product Nitrogen N₂ Gas Intermediate->Nitrogen G Pre-targeting Workflow for In Vivo Imaging cluster_0 Step 1: Administration & Targeting cluster_1 Step 2: Clearance & Ligation cluster_2 Step 3: Imaging Antibody Antibody TCO_Ab TCO-Antibody Conjugate Antibody->TCO_Ab Conjugation TCO_Acid This compound TCO_Acid->TCO_Ab Tumor Tumor Cell TCO_Ab->Tumor Administration & Accumulation at Tumor Site Excess_TCO_Ab Excess Unbound TCO-Antibody Labeled_Tumor Labeled Tumor Cell Tumor->Labeled_Tumor Clearance Clearance from Circulation Excess_TCO_Ab->Clearance Tetrazine_Probe Radiolabeled Tetrazine Probe Tetrazine_Probe->Tumor Administration & Rapid Ligation at Tumor Site Imaging PET/SPECT Imaging Labeled_Tumor->Imaging Signal High Contrast Signal from Tumor Imaging->Signal

References

The Rise of a Bioorthogonal Super-reagent: A Technical Guide to Trans-Cyclooctene Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Speed and Specificity

In the intricate landscape of biological systems, the ability to selectively label and modify biomolecules is paramount. This necessity drove the development of bioorthogonal chemistry—a class of reactions that can occur within living systems without interfering with native biochemical processes. Among the most powerful tools in this chemical biologist's toolbox is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz).[1][2] This reaction is renowned for its exceptional speed, biocompatibility, and high specificity, making it a cornerstone of modern bioconjugation techniques in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[2][3][4]

This guide provides a comprehensive overview of the discovery and development of TCO linkers, presenting key quantitative data, detailed experimental protocols, and visualizations to illustrate the fundamental principles and workflows.

Discovery and Development: Taming Ring Strain for Reactivity

The utility of the IEDDA reaction for bioorthogonal chemistry was first independently reported in 2008 by the Fox and Weissleder groups. They recognized that the high ring strain of the trans isomer of cyclooctene makes it a highly reactive dienophile, ready to undergo a rapid [4+2] cycloaddition with an electron-poor diene like tetrazine. This reaction proceeds without the need for cytotoxic catalysts (like the copper used in some click chemistry variants) and forms a stable dihydropyridazine bond, releasing only nitrogen gas as a byproduct.

Since this initial discovery, research has focused on developing novel TCO derivatives with improved reactivity, stability, and hydrophilicity. This has led to a variety of structures, from the simple parent TCO to more complex, conformationally strained bicyclic systems like s-TCO and d-TCO, which exhibit even faster reaction kinetics. The choice of TCO linker is often a trade-off between reactivity and stability; highly strained TCOs react faster but can be more prone to isomerization to their unreactive cis-cyclooctene form, particularly in the presence of thiols.

Quantitative Data: A Comparative Look at TCO Linkers

The performance of a TCO linker is primarily defined by its reaction kinetics with a tetrazine partner and its stability under physiological conditions. The tables below summarize key quantitative data for several common TCO derivatives.

Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations
TCO DerivativeTetrazine PartnerRate Constant (k₂) M⁻¹s⁻¹ConditionsReference
TCO (parent)3,6-di(2-pyridyl)-s-tetrazine~2,0009:1 MeOH:water
TCO-mAb conjugate[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C
5-hydroxy-TCO (axial)3,6-di(2-pyridyl)-s-tetrazine deriv.273,000PBS, 37°C
d-TCO (syn-diastereomer)water-soluble 3,6-dipyridyl-s-tetrazine(366 ± 15) x 10³Water, 25°C
s-TCO (water-soluble deriv.)3,6-dipyridyl-s-tetrazine deriv.(3,300 ± 40) x 10³Not specified
oxoTCOwater-soluble tetrazine> TCONot specified
PeptoBrush-TCO (30% loading)Fluorogenic Tzup to 750,000PBS, 37°C

Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.

Table 2: Stability of TCO Derivatives
TCO DerivativeConditionObservationReference
TCO50% fresh mouse serum, 37°CAlmost complete conversion to cis-isomer within 7 hours
d-TCOHuman serum, room temp.>97% remained as trans-isomer after 4 days
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days
s-TCOHigh thiol concentration (30 mM)Rapidly isomerizes
s-TCO (double functionalized)Deuterated phosphate buffer (pH 7.4)Stable for over 70 hours

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the core reaction, a typical experimental workflow for creating an antibody-drug conjugate (ADC), and the logical development of TCO technology.

IEDDA_Mechanism cluster_product Products TCO Trans-Cyclooctene (TCO) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine (Tz) Tetrazine->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

ADC_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Bioorthogonal Ligation cluster_result Final Product A1 Start with Antibody (e.g., mAb) A3 React mAb with TCO-NHS Ester A1->A3 A2 Prepare TCO-NHS Ester in DMSO A2->A3 A4 Purify TCO-Antibody (e.g., Desalting Column) A3->A4 B2 Mix TCO-Antibody with Tetrazine-Drug A4->B2 TCO-functionalized Antibody B1 Prepare Tetrazine-Drug Payload B1->B2 B3 Incubate at RT (~1 hour) B2->B3 B4 Purify Final ADC (e.g., SEC) B3->B4 C1 Antibody-Drug Conjugate (ADC) B4->C1

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

TCO_Development_Logic Need Need for Fast, Catalyst-Free Bioconjugation in vivo Concept Concept: Strain-Promoted Cycloaddition Need->Concept Discovery Discovery (2008): TCO + Tetrazine IEDDA Concept->Discovery Challenge1 Challenge: Synthesis & Functionalization Discovery->Challenge1 Challenge2 Challenge: Balancing Reactivity vs. Stability Discovery->Challenge2 Solution1 Solution: Photochemical Flow Synthesis Challenge1->Solution1 Application Broad Applications: ADCs, Pretargeted Imaging, Live Cell Labeling Solution1->Application Solution2 Solution: Development of New Derivatives (s-TCO, d-TCO, oxoTCO) Challenge2->Solution2 Solution2->Application

Caption: Logical progression of TCO linker development and application.

Experimental Protocols

The following are generalized protocols for the labeling of a protein with a TCO linker and its subsequent conjugation to a tetrazine-modified molecule. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

Protocol 1: Labeling a Protein with TCO-NHS Ester

This protocol details the modification of primary amines (e.g., lysine residues) on a protein, such as an antibody, using an N-Hydroxysuccinimide (NHS) ester-functionalized TCO linker.

Materials:

  • Protein (e.g., antibody) of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • TCO-PEG-NHS Ester (or similar amine-reactive TCO linker)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or spin filters for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 5-15 minutes.

  • Purification: Remove excess, unreacted TCO linker and quenching agent by passing the reaction mixture through a desalting column or by using spin filtration, exchanging the buffer back to a standard PBS at pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore. Store the purified TCO-labeled protein at 4°C (short-term) or -80°C (long-term).

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule (e.g., a fluorescent dye, a small molecule drug).

Materials:

  • Purified TCO-modified protein

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein with the tetrazine-labeled molecule. A slight molar excess (e.g., 1.1 to 3 equivalents) of the tetrazine reagent is often used to ensure complete conjugation of the TCO sites.

  • Incubation: Due to the extremely fast kinetics, the reaction is often complete within minutes. However, an incubation time of 1 hour at room temperature is common to ensure completion, especially at low concentrations. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (~520-540 nm).

  • Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis to isolate the final, purified bioconjugate.

Conclusion and Future Outlook

Trans-cyclooctene linkers have revolutionized the field of bioconjugation, providing a fast, selective, and biocompatible method for labeling molecules in complex environments. The ongoing development of novel TCO derivatives with fine-tuned properties continues to expand their utility. From enabling pretargeted nuclear imaging and therapy to constructing sophisticated antibody-drug conjugates, the TCO-tetrazine ligation is a powerful and versatile tool that will undoubtedly continue to drive innovation in drug development, diagnostics, and fundamental biological research.

References

The Core of Rapid Bioconjugation: An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a premier tool in the fields of chemical biology, drug development, and materials science. Its exceptional reaction kinetics, high selectivity, and biocompatibility make it an ideal choice for covalent ligation in complex biological systems. This technical guide provides a comprehensive overview of the fundamental principles of IEDDA, detailed experimental protocols for key applications, and a summary of quantitative kinetic data to facilitate the rational design of IEDDA-based strategies.

Core Principles of Inverse-Electron-Demand Diels-Alder Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of IEDDA is governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is the dominant contributor to the transition state stabilization.[2][3]

Mechanism:

The most common IEDDA reaction in bioorthogonal chemistry involves the ligation of a 1,2,4,5-tetrazine (the diene) with a strained alkene or alkyne (the dienophile), such as a trans-cyclooctene (TCO).[4] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product, which can subsequently oxidize to a pyridazine.[5]

IEDDA_Mechanism Diene Electron-Deficient Diene (e.g., Tetrazine) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product N2 N₂ (gas) Intermediate->N2 retro-Diels-Alder Protein_Conjugation_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification ProteinA Protein A ActivateA Activate with TCO-PEG-NHS ProteinA->ActivateA PurifyA Purify TCO-Protein A ActivateA->PurifyA Mix Combine TCO-Protein A and Tetrazine-Protein B PurifyA->Mix ProteinB Protein B ActivateB Activate with Tetrazine-PEG-NHS ProteinB->ActivateB PurifyB Purify Tetrazine-Protein B ActivateB->PurifyB PurifyB->Mix Ligation IEDDA Ligation (1 hr, RT) Mix->Ligation PurifyFinal Purify Conjugate (e.g., SEC) Ligation->PurifyFinal FinalProduct Protein A-Protein B Conjugate PurifyFinal->FinalProduct Signaling_Pathway_PPI_Analysis cluster_cell Live Cell Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor ProteinX Express Protein X with TCO tag Receptor->ProteinX ProteinY Express Protein Y with Tetrazine tag Receptor->ProteinY Interaction Protein X-Y Interaction ProteinX->Interaction ProteinY->Interaction Crosslink Proximity-Induced IEDDA Crosslinking Interaction->Crosslink Downstream Downstream Signaling Interaction->Downstream Detection Detection of Crosslinked Complex (e.g., Western Blot) Crosslink->Detection

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with (R,E)-TCO-PEG8-acid. This reagent enables the introduction of trans-cyclooctene (TCO) moieties onto an antibody, a key component for bioorthogonal "click chemistry" applications. The TCO group reacts with exceptional speed and specificity with tetrazine-functionalized molecules in a catalyst-free inverse electron demand Diels-Alder (iEDDA) reaction.[1][2] This technology is instrumental in the development of antibody-drug conjugates (ADCs), pre-targeted in vivo imaging, and sensitive immunoassays.[2][3][4]

The protocol covers the preparation of the antibody, the conjugation reaction, purification of the labeled antibody, and methods for characterization.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the labeling reaction.

Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester

Target Degree of Labeling (DOL) (TCO molecules per antibody)Molar Excess of this compound
2 - 45 - 10 equivalents
4 - 810 - 20 equivalents
8 - 1220 - 35 equivalents

Note: The optimal molar ratio may vary depending on the antibody and its concentration. It is recommended to perform a pilot experiment with different ratios to determine the optimal conditions for a specific application.

Table 2: Typical Reaction and Purification Parameters

ParameterValue
Antibody Concentration1 - 10 mg/mL
Reaction BufferAmine-free buffer (e.g., PBS), pH 8.0-8.5
Reaction Time30 - 90 minutes at room temperature
Purification MethodSize-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Expected Antibody Recovery> 85%
Storage of Labeled AntibodyStore at 4°C for short-term and -20°C to -80°C for long-term storage.

Experimental Workflow

The overall workflow for labeling an antibody with this compound involves antibody preparation, conjugation, and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization antibody_prep Antibody Preparation (Buffer Exchange) reaction Labeling Reaction (Incubate Antibody + TCO) antibody_prep->reaction Amine-free buffer reagent_prep Reagent Preparation (Dissolve TCO-PEG8-acid) reagent_prep->reaction Freshly prepared purification Purification (Size-Exclusion Chromatography) reaction->purification Remove excess TCO characterization Characterization (Degree of Labeling) purification->characterization Purified Ab-TCO

Caption: Experimental workflow for antibody labeling with TCO.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials and Equipment
  • Antibody: 1 mg of purified antibody in an amine-free buffer (e.g., PBS).

  • This compound NHS ester: (MW will vary by supplier, assume ~600 g/mol for calculations).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3, or amine-free PBS adjusted to pH 8.0-8.5.

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification: Zeba™ Spin Desalting Columns (40K MWCO) or equivalent size-exclusion chromatography column.

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0.

  • Equipment: Microcentrifuge, spectrophotometer, reaction tubes, pipettes.

Antibody Preparation

It is critical to remove any buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the labeling reaction.

  • If necessary, perform a buffer exchange of the antibody into the Reaction Buffer using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. A concentration of 2.5 mg/mL is a good starting point.

Reagent Preparation

The TCO-PEG8-NHS ester is moisture-sensitive and should be dissolved immediately before use.

  • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution of the TCO-PEG8-NHS ester in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution with a compound of MW 600, dissolve 0.6 mg in 100 µL of anhydrous DMSO.

Labeling Reaction
  • Add the desired molar excess of the 10 mM TCO-PEG8-NHS ester stock solution to the antibody solution. For example, to achieve a 20-fold molar excess for 1 mg of a 150 kDa IgG antibody (6.67 nmol), add 13.3 µL of the 10 mM stock solution.

  • Gently mix the reaction solution by pipetting or brief vortexing.

  • Incubate the reaction for 30-90 minutes at room temperature, protected from light.

  • (Optional) To quench the reaction, add a quenching solution like 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

Purification of the Labeled Antibody

Remove the unreacted TCO-PEG8-NHS ester immediately after the reaction to prevent further modification and hydrolysis of the reagent.

  • Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Apply the entire reaction mixture to the center of the column.

  • Centrifuge the column to collect the purified, TCO-labeled antibody.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined using a few methods.

  • Mass Spectrometry: The most accurate method is to determine the mass of the unlabeled and labeled antibody using MALDI-TOF or ESI-MS. The mass shift will indicate the number of conjugated TCO molecules.

  • UV-Vis Spectrophotometry (if TCO reagent has a chromophore): Some TCO reagents contain a UV-tracer. If so, the DOL can be calculated by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the tracer.

Application: Pre-targeted Cell Imaging

TCO-labeled antibodies are frequently used in pre-targeted imaging. In this approach, the TCO-antibody is administered first and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent is administered, which then "clicks" to the TCO-antibody at the target location. This strategy enhances the target-to-background signal ratio.

pretargeting_workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_result Result inject_ab Administer TCO-labeled Antibody accumulation Antibody accumulates at target site (e.g., tumor) inject_ab->accumulation clearance1 Unbound antibody clears from circulation accumulation->clearance1 inject_tz Administer Tetrazine- labeled Imaging Probe clearance1->inject_tz Time Delay click_reaction Bioorthogonal 'Click' Reaction (TCO + Tetrazine) at target inject_tz->click_reaction clearance2 Unbound probe clears rapidly click_reaction->clearance2 imaging High-contrast imaging of the target site clearance2->imaging

Caption: Workflow for pre-targeted in vivo imaging.

References

Application Notes and Protocols for Conjugating Peptides with (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with functional moieties is a cornerstone of modern drug development and chemical biology. Trans-cyclooctene (TCO) derivatives, such as (R,E)-TCO-PEG8-acid, are invaluable tools for bioorthogonal chemistry, enabling the precise modification of peptides. The TCO group facilitates a rapid and highly specific 'click' reaction with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast, biocompatible, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst.

This compound is a heterobifunctional linker that contains a reactive TCO group for subsequent ligation and a terminal carboxylic acid. This carboxylic acid can be activated to form a stable amide bond with primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances solubility in aqueous media and provides spatial separation between the peptide and the TCO group, minimizing potential steric hindrance.

These application notes provide a detailed, step-by-step guide for the conjugation of peptides with this compound, purification of the resulting TCO-peptide conjugate, and an overview of a relevant application in targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

Table 1: Key Reaction Parameters for Peptide Conjugation with this compound
ParameterRecommended ValueNotes
Activation Reagents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHSEDC activates the carboxylic acid, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate.
Molar Ratio (TCO-acid:EDC:NHS) 1 : 1.5 : 1.2A slight excess of coupling reagents ensures efficient activation.
Molar Ratio (Peptide:Activated TCO) 1 : 5 to 1 : 20An excess of the activated TCO linker drives the reaction to completion. The optimal ratio may need to be determined empirically.[1][2]
Activation Buffer Anhydrous, amine-free organic solvent (e.g., DMF or DMSO) or MES buffer (pH 4.7-6.0)Low pH prevents premature hydrolysis of the activated ester.
Conjugation Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH. Buffers should be amine-free (e.g., avoid Tris).
Reaction Temperature Room temperature (20-25°C)Mild temperature preserves the integrity of the peptide.
Reaction Time 1-4 hoursReaction progress can be monitored by HPLC-MS.
Quenching Reagent 1 M Tris-HCl, glycine, or hydroxylamineQuenches unreacted NHS-esters to terminate the reaction.
Table 2: Purification and Characterization Parameters
ParameterMethodKey Considerations
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)RP-HPLC provides high-resolution separation of the conjugated peptide from unreacted peptide and excess linker.[3][4][5] SEC is suitable for removing excess small molecule reagents.
Analytical Characterization LC-MS (Liquid Chromatography-Mass Spectrometry)Confirms the molecular weight of the TCO-peptide conjugate and assesses purity.
Quantitative Analysis HPLC with UV detection (210-220 nm)Allows for the quantification of conjugation efficiency by comparing the peak areas of the starting peptide and the product.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Argon or nitrogen gas

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • In a separate vial, dissolve EDC (1.5 molar equivalents to the TCO-acid) and NHS (1.2 molar equivalents to the TCO-acid) in anhydrous DMF or DMSO.

  • Alternatively, for an aqueous activation, dissolve the TCO-acid in MES buffer. Then add EDC and NHS.

  • Under an inert atmosphere (argon or nitrogen), add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • The activated (R,E)-TCO-PEG8-NHS ester is now ready for immediate use in the conjugation reaction. Do not store the activated linker.

Protocol 2: Conjugation of Activated this compound to a Peptide

This protocol details the reaction of the activated TCO-linker with a peptide containing primary amines.

Materials:

  • Peptide of interest (dissolved in an appropriate buffer)

  • Activated (R,E)-TCO-PEG8-NHS ester solution (from Protocol 1)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Add the desired molar excess (typically 5- to 20-fold) of the freshly prepared activated (R,E)-TCO-PEG8-NHS ester solution to the peptide solution.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

  • The crude TCO-peptide conjugate is now ready for purification.

Protocol 3: Purification and Characterization of the TCO-Peptide Conjugate

This protocol outlines the purification of the TCO-peptide conjugate using RP-HPLC and its characterization by LC-MS.

Materials:

  • Crude TCO-peptide conjugate solution

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • LC-MS system

Procedure:

  • Purification by RP-HPLC:

    • Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the sample onto the C18 RP-HPLC column.

    • Elute the peptide conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm. The TCO-peptide conjugate will typically elute later than the unmodified peptide due to the increased hydrophobicity of the TCO moiety.

    • Collect the fractions corresponding to the desired product peak.

    • Lyophilize the purified fractions to obtain the TCO-peptide conjugate as a powder.

  • Characterization by LC-MS:

    • Dissolve a small amount of the lyophilized product in an appropriate solvent.

    • Analyze the sample using an LC-MS system to confirm the molecular weight of the TCO-peptide conjugate and to assess its purity.

Visualization of Experimental Workflow and Biological Application

Experimental Workflow for TCO-Peptide Synthesis and Application

The following diagram illustrates the overall workflow from peptide synthesis to the application of the TCO-labeled peptide in cell-based assays.

G cluster_synthesis Peptide Synthesis & Modification cluster_application Biological Application Peptide Peptide Synthesis (Solid Phase) Conjugation Conjugation Peptide->Conjugation TCO_Acid This compound Activation Activation (EDC/NHS) TCO_Acid->Activation Activation->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Characterization Characterization (LC-MS) Purification->Characterization TCO_Peptide TCO-Peptide Conjugate Characterization->TCO_Peptide Cell_Incubation Incubation with Cells TCO_Peptide->Cell_Incubation Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Cell_Incubation Ligation Bioorthogonal Ligation (IEDDA) Cell_Incubation->Ligation Imaging Fluorescence Imaging Ligation->Imaging EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TCO_Peptide EGFR-Targeting TCO-Peptide TCO_Peptide->EGFR Blocks Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF Ras/Raf/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

Application Notes and Protocols for Protein Modification using (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-TCO-PEG8-acid is a high-quality bifunctional linker designed for the precise modification of proteins and other biomolecules. This linker incorporates a trans-cyclooctene (TCO) moiety, which participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on proteins, such as lysine residues, through a stable amide bond formation.

This document provides detailed application notes and protocols for the use of this compound in protein modification, including the initial activation of the linker, conjugation to the target protein, and the subsequent bioorthogonal ligation with a tetrazine-containing molecule.

Principle of the Method

The modification of a protein with this compound is a two-stage process. First, the carboxylic acid group of the TCO-PEG8-acid linker is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that is reactive towards primary amines. In the second stage, this activated linker is introduced to the protein solution, where it reacts with accessible lysine residues to form a stable amide bond. The resulting TCO-functionalized protein is then ready for rapid and specific conjugation to any molecule bearing a tetrazine moiety via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction.

Data Presentation

The performance of this compound in protein modification is influenced by the kinetics of the TCO-tetrazine ligation and the physicochemical properties imparted by the PEG8 linker.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently available.[1] The rate of this reaction is quantified by the second-order rate constant (k₂).

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
TCO and 3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water
TCO and 3-phenyl-1,2,4,5-tetrazine~2,000PBS
TCO and 3-(p-aminophenyl)-6-methyl-Tz~3,300PBS
General TCO and Tetrazine derivatives800 - 30,000Dependent on TCO strain and tetrazine substituents

Note: The specific kinetics can vary depending on the exact structures of the TCO and tetrazine derivatives, as well as the reaction conditions such as pH and temperature.

Table 2: Influence of PEG Linker Length on Bioconjugate Properties

The PEG8 spacer in this compound offers a balance of properties that are beneficial for many applications. Longer PEG chains generally lead to improved solubility and can reduce non-specific interactions.[2][3]

PropertyEffect of Increasing PEG Linker LengthRationale for PEG8
Hydrophilicity/Solubility IncreasesThe PEG8 chain significantly improves the water solubility of the TCO moiety and the final protein conjugate, which is particularly beneficial for hydrophobic payloads.[2][3]
Steric Hindrance Can be reducedThe flexible PEG8 spacer provides adequate distance between the protein and the TCO group, minimizing steric hindrance during the subsequent ligation with a tetrazine-modified molecule.
Aggregation ReducedBy increasing the hydrophilicity of the conjugate, the PEG8 linker helps to prevent aggregation, which can be an issue with modified proteins.
In Vivo Clearance Decreased (longer half-life)PEGylation is a well-established strategy to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer circulation half-life.
Reaction Kinetics Generally maintained, may be slightly reduced with very long linkersWhile the intrinsic reactivity is determined by the TCO and tetrazine, the PEG spacer can improve the accessibility of the TCO group in a biological context, potentially enhancing the effective reaction rate.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process for labeling a protein with this compound by first activating the carboxylic acid and then reacting it with primary amines on the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Part A: Activation of this compound

  • Prepare Stock Solutions:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add the EDC stock solution to a final concentration of approximately 2-5 mM.

    • Add the NHS/Sulfo-NHS stock solution to a final concentration of approximately 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature.

Part B: Conjugation to the Protein

  • Prepare Protein:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the Conjugation Buffer using a desalting column.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution. A 10- to 30-fold molar excess of the linker to the protein is a common starting point, but the optimal ratio should be determined empirically to achieve the desired degree of labeling.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the protein solution through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • The purified TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Bioorthogonal Ligation of TCO-modified Protein with a Tetrazine Probe

This protocol details the "click" reaction between the TCO-functionalized protein and a tetrazine-containing molecule (e.g., a fluorescent dye, a drug molecule, or another protein).

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Size-exclusion chromatography (SEC) system (optional, for purification)

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-modified protein in the desired Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used to ensure complete labeling of the TCO sites.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast. The progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis. For many applications, the reaction is clean enough that no further purification is required.

  • Analysis and Storage:

    • The final conjugate can be analyzed by methods such as SDS-PAGE (which may show a mobility shift), mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

    • Store the purified conjugate under conditions appropriate for the specific protein.

Visualizations

Signaling Pathways and Experimental Workflows

protein_modification_workflow cluster_activation Protocol 1: Activation & Conjugation cluster_ligation Protocol 2: Bioorthogonal Ligation tco_acid This compound activated_tco Activated TCO-PEG8-NHS Ester tco_acid->activated_tco 15-30 min, RT edc_nhs EDC / NHS in Activation Buffer (pH 6.0) edc_nhs->activated_tco tco_protein TCO-modified Protein activated_tco->tco_protein 1-2 hrs, RT protein Target Protein (in Conjugation Buffer, pH 7.2-7.5) protein->tco_protein quenching1 Quenching (Tris or Hydroxylamine) tco_protein->quenching1 purification1 Purification (Desalting Column) quenching1->purification1 tetrazine Tetrazine Probe purification1->tetrazine final_conjugate Final Protein Conjugate tetrazine->final_conjugate 30-60 min, RT purification2 Purification (Optional) (SEC or Dialysis) final_conjugate->purification2

Caption: Experimental workflow for protein modification.

reaction_mechanisms cluster_edc_nhs EDC/NHS Activation cluster_amide_bond Amine Coupling cluster_iedda TCO-Tetrazine Ligation COOH TCO-PEG8-COOH (Carboxylic Acid) Intermediate O-acylisourea (unstable intermediate) COOH->Intermediate + EDC EDC EDC->Intermediate NHSEster TCO-PEG8-NHS Ester (amine-reactive) Intermediate->NHSEster + NHS NHS NHS->NHSEster ProteinNH2 Protein-NH2 (Lysine residue) NHSEster->ProteinNH2 AmideBond Stable Amide Bond ProteinNH2->AmideBond TCO_Protein TCO-modified Protein Dihydropyridazine Dihydropyridazine Linkage TCO_Protein->Dihydropyridazine + Tetrazine_Probe Tetrazine Probe Tetrazine_Probe->Dihydropyridazine N2 N2 gas Dihydropyridazine->N2 -

Caption: Key chemical reaction pathways.

References

Application Note: Amine-Reactive TCO-PEG8-Acid Labeling for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the covalent labeling of biomolecules containing primary amines (e.g., proteins, antibodies) using amine-reactive TCO-PEG8-acid. This method is a cornerstone of a two-step bioorthogonal labeling strategy. First, the biomolecule of interest is functionalized with a trans-cyclooctene (TCO) moiety. The incorporated TCO group can then be specifically and efficiently reacted with a tetrazine-conjugated molecule of interest (e.g., a fluorescent dye, a drug molecule, or a radiolabel) through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst.[4][5]

The TCO-PEG8-acid itself requires activation of its carboxylic acid group to react with amines. More commonly, the N-hydroxysuccinimide (NHS) ester form, TCO-PEG8-NHS ester, is used for direct reaction with primary amines on biomolecules, such as the side chain of lysine residues. The hydrophilic PEG8 spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance. This labeling strategy is widely employed in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs, as well as in advanced imaging and diagnostic applications.

Key Features of TCO-Based Bioorthogonal Labeling:

  • High Reactivity: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.

  • Exceptional Specificity: TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups found in biological systems.

  • Biocompatibility: The reaction occurs efficiently under mild buffer conditions (physiological pH) without the need for potentially toxic catalysts like copper.

  • Improved Solubility: The integrated PEG8 linker improves the aqueous solubility of the labeled biomolecule.

Experimental Protocols

This section details the protocols for the two key stages of this labeling strategy: the modification of a biomolecule with TCO and the subsequent reaction with a tetrazine conjugate.

Part 1: Labeling of Amine-Containing Biomolecules with TCO-PEG8-NHS Ester

This protocol describes the modification of a generic protein with TCO-PEG8-NHS ester. The optimal conditions may vary depending on the specific biomolecule.

Materials and Reagents:

  • Protein of interest (or other amine-containing biomolecule)

  • TCO-PEG8-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • TCO-PEG8-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each biomolecule.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.

Part 2: Bioorthogonal Reaction of TCO-labeled Biomolecule with a Tetrazine Conjugate

This protocol outlines the reaction of the TCO-modified biomolecule with a tetrazine-conjugated molecule (e.g., a fluorescent probe).

Materials and Reagents:

  • TCO-labeled biomolecule (from Part 1)

  • Tetrazine-conjugated molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare the TCO-containing biomolecule in the reaction buffer.

  • Add the tetrazine-containing molecule to the TCO-containing biomolecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes at millimolar concentrations.

  • The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.

Data Presentation

The following tables summarize key quantitative parameters for the amine-reactive TCO-PEG8 labeling protocol.

Table 1: Recommended Reaction Parameters for TCO-PEG8-NHS Ester Labeling of Proteins

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of TCO-PEG8-NHS Ester 10-20 foldMay require optimization for specific proteins.
Reaction Buffer Amine-free (e.g., PBS)Avoid buffers containing Tris or glycine.
Reaction pH 7.2-8.5Slightly alkaline pH can improve reactivity.
Reaction Time 30-60 minutesLonger times may not significantly increase labeling.
Reaction Temperature Room Temperature
Quenching Agent 1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.

Table 2: Physicochemical Properties of TCO-PEG8-Acid and its NHS Ester

CompoundMolecular Weight ( g/mol )Storage ConditionsSolubility
TCO-PEG8-acid 593.71-20°C, protect from lightDMSO, DMF, DCM
TCO-PEG8-NHS ester 690.78-20°C, protect from lightDMSO, DMF, DCM

Note: TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO) form.

Visualizations

The following diagrams illustrate the key processes involved in amine-reactive TCO labeling.

G cluster_0 Part 1: TCO Functionalization cluster_1 Part 2: Bioorthogonal Ligation protein Protein with Primary Amines (-NH2) reaction1 Amine-Reactive Labeling (pH 7.2-8.5, RT, 30-60 min) protein->reaction1 tco_nhs TCO-PEG8-NHS Ester tco_nhs->reaction1 tco_protein TCO-Functionalized Protein reaction1->tco_protein tco_protein2 TCO-Functionalized Protein tetrazine Tetrazine-Conjugated Molecule (e.g., Fluorophore, Drug) reaction2 Inverse-Electron-Demand Diels-Alder Cycloaddition (RT, < 2 hours) tetrazine->reaction2 final_conjugate Final Labeled Bioconjugate reaction2->final_conjugate tco_protein2->reaction2

Caption: Experimental workflow for two-step TCO labeling.

G Protein_NH2 Protein-NH2 plus1 + arrow pH 7.2-8.5 TCO_NHS TCO-PEG8-NHS Protein_TCO Protein-NH-CO-PEG8-TCO plus2 + NHS NHS

Caption: Amine-reactive labeling chemical reaction.

References

Application Notes and Protocols for In Vivo Pre-targeting with (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vivo pre-targeting of tumors using (R,E)-TCO-PEG8-acid. This linker is a key component in a powerful two-step "click chemistry" strategy that leverages the highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz).

In this pre-targeting approach, a tumor-targeting molecule, typically a monoclonal antibody (mAb), is first modified with this compound. This TCO-functionalized antibody is administered to the subject and allowed to accumulate at the tumor site while clearing from circulation and non-target tissues. Subsequently, a small, fast-clearing molecule carrying a diagnostic (e.g., a PET imaging agent) or therapeutic (e.g., a radionuclide) payload, which is conjugated to a tetrazine, is administered. The tetrazine rapidly and specifically "clicks" with the TCO-modified antibody at the tumor site, leading to a high concentration of the payload at the target with minimal off-target effects. The PEG8 linker enhances the solubility and bioavailability of the conjugate.

This method offers significant advantages over traditional direct conjugation approaches, including improved tumor-to-background ratios for imaging and reduced systemic toxicity for therapy.[1][2]

Principle of Pre-targeted In Vivo Click Chemistry

The underlying principle is the IEDDA reaction, a bioorthogonal ligation that is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[3] The TCO group on the antibody serves as the dienophile, and the tetrazine on the payload acts as the diene. Their reaction forms a stable covalent bond, effectively delivering the payload to the pre-targeted site.

Data Presentation

The following table summarizes representative biodistribution data from a pre-targeted in vivo study using a TCO-modified antibody and a PEG8-linker-containing tetrazine radioligand. This data illustrates the typical distribution of the radiolabeled tetrazine after the pre-targeting procedure.

Table 1: Biodistribution of a 225Ac-labeled PEG8-Tetrazine in a BxPC-3 Tumor Mouse Model Pre-targeted with a TCO-modified 5B1 Antibody. [4]

TissuePercent Injected Dose per Gram (%ID/g) at 4hPercent Injected Dose per Gram (%ID/g) at 24hPercent Injected Dose per Gram (%ID/g) at 48h
Blood1.5 ± 0.20.3 ± 0.10.1 ± 0.0
Heart0.8 ± 0.10.2 ± 0.00.1 ± 0.0
Lungs1.2 ± 0.20.4 ± 0.10.2 ± 0.0
Liver2.5 ± 0.31.8 ± 0.21.5 ± 0.1
Spleen0.7 ± 0.10.5 ± 0.10.4 ± 0.1
Kidneys3.0 ± 0.51.5 ± 0.31.0 ± 0.2
Stomach0.5 ± 0.10.2 ± 0.00.1 ± 0.0
Intestines1.0 ± 0.20.5 ± 0.10.3 ± 0.1
Muscle0.4 ± 0.10.1 ± 0.00.1 ± 0.0
Bone0.6 ± 0.10.3 ± 0.10.2 ± 0.0
Tumor8.5 ± 1.5 10.2 ± 1.8 9.7 ± 0.5

Data is presented as mean ± standard deviation.

Experimental Protocols

The following protocols are adapted from established procedures for in vivo pre-targeting and provide a general framework.[5] Optimization may be required for specific antibodies, targets, and payloads.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody via primary amines (e.g., lysine residues). The carboxylic acid group of the linker is activated to an NHS ester in situ or a pre-activated TCO-PEG8-NHS ester can be used.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Activation of this compound (if not using a pre-activated NHS ester):

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Incubate at room temperature for 15-30 minutes to generate the TCO-PEG8-NHS ester.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated TCO-PEG8-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted TCO linker and other small molecules using a desalting column equilibrated with PBS.

    • Collect the purified TCO-antibody conjugate.

  • Characterization:

    • Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.

Protocol 2: In Vivo Pre-targeting and Biodistribution Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo pre-targeting experiment in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • Purified TCO-antibody conjugate

  • Radiolabeled tetrazine probe (e.g., 177Lu-DOTA-PEG-Tz)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Animal handling and injection equipment

  • Gamma counter or other appropriate radiation detection instrument

Procedure:

  • Administration of TCO-Antibody Conjugate:

    • Administer a predetermined dose of the TCO-antibody conjugate (e.g., 100 µg) to each mouse via tail vein injection.

    • The volume of the injection should typically be around 100-150 µL.

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody conjugate to accumulate at the tumor site and clear from the circulation. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • Administration of Radiolabeled Tetrazine:

    • After the clearance period, administer the radiolabeled tetrazine probe (e.g., 1-2 nmol, ~40-50 µCi) to each mouse via tail vein injection.

  • Biodistribution Analysis:

    • At selected time points post-tetrazine injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of mice.

    • Collect blood and dissect major organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Mandatory Visualizations

G cluster_0 Antibody Functionalization mAb Monoclonal Antibody (mAb) Conjugation Conjugation mAb->Conjugation TCO_Linker This compound Activation Activation (EDC/NHS) TCO_Linker->Activation Activation->Conjugation Purification Purification (Desalting) Conjugation->Purification TCO_mAb TCO-modified mAb Purification->TCO_mAb

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

G cluster_1 In Vivo Pre-targeting Workflow Step1 Step 1: Administer TCO-modified Antibody Step2 Step 2: Accumulation & Clearance (24-72h) Step1->Step2 Wait Step3 Step 3: Administer Tetrazine-Payload Step2->Step3 Inject Step4 Step 4: In Vivo Click Reaction at Tumor Step3->Step4 Rapid Reaction Step5 Step 5: Imaging or Therapy & Biodistribution Step4->Step5 Analysis

Caption: General experimental workflow for in vivo pre-targeting applications.

G TCO_mAb TCO-modified Antibody (in circulation) Tumor_Cell Tumor Cell (with target antigen) TCO_mAb->Tumor_Cell Binds to antigen TCO_mAb_Tumor TCO-mAb bound to Tumor Clicked_Product Payload delivered to Tumor TCO_mAb_Tumor->Clicked_Product Click Reaction Tz_Payload Tetrazine-Payload (in circulation) Tz_Payload->Clicked_Product Clearance Renal Clearance of unbound payload Tz_Payload->Clearance Rapid clearance

Caption: Signaling pathway of in vivo pre-targeting using TCO-tetrazine ligation.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using TCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methods for creating antibody-drug conjugates (ADCs) utilizing trans-cyclooctene (TCO) linkers. The protocols detailed herein leverage the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO-functionalized component and a tetrazine-modified antibody. This "click chemistry" approach allows for the precise, site-specific conjugation of cytotoxic payloads, leading to the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which can result in an improved therapeutic window.[1][2]

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[2] TCO-based linkers, in conjunction with tetrazine-modified antibodies, offer a state-of-the-art platform for ADC development due to the rapid and specific nature of the iEDDA reaction, which proceeds under mild, biocompatible conditions without the need for a copper catalyst.[1] This methodology addresses the limitations of traditional ADC production, which often yields heterogeneous mixtures with inconsistent DARs and conjugation sites.

Principle of TCO-Tetrazine Ligation

The core of this methodology is the iEDDA reaction between a trans-cyclooctene (TCO) and a tetrazine. This reaction is exceptionally fast and highly selective, forming a stable dihydropyridazine bond. This bioorthogonal reaction is ideal for complex biological systems as the reactive partners do not interact with native biological functional groups.

The general workflow for creating a TCO-linked ADC involves three main stages:

  • Modification of the Antibody: A tetrazine moiety is introduced onto the antibody. This can be achieved through various methods, including targeting lysine residues or engineered cysteine residues.

  • Preparation of the TCO-Linker-Payload: The cytotoxic drug is conjugated to a linker containing a TCO group. These linkers often incorporate other elements such as a cleavable peptide sequence (e.g., Val-Cit) and a self-immolative spacer (e.g., PABC) to ensure controlled drug release within the target cell.

  • ADC Conjugation: The tetrazine-modified antibody is reacted with the TCO-linker-payload via the iEDDA click reaction to form the final ADC.

Data Presentation

Table 1: Second-Order Rate Constants of Common TCO Derivatives
TCO DerivativeSecond-Order Rate Constant with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-Cyclooctene (TCO)~2,000The original and most basic TCO structure.
axial-5-hydroxy-trans-cyclooctene (a-TCO)~150,000Increased reactivity due to steric effects.
Table 2: Comparison of Bioorthogonal Ligation Chemistries
Ligation ChemistryReaction SpeedBiocompatibilityKey Advantages
TCO-Tetrazine (iEDDA) Very Fast (>800 M⁻¹s⁻¹) Excellent (Copper-free) Ultrafast kinetics, high specificity, functions at low concentrations.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)ModerateExcellent (Copper-free)Well-established, good stability.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)FastModerate (Requires copper catalyst)High efficiency, but potential for cytotoxicity from copper.

Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine handle by targeting primary amines on lysine residues using a Tetrazine-NHS ester.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column.

  • Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry.

  • Storage: Store the mAb-Tz at 4°C.

Protocol 2: Conjugation of a Cytotoxic Payload to a TCO-Linker

This protocol outlines the attachment of a cytotoxic payload containing a carboxylic acid to a TCO-linker with a hydroxyl group (e.g., TCO-PEG1-Val-Cit-PABC-OH).

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • TCO-PEG1-Val-Cit-PABC-OH linker

  • Carbodiimide activator (e.g., EDC)

  • Activating agent (e.g., NHS or Sulfo-NHS)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide activator and an activating agent in an anhydrous organic solvent.

  • Conjugation: Add the TCO-PEG1-Val-Cit-PABC-OH linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

  • Storage: Lyophilize the pure fractions and store at -20°C under desiccated conditions.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-linker-payload from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The iEDDA reaction is typically very fast. The progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. UV-Vis spectroscopy can also be used to measure the absorbance of the antibody (at 280 nm) and the drug (at its specific λmax) to calculate the ratio.

    • Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).

    • Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.

  • Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.

Visualizations

ADC_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload-Linker Preparation cluster_2 Stage 3: ADC Conjugation mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-Modified mAb (mAb-Tz) mAb->mAb_Tz Lysine Targeting Tz_NHS Tetrazine-NHS Ester Tz_NHS->mAb_Tz ADC Antibody-Drug Conjugate (ADC) mAb_Tz->ADC iEDDA Click Reaction Payload Cytotoxic Payload TCO_Payload TCO-Linker-Payload Payload->TCO_Payload Conjugation TCO_Linker TCO-Linker TCO_Linker->TCO_Payload TCO_Payload->ADC

Caption: Experimental workflow for generating a TCO-linked ADC.

TCO_Tetrazine_Reaction TCO Trans-Cyclooctene (TCO) on Linker-Payload TransitionState [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) TCO->TransitionState Tetrazine Tetrazine on Antibody Tetrazine->TransitionState Dihydropyridazine Stable Dihydropyridazine Linkage (ADC) TransitionState->Dihydropyridazine Rapid Nitrogen N₂ Gas Dihydropyridazine->Nitrogen N₂ Elimination

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

In Vitro and In Vivo Characterization

A thorough evaluation of the final ADC is crucial to ensure its quality, efficacy, and safety.

In Vitro Assays:

  • Binding Affinity: The binding of the ADC to its target antigen on cancer cells should be assessed using methods like ELISA, Surface Plasmon Resonance (SPR), or flow cytometry to ensure it is comparable to the unconjugated antibody.

  • Internalization Assay: It is important to confirm that the ADC is efficiently internalized by target cells, which can be visualized using fluorescence microscopy or quantified by flow cytometry with a fluorescently labeled ADC.

  • Cytotoxicity Assay: The potency (IC50) of the ADC should be determined on both antigen-positive and antigen-negative cell lines to confirm target-specific cell killing.

  • Plasma Stability: The stability of the ADC in human and mouse plasma should be evaluated to assess linker stability and potential premature drug release.

In Vivo Evaluation:

  • Pharmacokinetics (PK): PK studies are performed in relevant animal models to determine the clearance, half-life, and overall exposure of the ADC.

  • Biodistribution: These studies track the localization of the ADC to the tumor and other tissues over time.

  • Efficacy: The anti-tumor activity of the ADC is evaluated in xenograft or other relevant cancer models.

By following these detailed protocols and characterization methods, researchers can effectively develop and evaluate novel antibody-drug conjugates using TCO-linker technology for targeted cancer therapy.

References

Application Notes and Protocols for (R,E)-TCO-PEG8-acid in Radiolabeling for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-TCO-PEG8-acid is a key reagent in the rapidly advancing field of bioorthogonal chemistry, particularly for pre-targeted positron emission tomography (PET) imaging. This molecule incorporates a highly reactive (R,E)-trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid for conjugation. The TCO group undergoes an exceptionally fast and selective inverse electron demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz)-bearing probe.[1][2][3][4] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[4]

The pre-targeting strategy separates the targeting of a biomolecule (e.g., an antibody) from the delivery of the radionuclide. First, a TCO-modified biomolecule is administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a radiolabeled tetrazine is injected, which rapidly binds to the TCO-modified biomolecule at the target, enabling high-contrast PET imaging with short-lived radionuclides. This approach significantly reduces the radiation dose to non-target tissues compared to directly labeled antibodies and allows for the use of radionuclides with shorter half-lives like Fluorine-18.

These application notes provide detailed protocols for the use of this compound in the preparation of TCO-modified biomolecules and their subsequent use in pre-targeted PET imaging.

Key Features of this compound

  • TCO Moiety: The strained trans-cyclooctene ring is highly reactive towards tetrazines, enabling rapid ligation even at low concentrations.

  • PEG8 Spacer: The eight-unit polyethylene glycol linker enhances aqueous solubility, reduces steric hindrance, and can minimize aggregation of the conjugated biomolecule.

  • Carboxylic Acid Group: The terminal carboxyl group allows for straightforward conjugation to primary amines on biomolecules like antibodies, proteins, and nanoparticles through the formation of a stable amide bond, typically using carbodiimide chemistry.

Application: Pre-targeted PET Imaging of Cancer

A primary application of this compound is in the development of immuno-PET imaging agents for oncology. By conjugating the TCO moiety to a tumor-targeting antibody, researchers can achieve high-contrast images of tumor xenografts. This methodology has been successfully used to visualize various cancer types, including pancreatic and colorectal cancer, by targeting specific tumor-associated antigens.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the conjugation of this compound to a targeting antibody via the formation of an active N-hydroxysuccinimide (NHS) ester followed by reaction with primary amines on the antibody.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting Antibody (e.g., IgG) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • PD-10 desalting columns

  • Reaction Buffer: PBS, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF to prepare a 10-20 fold molar excess of each reagent relative to the amount of antibody to be conjugated.

    • Incubate the mixture at room temperature for 1 hour to form the TCO-PEG8-NHS ester.

  • Antibody Preparation:

    • Exchange the buffer of the antibody solution to the Reaction Buffer (PBS, pH 8.5) using a PD-10 desalting column according to the manufacturer's instructions.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated TCO-PEG8-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification of the TCO-Antibody Conjugate:

    • Remove unreacted TCO reagent and byproducts by purifying the reaction mixture using a PD-10 desalting column, eluting with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the purified TCO-antibody conjugate using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.

G Conjugation of this compound to an Antibody cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization TCO_acid This compound TCO_NHS TCO-PEG8-NHS Ester TCO_acid->TCO_NHS Activation EDC_NHS EDC, NHS in DMF EDC_NHS->TCO_NHS TCO_Ab TCO-Antibody Conjugate TCO_NHS->TCO_Ab Antibody Targeting Antibody (in PBS, pH 8.5) Antibody->TCO_Ab Reaction Purification PD-10 Desalting Column TCO_Ab->Purification Characterization MALDI-TOF MS (Determine DOL) Purification->Characterization

Caption: Workflow for antibody conjugation with this compound.

Protocol 2: Radiolabeling of a Tetrazine Probe

This protocol provides a general method for radiolabeling a DOTA-conjugated tetrazine with Gallium-68.

Materials:

  • DOTA-conjugated Tetrazine

  • Gallium-68 (68Ga) from a 68Ge/68Ga generator

  • Sodium Acetate Buffer (0.1 M, pH 4.5)

  • C18 Sep-Pak light cartridge

  • Ethanol

  • Sterile water for injection

Procedure:

  • Elution of 68Ga:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the DOTA-conjugated tetrazine (typically 5-20 nmol) dissolved in a small volume of water.

    • Add the 68GaCl3 eluate to the vial.

    • Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.

    • Incubate the reaction at 95°C for 10-15 minutes.

  • Purification of the Radiolabeled Tetrazine:

    • Condition a C18 Sep-Pak light cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove unchelated 68Ga.

    • Elute the desired [68Ga]Ga-DOTA-Tetrazine product with a small volume of ethanol (e.g., 0.5 mL).

    • Dilute the final product with sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity (RCP) and radiochemical yield (RCY) using radio-TLC or radio-HPLC.

Protocol 3: Pre-targeted In Vivo PET Imaging

This protocol outlines the steps for a pre-targeted PET imaging study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • TCO-Antibody conjugate (from Protocol 1)

  • Radiolabeled Tetrazine (from Protocol 2)

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of TCO-Antibody:

    • Inject the TCO-antibody conjugate (e.g., 100 µg) into the tumor-bearing mice via tail vein injection.

    • Allow the antibody to accumulate at the tumor and clear from the bloodstream over a period of 24 to 48 hours. The optimal time interval depends on the pharmacokinetics of the specific antibody.

  • Administration of Radiolabeled Tetrazine:

    • After the predetermined accumulation interval, administer the radiolabeled tetrazine (e.g., 10-15 MBq) via tail vein injection.

  • PET/CT Imaging:

    • At various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours), perform PET/CT imaging under anesthesia.

  • Ex Vivo Biodistribution:

    • After the final imaging session, euthanize the mice.

    • Collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

G Pre-targeted PET Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Probe cluster_step3 Step 3: Imaging & Analysis Inject_TCO_Ab Inject TCO-Antibody conjugate into mouse Accumulation Allow accumulation at tumor and clearance from blood (24-48 hours) Inject_TCO_Ab->Accumulation Inject_Radio_Tz Inject radiolabeled Tetrazine probe Accumulation->Inject_Radio_Tz Click_Reaction In vivo IEDDA Click Reaction at tumor site Inject_Radio_Tz->Click_Reaction PET_CT PET/CT Imaging at various time points Click_Reaction->PET_CT Biodistribution Ex vivo Biodistribution (%ID/g) PET_CT->Biodistribution

Caption: General workflow for pre-targeted in vivo PET imaging.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing the TCO-tetrazine pre-targeting strategy for PET imaging.

Table 1: Radiosynthesis and Conjugation Data

ParameterValueReference
TCO-to-Antibody Ratio6.2 - 27.2
[18F]AlF-NOTA-Tz Radiochemical Yield (d.c.)54-65%
[18F]AlF-NOTA-Tz Specific Activity21.4 - 26.7 GBq/µmol
[89Zr]Zr-DFO-PEG5-Tz Radiolabeling RCY85 ± 4%
[68Ga]Ga-THP-Tz Liposome Labeling Efficiency (PBS)75 ± 2%
[68Ga]Ga-THP-Tz Liposome Labeling Efficiency (Serum)62 ± 3%

d.c. = decay-corrected; RCY = radiochemical yield

Table 2: In Vivo Tumor Uptake and Biodistribution Data

StudyModelRadiotracerTime p.i.Tumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
Pre-targeted 18F-PETBxPC3 Pancreatic Cancer[18F]AlF-NOTA-Tz4 h6.4~10:1
Pre-targeted 64Cu-PETSW1222 Colorectal Cancer[64Cu]Cu-Tz-SarAr1 h6.7 ± 1.7-
Pre-targeted 64Cu-PETSW1222 Colorectal Cancer[64Cu]Cu-Tz-SarAr24 h-21.5 ± 5.6
Pre-targeted 89Zr-PETHNSCC[89Zr]Zr-DFO-PEG5-Tz72 h1.5 ± 0.223.49 ± 6.22 (at 24h)
Directly Labeled 89Zr-PETHNSCC[89Zr]Zr-DFO-U3672 h17.1 ± 3.025.67 ± 6.30

p.i. = post-injection of radiotracer; HNSCC = Head-and-Neck Squamous Cell Carcinoma

Signaling Pathway and Reaction Diagram

The core of this technology is the inverse electron demand Diels-Alder (IEDDA) reaction between the TCO and tetrazine moieties.

G Inverse Electron Demand Diels-Alder Reaction TCO TCO-Antibody Plus + TCO->Plus Tetrazine Radiolabeled Tetrazine Arrow IEDDA Click Reaction (in vivo) Tetrazine->Arrow Plus->Tetrazine Product Radiolabeled Antibody at Target Arrow->Product

Caption: The IEDDA reaction between TCO and tetrazine.

Conclusion

The use of this compound in a pre-targeted PET imaging strategy offers a powerful platform for researchers in drug development and molecular imaging. This approach provides a method to achieve high-contrast images with reduced radiation burden, facilitating the development of novel diagnostic and therapeutic agents. The protocols and data presented here serve as a comprehensive guide for the implementation of this technology.

References

Application of (R,E)-TCO-PEG8-acid in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. The formation of hydrogels through bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers significant advantages due to its rapid kinetics, high specificity, and biocompatibility.[1][2]

This document provides detailed application notes and protocols for the use of (R,E)-TCO-PEG8-acid, a PEGylated trans-cyclooctene derivative, in the formation of hydrogels when crosslinked with a tetrazine-functionalized polymer. The PEG8 linker enhances hydrophilicity and provides spatial separation between the reactive TCO moiety and the polymer backbone.[3][4] The terminal carboxylic acid allows for the conjugation of this compound to amine-containing polymers, such as polyethylene glycol (PEG) or hyaluronic acid (HA), prior to hydrogel formation.[3]

Principle of TCO-Tetrazine Mediated Hydrogel Formation

The basis of hydrogel formation using this compound is the rapid and specific bioorthogonal reaction between the TCO group and a tetrazine derivative. This iEDDA reaction is exceptionally fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. The reaction proceeds without the need for a catalyst and is orthogonal to most biological functional groups, making it ideal for applications involving sensitive biological molecules or living cells.

The general scheme involves two key components:

  • TCO-functionalized polymer: A polymer backbone (e.g., multi-arm PEG-amine) is functionalized with this compound via carbodiimide chemistry, utilizing the terminal carboxylic acid of the TCO derivative and the amine groups on the polymer.

  • Tetrazine-functionalized crosslinker: A polymer with multiple tetrazine groups (e.g., multi-arm PEG-tetrazine) acts as the crosslinker.

When solutions of these two components are mixed, the TCO and tetrazine groups rapidly react to form a stable covalent dihydropyridazine linkage, leading to the formation of a crosslinked hydrogel network.

Applications

Hydrogels formed using this compound and tetrazine crosslinkers have a wide array of potential applications in research and drug development:

  • 3D Cell Culture: The biocompatible nature of the TCO-tetrazine reaction allows for the encapsulation of cells within the hydrogel matrix as it forms, providing a 3D environment that mimics the native extracellular matrix.

  • Tissue Engineering: The mechanical properties of the hydrogel can be tuned to match those of specific tissues, making them suitable as scaffolds for tissue regeneration. Bioactive molecules can also be incorporated into the hydrogel to promote cell adhesion and growth.

  • Controlled Drug Delivery: The hydrogel matrix can serve as a depot for the sustained release of therapeutic agents. The release kinetics can be controlled by tailoring the crosslinking density of the hydrogel.

  • In Situ Gelation: The rapid gelation kinetics allow for the formation of hydrogels in situ, which is advantageous for injectable systems that can fill irregularly shaped defects and deliver therapeutic agents directly to the target site.

Quantitative Data Summary

The following tables summarize representative quantitative data for hydrogels formed via TCO-tetrazine ligation. Note that the specific values for a hydrogel prepared with this compound will depend on the specific tetrazine crosslinker used, polymer concentrations, and experimental conditions.

Table 1: Gelation Kinetics and Mechanical Properties of TCO-Tetrazine Hydrogels

Polymer Concentration (w/v)TCO:Tetrazine Molar RatioGelation Time (seconds)Storage Modulus (G') (kPa)
3%1:1~1200.70
4%1:1~901.5
5%1:1~603.8
4%1:0.5~1500.6
4%1:2~752.8

Data adapted from studies on similar TCO-tetrazine hydrogel systems.

Table 2: Swelling and Degradation Properties of TCO-Crosslinked Hydrogels

Hydrogel FormulationSwelling Ratio (%)Gel Fraction (%)
TCO-PEG with Tetrazine-PEG18 ± 0.796 ± 0.5
TCO-Gelatin with Tetrazine-Gelatin (Low DOM)2131 ± 126~85
TCO-Gelatin with Tetrazine-Gelatin (High DOM)~1500>90

Data adapted from various sources investigating TCO-crosslinked hydrogels. DOM refers to the Degree of Modification.

Experimental Protocols

Protocol 1: Functionalization of a Multi-Arm PEG-Amine with this compound

Materials:

  • Multi-arm PEG-Amine (e.g., 4-arm PEG-NH2, 20 kDa)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the multi-arm PEG-Amine in anhydrous DMF to a final concentration of 50 mg/mL.

  • In a separate vial, dissolve this compound, EDC, and NHS in anhydrous DMF. Use a 1.5 to 2-fold molar excess of TCO-PEG8-acid, EDC, and NHS relative to the amine groups on the PEG polymer.

  • Add the TCO-PEG8-acid/EDC/NHS solution dropwise to the stirring PEG-Amine solution.

  • Allow the reaction to proceed overnight at room temperature under gentle stirring and protection from light.

  • Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents.

  • Lyophilize the purified solution to obtain the TCO-functionalized PEG as a white powder.

  • Characterize the degree of functionalization using ¹H NMR spectroscopy by comparing the integrals of the TCO protons with the PEG backbone protons.

Protocol 2: Hydrogel Formation via TCO-Tetrazine Ligation

Materials:

  • TCO-functionalized PEG (from Protocol 1)

  • Tetrazine-functionalized PEG (e.g., 4-arm PEG-Tetrazine, 20 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the TCO-functionalized PEG in PBS (e.g., 10% w/v).

  • Prepare a stock solution of the Tetrazine-functionalized PEG in PBS (e.g., 10% w/v).

  • To form the hydrogel, mix equal volumes of the TCO-functionalized PEG and Tetrazine-functionalized PEG solutions in a 1:1 stoichiometric ratio of TCO to tetrazine groups.

  • Vortex or pipette the mixture rapidly for 5-10 seconds.

  • The solution will begin to gel rapidly. The gelation time can be observed by inverting the vial. For more precise measurements, use a rheometer.

  • The resulting hydrogel can be used for cell encapsulation by resuspending the cells in the TCO-functionalized PEG solution before mixing with the tetrazine crosslinker.

Protocol 3: Characterization of Hydrogel Properties

1. Rheological Analysis (Gelation Time and Mechanical Strength):

  • Use an oscillatory rheometer with a parallel plate geometry.

  • Place the mixed precursor solution onto the lower plate immediately after mixing.

  • Lower the upper plate to the desired gap distance (e.g., 0.5 mm).

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage modulus (G') and loss modulus (G'').

  • The gel point is defined as the time at which G' surpasses G''.

  • After the gel has fully formed (G' reaches a plateau), perform a frequency sweep to further characterize the mechanical properties.

2. Swelling Ratio Measurement:

  • Prepare a hydrogel of a known initial weight (W_initial).

  • Immerse the hydrogel in PBS at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial * 100%.

3. Gel Fraction Determination:

  • After swelling measurements, lyophilize the swollen hydrogel to obtain the dry weight (W_dry).

  • The gel fraction is calculated as: (W_dry / W_initial_dry) * 100%, where W_initial_dry is the calculated initial dry weight of the polymer in the hydrogel.

Visualizations

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Product TCO Polymer-NH-CO-PEG8-(R,E)-TCO Hydrogel Crosslinked Hydrogel Network TCO->Hydrogel Bioorthogonal Click Reaction Tetrazine Polymer-Tetrazine Tetrazine->Hydrogel N2 N2 Hydrogel->N2 Release

Caption: Bioorthogonal TCO-Tetrazine Reaction for Hydrogel Formation.

Hydrogel_Formation_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Hydrogel Formation cluster_step3 Step 3: Characterization p1 Multi-arm PEG-Amine p4 TCO-functionalized PEG p1->p4 p2 This compound p2->p4 p3 EDC, NHS p3->p4 p6 Mix in PBS (pH 7.4) p4->p6 p5 Tetrazine-functionalized PEG Crosslinker p5->p6 p7 Hydrogel Formation p6->p7 p8 Rheology p7->p8 p9 Swelling Studies p7->p9 p10 Cell Viability Assay p7->p10

Caption: Experimental Workflow for TCO-Tetrazine Hydrogel Formation.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,E)-TCO-PEG8-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of labeling with this compound?

A1: Labeling with this compound is a two-step process.[1][2] First, the terminal carboxylic acid of the TCO-PEG8-acid is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] This forms a more stable amine-reactive NHS ester.[4] The second step involves the reaction of this activated TCO reagent with a primary amine (e.g., a lysine residue on a protein) to form a stable amide bond. The biomolecule is now "TCO-labeled" and ready for the subsequent bioorthogonal reaction with a tetrazine-modified molecule.

Q2: What are the optimal pH conditions for the two-step labeling process?

A2: The two steps of the labeling reaction have different optimal pH ranges for maximum efficiency. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. A common choice of buffer for this step is MES buffer. The subsequent coupling of the NHS-activated TCO reagent to a primary amine is favored at a neutral to slightly basic pH, typically between 7.0 and 8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a widely used buffer for this second step.

Q3: What are recommended molar ratios of EDC and NHS for the activation step?

A3: To achieve efficient activation of the this compound, a molar excess of EDC and NHS is generally recommended. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of TCO-PEG8-acid. However, the optimal ratios may vary depending on the specific biomolecule and reaction conditions, so empirical optimization is often necessary.

Q4: How should I store and handle this compound, EDC, and NHS reagents?

A4: this compound, EDC, and NHS are all moisture-sensitive. They should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vials to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and inactivation of the reagents. It is recommended to prepare solutions of EDC and NHS immediately before use, as they are not stable in aqueous solutions for extended periods.

Q5: My TCO-labeled protein shows low reactivity in the subsequent reaction with tetrazine. What could be the cause?

A5: Low reactivity of the TCO-labeled protein can be due to several factors. The trans-cyclooctene (TCO) group can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially during prolonged storage. It is advisable to use the TCO-labeled protein in the subsequent tetrazine ligation reaction as soon as possible after purification. For long-term storage, keep the labeled protein at -80°C and avoid multiple freeze-thaw cycles. Another potential issue is that the TCO group may be "masked" due to hydrophobic interactions with the protein, making it inaccessible for reaction. The inclusion of a hydrophilic PEG linker, such as in this compound, helps to minimize this effect.

Troubleshooting Guide: Low Labeling Efficiency

Issue Potential Cause Recommended Solution
Low or No Amine Labeling Suboptimal pH for Activation or Coupling Ensure the activation step is performed in a buffer at pH 4.5-6.0 (e.g., MES buffer). For the coupling step with the amine-containing molecule, adjust the pH to 7.0-8.5 (e.g., using PBS).
Hydrolysis of EDC or NHS Allow EDC and NHS vials to warm to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions fresh immediately before each use.
Presence of Amine-Containing Buffers Avoid buffers containing primary amines, such as Tris or glycine, during the activation and coupling steps as they will compete with the reaction. Use buffers like MES for activation and PBS for coupling.
Inefficient Quenching of EDC If performing a two-step coupling where the amine-containing molecule is added after the activation, ensure the EDC is properly quenched (e.g., with 2-mercaptoethanol) or removed via desalting before adding the second molecule to prevent unwanted crosslinking.
Precipitation During Reaction High Concentration of EDC High concentrations of EDC can sometimes lead to protein precipitation. If this occurs, try reducing the molar excess of EDC used in the activation step.
Poor Protein Stability Ensure your protein is soluble and stable in the chosen reaction buffers at the required pH. Perform a buffer exchange if necessary.
Low Yield of Final TCO-Tetrazine Conjugate Isomerization of TCO to CCO The TCO ring is strained and can isomerize to the unreactive cis-cyclooctene (CCO). Use the TCO-labeled biomolecule as soon as possible after preparation and store at -80°C for long-term storage.
Steric Hindrance The PEG8 spacer in the reagent is designed to reduce steric hindrance. However, if labeling a sterically hindered site on a large biomolecule, the reaction efficiency may be reduced.
Incorrect Stoichiometry in TCO-Tetrazine Reaction For the final ligation step, a slight molar excess (1.5 to 5-fold) of the tetrazine-containing molecule is often recommended to drive the reaction to completion.

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of an Amine-Containing Protein

This protocol describes the labeling of a protein with this compound via EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Reaction Buffer.

  • Activation of TCO-PEG8-acid:

    • Add a 5-fold molar excess of the Sulfo-NHS solution to the TCO-PEG8-acid stock solution.

    • Add a 2-fold molar excess of the EDC solution to the TCO-PEG8-acid/Sulfo-NHS mixture.

    • Incubate for 15 minutes at room temperature.

  • Labeling Reaction:

    • Add the activated TCO-PEG8-acid solution to the protein solution. A 10- to 20-fold molar excess of the activated TCO reagent over the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove the unreacted TCO reagent and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: Ensure both the TCO-labeled protein and the tetrazine-functionalized molecule are in the Reaction Buffer.

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (if necessary): If unreacted tetrazine-molecule needs to be removed for downstream applications, perform purification using a desalting column or dialysis.

Visualizations

G cluster_0 Step 1: Activation & Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation TCO_acid This compound Activated_TCO Amine-Reactive NHS-ester-TCO TCO_acid->Activated_TCO Activation EDC_NHS EDC / Sulfo-NHS (pH 4.5-6.0) EDC_NHS->Activated_TCO Labeled_Protein TCO-Labeled Protein Activated_TCO->Labeled_Protein Protein_NH2 Protein-NH2 Protein_NH2->Labeled_Protein Coupling (pH 7.0-8.5) Labeled_Protein_2 TCO-Labeled Protein Tetrazine Tetrazine-Molecule Final_Conjugate Final Conjugate Tetrazine->Final_Conjugate Labeled_Protein_2->Final_Conjugate IEDDA Reaction (Click Chemistry)

Caption: Workflow for two-step labeling with this compound.

G cluster_causes Potential Causes cluster_solutions Solutions Low_Efficiency Low Labeling Efficiency pH Incorrect pH Low_Efficiency->pH Reagents Degraded Reagents Low_Efficiency->Reagents Buffer Wrong Buffer Low_Efficiency->Buffer TCO_Stability TCO Isomerization Low_Efficiency->TCO_Stability Optimize_pH Optimize pH for each step pH->Optimize_pH Fresh_Reagents Use fresh reagents Reagents->Fresh_Reagents Amine_Free_Buffer Use amine-free buffers Buffer->Amine_Free_Buffer Use_Promptly Use labeled protein promptly TCO_Stability->Use_Promptly

References

Technical Support Center: Optimization of (R,E)-TCO-PEG8-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R,E)-TCO-PEG8-acid for bioconjugation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.

The conjugation process using this compound is a two-stage process. First, the carboxylic acid group of the TCO-PEG8-acid is activated to conjugate it to a primary amine on the target molecule (e.g., a protein or antibody). The second stage is the bioorthogonal reaction between the newly installed TCO group and a tetrazine-modified molecule. This guide will cover both stages of the process.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step conjugation process: (1) labeling a primary amine-containing molecule with this compound using EDC/NHS chemistry, and (2) the subsequent click reaction with a tetrazine-modified molecule.

Issue 1: Low or No Labeling with this compound
Potential CauseRecommended Solution
Suboptimal pH for EDC/NHS Reaction The EDC/NHS reaction has two pH-dependent steps. The activation of the carboxylic acid on the TCO-PEG8-acid is most efficient at a pH of 4.5-6.0.[1][2][3] The subsequent coupling to a primary amine is most efficient at a pH of 7.0-8.5.[1][2] For a two-step procedure, perform the activation in a buffer like MES at pH 5-6, then adjust the pH to 7.2-7.5 before adding your amine-containing molecule.
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction. Use non-amine and non-carboxylate buffers such as MES for the activation step and phosphate-buffered saline (PBS) for the coupling step.
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive. Store reagents desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Hydrolysis of Activated TCO-PEG8-acid The NHS-ester intermediate formed upon activation is susceptible to hydrolysis. Perform the coupling step with the amine-containing molecule as soon as possible after the activation step.
Low Concentration of Reactants Dilute solutions can lead to inefficient labeling due to competing hydrolysis reactions. If possible, perform the reaction with a higher concentration of your amine-containing molecule.
Issue 2: Low Yield in the TCO-Tetrazine Click Reaction
Potential CauseRecommended Solution
Degradation of TCO Moiety The trans-cyclooctene (TCO) group can isomerize to the unreactive cis-cyclooctene (CCO) form, especially with prolonged storage or exposure to certain conditions. It is recommended to use freshly prepared or properly stored TCO-labeled molecules. Long-term storage of TCO compounds is not recommended.
Suboptimal Stoichiometry An incorrect molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule can result in an incomplete reaction. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended.
Steric Hindrance If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be sterically hindered. The PEG8 spacer on the this compound is designed to minimize this, but if the issue persists, a longer PEG spacer may be necessary.
Inaccurate Quantification of Reactants If the concentrations of your TCO-labeled and tetrazine-labeled molecules are not accurately determined, this can lead to a suboptimal molar ratio and low yield. Use a reliable method for quantifying your biomolecules before starting the reaction.
Issue 3: Precipitation During the Reaction
Potential CauseRecommended Solution
High Concentration of EDC In some instances, a high concentration of EDC can cause precipitation of proteins. If precipitation is observed, try reducing the amount of EDC used.
Protein Aggregation Changes in pH or the addition of reagents can sometimes lead to protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Performing a buffer exchange to ensure compatibility can be beneficial.
Low Solubility of Conjugates The PEG8 spacer is intended to enhance water solubility. However, if the molecule being conjugated is very hydrophobic, the final conjugate may still have limited solubility.

Frequently Asked Questions (FAQs)

This compound Activation and Coupling

Q1: What is the optimal stoichiometry for the EDC/NHS activation of this compound?

A1: A common starting point is a molar ratio of TCO-PEG8-acid:EDC:NHS of approximately 1:10:25, though this may need to be optimized for your specific application.

Q2: What are the recommended buffers and pH for the EDC/NHS reaction?

A2: A two-buffer system is recommended. For the activation of the carboxylic acid, use a buffer with a pH between 4.5 and 6.0, such as 0.1M MES. For the subsequent coupling to a primary amine, a buffer with a pH between 7.0 and 8.5, such as PBS, is ideal. Avoid buffers containing primary amines or carboxylates, like Tris or glycine.

Q3: How long should the activation and coupling reactions be incubated?

A3: The activation of the carboxylic acid with EDC and NHS is typically rapid, often complete within 15 minutes at room temperature. The subsequent coupling reaction with the amine-containing molecule is usually allowed to proceed for 2 hours at room temperature.

Q4: How can I quench the EDC/NHS coupling reaction?

A4: The reaction can be quenched by adding a reagent that reacts with the remaining active NHS esters. Common quenching reagents include hydroxylamine, Tris, or glycine at a final concentration of 10-50 mM. Note that if you use an amine-containing quencher, it will also modify any remaining activated TCO-PEG8-acid.

TCO-Tetrazine Click Reaction

Q5: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A5: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) relative to the TCO-functionalized molecule is generally recommended. However, the optimal ratio may vary depending on the specific molecules being conjugated.

Q6: What are the recommended reaction buffers and pH for the TCO-tetrazine ligation?

A6: The TCO-tetrazine reaction is robust and works well in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically efficient within a pH range of 6 to 9.

Q7: What is the ideal reaction temperature and duration for the TCO-tetrazine click reaction?

A7: The reaction is exceptionally fast and is often complete within 30 to 60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or performed overnight at 4°C.

Q8: Is a catalyst required for the TCO-tetrazine click reaction?

A8: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds quickly without the need for a catalyst, such as copper, which can be cytotoxic. This makes it highly suitable for biological applications.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Activation and Coupling

ParameterActivation StepCoupling Step
pH 4.5 - 6.07.0 - 8.5
Recommended Buffer 0.1M MESPBS
Molar Ratio (TCO-acid:EDC:NHS) 1:10:25 (starting point)-
Temperature Room TemperatureRoom Temperature
Duration 15 minutes2 hours

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Click Reaction

ParameterRecommended Condition
pH 6.0 - 9.0
Recommended Buffer PBS
Stoichiometry (TCO:Tetrazine) 1 : 1.05 - 1.5
Temperature Room Temperature (or 4°C for extended reactions)
Duration 30 - 120 minutes

Experimental Protocols

Protocol 1: Two-Step Labeling of an Amine-Containing Protein with this compound

This protocol describes the activation of this compound and subsequent conjugation to a protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Amine-containing protein

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use. Prepare the protein solution in the Activation Buffer.

  • Activation of this compound:

    • To the this compound solution, add EDC and Sulfo-NHS to achieve the desired molar excess.

    • Incubate for 15 minutes at room temperature.

  • Coupling to Protein:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Coupling Buffer.

    • Immediately add the amine-containing protein to the activated TCO-reagent solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.

  • Purification: Remove excess, unreacted reagents by using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the conjugation of a TCO-labeled protein to a tetrazine-labeled molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the Reaction Buffer.

  • Reaction:

    • Mix the TCO-labeled protein and the tetrazine-labeled molecule at the desired molar ratio (typically a slight excess of the tetrazine-labeled molecule).

    • Incubate for 60 minutes at room temperature.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Visualizations

experimental_workflow cluster_step1 Step 1: TCO-PEG8-acid Activation & Coupling cluster_step2 Step 2: TCO-Tetrazine Click Reaction prep Reagent Preparation (TCO-acid, EDC, Sulfo-NHS, Protein in MES pH 5-6) activation Activation (Add EDC/Sulfo-NHS to TCO-acid, 15 min @ RT) prep->activation ph_adjust pH Adjustment (Add PBS to pH 7.2-7.5) activation->ph_adjust coupling Coupling (Add protein, 2h @ RT) ph_adjust->coupling quench Quenching (Add Tris buffer) coupling->quench purify1 Purification (Desalting column) quench->purify1 mix Mix Reactants (TCO-protein + Tetrazine-molecule in PBS pH 7.4) purify1->mix TCO-labeled Protein react Reaction (60 min @ RT) mix->react purify2 Purification (Optional) (Size-Exclusion Chromatography) react->purify2 final_product Final Conjugate purify2->final_product

Caption: Experimental workflow for the two-stage conjugation process.

troubleshooting_guide cluster_step1_troubleshooting Stage 1: EDC/NHS Coupling cluster_step2_troubleshooting Stage 2: TCO-Tetrazine Reaction start Low Conjugation Yield check_ph Verify pH of Buffers (Activation: 4.5-6.0, Coupling: 7.0-8.5) start->check_ph Issue in Stage 1? check_tco_stability Confirm TCO Stability (Use freshly labeled molecule) start->check_tco_stability Issue in Stage 2? check_buffers Check Buffer Composition (Avoid amines and carboxylates) check_ph->check_buffers check_reagents Verify Reagent Activity (Use fresh, dry EDC/NHS) check_buffers->check_reagents check_hydrolysis Minimize Hydrolysis (Perform coupling immediately after activation) check_reagents->check_hydrolysis check_stoichiometry Optimize Stoichiometry (Slight excess of tetrazine) check_tco_stability->check_stoichiometry check_steric_hindrance Consider Steric Hindrance (Is a longer spacer needed?) check_stoichiometry->check_steric_hindrance

Caption: Troubleshooting decision tree for low conjugation yield.

reaction_pathway cluster_activation Activation cluster_coupling Coupling cluster_click Click Reaction tco_acid (R,E)-TCO-PEG8-COOH activated_tco TCO-PEG8-CO-NHS (Active Ester Intermediate) tco_acid->activated_tco 15 min @ RT edc_nhs EDC, Sulfo-NHS MES Buffer, pH 5-6 tco_protein TCO-PEG8-CO-NH-Protein activated_tco->tco_protein PBS, pH 7.2-7.5 2h @ RT protein Protein-NH2 protein->tco_protein final_conjugate Final Conjugate tco_protein->final_conjugate PBS, pH 7.4 60 min @ RT tetrazine Tetrazine-Molecule tetrazine->final_conjugate

Caption: Chemical reaction pathway for the two-stage conjugation.

References

Improving the stability of (R,E)-TCO-PEG8-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,E)-TCO-PEG8-acid and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the stability and handling of these reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound conjugates?

The main stability concern for this compound and other trans-cyclooctene derivatives is the isomerization of the reactive trans-isomer to the unreactive cis-isomer.[1][2] This conversion renders the TCO moiety unable to participate in the rapid bioorthogonal reaction with tetrazines, leading to low or no conjugation yield.[1] Factors that can promote this isomerization include exposure to thiols, radical species, and prolonged storage.[2][3]

Q2: How should I properly store and handle this compound to ensure its stability?

To maximize the shelf-life and reactivity of your this compound, adhere to the following storage guidelines:

  • Long-term Storage: Store the reagent at -20°C as a solid. Some highly reactive TCO derivatives are best stored as solids in a freezer to prevent degradation.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF and store them at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

  • Protection from Light: TCO compounds can be sensitive to light, which may promote isomerization. Store all forms of the reagent protected from light.

  • General Handling: When you receive a new reagent, always consult the datasheet for specific storage instructions. Do not leave it at room temperature for extended periods.

Q3: My protein of interest contains disulfide bonds that require reduction. Can I use DTT with my TCO-conjugation workflow?

It is strongly advised to avoid the presence of dithiothreitol (DTT) or other thiol-based reducing agents in the same solution as your TCO-linker. Thiols are known to catalyze the isomerization of the active trans-cyclooctene to its inactive cis-form. If disulfide bond reduction is necessary, use a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). If DTT must be used, it is crucial to completely remove it, typically by a desalting column or spin filtration, before adding the this compound.

Q4: What are the benefits of the PEG8 spacer in the this compound linker?

The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:

  • Improved Solubility: The hydrophilic PEG linker significantly enhances the water solubility of the TCO reagent and the final conjugate, which is beneficial for reactions in aqueous buffers.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG chain helps to minimize steric hindrance, allowing the TCO moiety better access to its tetrazine binding partner, especially when conjugating large biomolecules.

  • Minimized Non-Specific Binding: PEGylation is a well-established method to reduce non-specific binding of molecules to surfaces and other proteins, which can improve the signal-to-noise ratio in assays.

  • Reduced Aggregation: For protein conjugates, the PEG spacer can help prevent aggregation, improving the stability and handling of the final product.

Q5: I am observing lower than expected reactivity of my TCO-conjugated antibody. What could be the cause?

If you observe low reactivity after conjugation, it's possible that the TCO moiety is being "masked" by hydrophobic interactions with the antibody itself. Although the PEG linker is designed to prevent this, the hydrophobic TCO ring can sometimes fold back and become buried within the protein structure, making it inaccessible for reaction with tetrazine. One strategy to overcome this is to use longer PEG linkers (e.g., PEG24) or different linker chemistries to further distance the TCO from the antibody surface.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound conjugates.

Issue Possible Cause Recommended Solution(s)
Low or No Conjugation Yield 1. TCO Isomerization: The reactive trans-isomer has converted to the unreactive cis-isomer.• Ensure proper storage of the TCO reagent (solid at -20°C, protected from light).• Avoid co-incubation with thiol-containing reagents like DTT. If necessary, remove them completely before adding the TCO linker.• Consider using a non-thiol reducing agent like TCEP for disulfide reduction.
2. Inactive Tetrazine Partner: The tetrazine reagent may have degraded, especially in aqueous media.• Use freshly prepared tetrazine solutions for your reaction.• Verify the integrity of your tetrazine stock.
3. Suboptimal Stoichiometry: An incorrect molar ratio of TCO-conjugate to tetrazine can lead to an incomplete reaction.• Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of the tetrazine reagent is often beneficial to drive the reaction to completion.
High Background / Non-Specific Binding 1. Hydrophobic Interactions: The TCO group or the attached molecule is hydrophobic, leading to non-specific binding.• The PEG8 linker is designed to reduce this. Ensure purification methods are adequate to remove any aggregates.• Include blocking agents like BSA in your assays.• Consider using a longer PEG linker if hydrophobic interactions with the conjugated protein are suspected.
2. Excess Unreacted Reagents: Residual, unreacted TCO or tetrazine reagents can cause background signal.• After the conjugation step, ensure the removal of excess, unreacted reagents using a desalting column, dialysis, or size-exclusion chromatography.
Inconsistent Results 1. Variable Reagent Activity: Inconsistent storage or handling has led to partial degradation of the TCO linker.• Standardize reagent handling procedures. Aliquot stock solutions to avoid multiple freeze-thaw cycles.• Always check the datasheet for storage recommendations upon receiving a new lot.
2. Variable Reaction Times: Inconsistent incubation times can lead to different levels of conjugation, especially if the reaction is slow.• Standardize all incubation times precisely across experiments.
Precipitation of Conjugate 1. Poor Solubility: The final conjugate has poor solubility in the reaction buffer.• The PEG8 linker should improve aqueous solubility. However, if the conjugated molecule is very hydrophobic, you may need to optimize the buffer conditions (e.g., adding a small percentage of an organic co-solvent like DMSO), but be mindful of the stability of your biomolecules.

Experimental Protocols

Protocol 1: Stability Assessment of TCO-Linker in the Presence of Reducing Agents

This protocol allows you to test the compatibility of your this compound with different reducing agents.

Materials:

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M)

  • Tetrazine-fluorophore conjugate (for detection)

  • LC-MS or HPLC system

Procedure:

  • Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stability Assay Setup:

    • Label three tubes: "Control," "DTT," and "TCEP."

    • To all tubes, add reaction buffer.

    • To the "DTT" tube, add DTT stock to a final concentration of 10 mM.

    • To the "TCEP" tube, add TCEP stock to a final concentration of 10 mM.

  • Initiate Degradation: Add the TCO-PEG8-acid stock solution to all tubes to a final concentration of 1 mM. Vortex gently.

  • Incubation: Incubate all tubes at room temperature.

  • Time-Point Analysis: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube.

  • Quenching & Analysis: Immediately analyze the aliquots by LC-MS or HPLC to quantify the amount of remaining intact TCO-PEG8-acid. Alternatively, quench the reaction with a molar excess of a tetrazine-fluorophore and analyze the product formation via fluorescence or chromatography.

Protocol 2: General Protein Conjugation with this compound and Tetrazine Ligation

This protocol describes the conjugation of an amine-containing protein with this compound, followed by ligation with a tetrazine-modified molecule.

Part A: TCO-Labeling of Protein

  • Buffer Exchange: Buffer exchange your protein (1-5 mg/mL) into an amine-free buffer, such as PBS, at pH 7.5-8.5.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation (for Carboxylic Acid): To conjugate the carboxylic acid of the TCO-linker to primary amines on the protein, use a carbodiimide activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Conjugation: Add a 10-20 fold molar excess of the activated TCO-linker to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted TCO-linker using a desalting column or dialysis. The resulting TCO-labeled protein is now ready for ligation.

Part B: Tetrazine Ligation

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ligation: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A 1.5 to 2-fold molar excess of the tetrazine is often recommended.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For less concentrated samples, the incubation time can be extended.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant methods to confirm successful ligation.

  • Storage: Store the final conjugate at 4°C for short-term use or at -20°C/-80°C for long-term storage, potentially with a cryoprotectant.

Visualized Workflows and Concepts

G cluster_prep Reagent Preparation & Stability Check cluster_conjugation Conjugation Workflow cluster_ligation Bioorthogonal Ligation storage Store this compound (-20°C, dark) check_thiol Is Thiol-based Reduction Needed? storage->check_thiol use_tcep Use TCEP (non-thiol reducing agent) check_thiol->use_tcep No use_dtt Use DTT check_thiol->use_dtt Yes protein_prep Prepare Protein (Amine-free buffer, pH 7.5-8.5) use_tcep->protein_prep remove_dtt CRITICAL: Remove DTT completely (e.g., desalting column) use_dtt->remove_dtt remove_dtt->protein_prep activate_tco Activate TCO-acid (EDC/Sulfo-NHS) protein_prep->activate_tco conjugate Incubate Protein + Activated TCO (1-2h RT or O/N 4°C) activate_tco->conjugate purify_tco_protein Purify TCO-Protein (Remove excess TCO) conjugate->purify_tco_protein mix Mix TCO-Protein with Tetrazine Partner purify_tco_protein->mix incubate_ligation Incubate (30-60 min, RT) mix->incubate_ligation analyze Analyze Final Conjugate (SDS-PAGE, MS) incubate_ligation->analyze final_storage Store Final Conjugate (4°C or -20°C) analyze->final_storage

Caption: Workflow for protein conjugation and ligation using this compound.

G start Low / No Conjugation Yield Observed check_tco Was TCO reagent stored correctly (-20°C, dark)? start->check_tco check_thiol Were thiols (e.g., DTT) present during incubation? check_tco->check_thiol Yes sol_storage Root Cause: TCO Isomerization/ Degradation check_tco->sol_storage No check_tetrazine Was the tetrazine reagent fresh? check_thiol->check_tetrazine No sol_thiol Root Cause: Thiol-induced TCO Isomerization check_thiol->sol_thiol Yes check_ratio Was the TCO:Tetrazine stoichiometry optimized? check_tetrazine->check_ratio Yes sol_tetrazine Root Cause: Tetrazine Degradation check_tetrazine->sol_tetrazine No sol_ratio Root Cause: Suboptimal Reaction Conditions check_ratio->sol_ratio No end_node Re-run experiment with optimized conditions check_ratio->end_node Yes sol_storage->end_node sol_thiol->end_node sol_tetrazine->end_node sol_ratio->end_node

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

G cluster_instability Instability Pathway TCO TCO (trans-cyclooctene) DielsAlder IEDDA Reaction TCO->DielsAlder CCO CCO (cis-cyclooctene) UNREACTIVE TCO->CCO Isomerization Tetrazine Tetrazine Tetrazine->DielsAlder Conjugate Stable Conjugate DielsAlder->Conjugate Fast, Catalyst-Free Thiol Thiols (e.g., DTT) Thiol->TCO catalyzes isomerization

Caption: The TCO-tetrazine reaction pathway and a major route of TCO instability.

References

Non-specific binding issues with TCO-modified antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when working with trans-cyclooctene (TCO)-modified antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with TCO-modified antibodies?

A1: Non-specific binding of TCO-modified antibodies can stem from several factors:

  • Increased Hydrophobicity: The TCO group is hydrophobic. Covalently attaching multiple TCO moieties to an antibody increases its overall hydrophobicity, leading to a higher propensity for non-specific binding to hydrophobic surfaces on plastics (e.g., microplates), membranes, and other proteins.[1][2] This is a known challenge for antibody-drug conjugates (ADCs) in general, where hydrophobic drugs are attached to antibodies.[1][3][4]

  • Antibody Aggregation: The increased hydrophobicity can also lead to the formation of antibody aggregates. These aggregates can become entrapped on the substrate or bind non-specifically, contributing to high background signals.

  • Electrostatic Interactions: Off-target interactions can be driven by suboptimal physicochemical properties, such as charged patches on the antibody surface, which can cause weak, reversible interactions with molecules and interfaces other than the intended target.

  • Insufficient Blocking: Inadequate blocking of the solid phase (e.g., ELISA plate, western blot membrane) leaves unoccupied sites where the TCO-modified antibody can non-specifically adsorb.

  • Inadequate Washing: Insufficient washing between assay steps can leave unbound or weakly bound antibodies behind, resulting in a high background signal.

Q2: How does the degree of TCO modification affect non-specific binding?

A2: A higher degree of TCO modification (a higher number of TCO molecules per antibody) generally correlates with increased hydrophobicity. This, in turn, can lead to a greater likelihood of non-specific binding and aggregation. It is crucial to optimize the TCO-to-antibody ratio to balance sufficient reactivity for subsequent ligation with minimal impact on antibody properties. Over-labeling should be avoided as it can impair binding and increase non-specific interactions.

Q3: Can the TCO group itself become "masked" or non-reactive?

A3: Yes. Studies have shown that a majority of TCOs conjugated to antibodies via standard amine-coupling can become non-reactive. This is not due to isomerization but is likely because the hydrophobic TCO groups get buried within hydrophobic domains of the antibody. While this masking reduces the desired reactivity, the increased hydrophobicity contributing to non-specific binding remains. Introducing TCO via hydrophilic linkers (e.g., PEG) can help preserve reactivity by preventing the TCO from burying itself.

Troubleshooting Guide

Problem: High background signal in an immunoassay (e.g., ELISA, Western Blot) using a TCO-modified antibody.

Below are potential causes and recommended solutions to troubleshoot high background signals.

Potential Cause Recommended Solution Rationale
Increased Hydrophobicity of TCO-Antibody Add a non-ionic surfactant, such as Tween-20 (0.05% - 0.1%) or Triton X-100, to your blocking and wash buffers.Surfactants help to disrupt hydrophobic interactions, thereby reducing the non-specific binding of the hydrophobic TCO-modified antibody to the assay surface.
Antibody Aggregates Purify the TCO-modified antibody using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) post-modification.HIC separates molecules based on hydrophobicity and is effective at removing aggregates, which are more hydrophobic than the monomeric antibody. SEC separates based on size and will also effectively remove larger aggregates.
Insufficient Blocking Optimize the blocking buffer. Try different blocking agents (e.g., Bovine Serum Albumin (BSA), casein, commercial synthetic blockers). Increase the concentration of the blocking agent (e.g., 1% to 3% BSA). Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).An ideal blocking agent will saturate all unoccupied hydrophobic and hydrophilic sites on the solid phase, preventing the TCO-modified antibody from binding non-specifically. Different assays may require different blocking agents for optimal performance.
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5-6 cycles). Increase the duration of each wash or add a short soaking step. Ensure the wash buffer volume is sufficient to completely cover the surface.Thorough washing is critical to remove all unbound and weakly bound antibodies, which are a common cause of high background.
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration of the TCO-modified antibody. Start with a lower concentration than you would for an unmodified antibody.Using too high a concentration of the primary antibody can lead to increased non-specific binding.
Electrostatic Interactions Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., increasing NaCl from 150 mM to 300-500 mM).Higher salt concentrations can help to shield electrostatic charges on both the antibody and the surface, reducing non-specific binding due to charge interactions.

Experimental Protocols & Methodologies

Protocol 1: Purification of TCO-Modified Antibodies using HIC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for purifying TCO-modified antibodies and removing aggregates. It separates molecules based on their surface hydrophobicity under high salt conditions.

Objective: To remove aggregates and potentially separate antibody species with different degrees of TCO modification.

Materials:

  • TCO-modified antibody solution

  • HIC column (e.g., Butyl, Phenyl, or Ether functionalized resins)

  • High-performance liquid chromatography (HPLC) system

  • Binding Buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

Methodology:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer until a stable baseline is achieved.

  • Sample Preparation: Dilute the TCO-modified antibody sample with the Binding Buffer to ensure it binds to the column. The final salt concentration should be high enough to promote hydrophobic interactions.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound proteins by running a linear gradient from 100% Binding Buffer to 100% Elution Buffer. This decreasing salt gradient will cause molecules to elute in order of increasing hydrophobicity.

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC to identify the fractions containing the purified, monomeric TCO-modified antibody, free of aggregates.

Protocol 2: Optimizing Blocking Conditions for ELISA

Objective: To determine the optimal blocking buffer to minimize non-specific binding of a TCO-modified antibody in an ELISA.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with your antigen of interest and incubate as required. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add different blocking buffers to different rows of the plate. Include a "no primary antibody" control for each blocking condition.

    • Row A & B: 1% BSA in PBST

    • Row C & D: 3% BSA in PBST

    • Row E & F: 5% Skim Milk in PBST (Note: Avoid if using phospho-specific antibodies)

    • Row G & H: Commercial synthetic blocking buffer

  • Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Wash the plate. Add the TCO-modified antibody (at a pre-determined, potentially low, concentration) to all wells except the "no primary antibody" control wells. Add only dilution buffer to the control wells.

  • Detection: Proceed with the standard ELISA protocol (washing, addition of tetrazine-probe, substrate, and stop solution).

  • Analysis: Read the plate. The optimal blocking buffer will be the one that provides the highest signal-to-noise ratio (Signal in antigen-coated wells / Signal in "no primary antibody" control wells).

Visualizations

Signaling Pathways & Workflows

Non_Specific_Binding_Mechanism cluster_modification Antibody Modification cluster_nsb Causes of Non-Specific Binding Ab Native Antibody TCO_Ab TCO-Modified Antibody (Increased Hydrophobicity) Ab->TCO_Ab Lysine Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Hydrophobic Hydrophobic Interactions TCO_Ab->Hydrophobic Aggregates Aggregate Formation TCO_Ab->Aggregates NSB Non-Specific Binding (High Background) Hydrophobic->NSB Aggregates->NSB Surface Unblocked Surface Surface->NSB

Caption: Mechanism of TCO-modification and subsequent non-specific binding.

Troubleshooting_Workflow Start High Background Observed Check_Purity Is the TCO-Ab Purified? Start->Check_Purity Purify Purify via HIC / SEC to Remove Aggregates Check_Purity->Purify No Optimize_Blocking Optimize Blocking Buffer (Agent, Concentration, Time) Check_Purity->Optimize_Blocking Yes Purify->Optimize_Blocking Optimize_Washing Optimize Wash Steps (Number, Duration) Optimize_Blocking->Optimize_Washing Titrate_Ab Titrate Antibody Concentration Optimize_Washing->Titrate_Ab Add_Surfactant Add Surfactant (Tween-20) to Buffers Titrate_Ab->Add_Surfactant End Background Reduced Add_Surfactant->End

Caption: Troubleshooting workflow for high background with TCO-modified antibodies.

HIC_Principle cluster_input Input Sample cluster_output Elution Profile HIC_Column HIC Column (Hydrophobic Resin) Binding Phase (High Salt) Elution Phase (Decreasing Salt) Eluted_Monomer Purified Monomer (Elutes First) HIC_Column:port2->Eluted_Monomer Lower Salt Eluted_Aggregate Aggregates (Elute Later or are Removed) HIC_Column:port2->Eluted_Aggregate Lowest Salt Monomer Monomeric TCO-Ab Monomer->HIC_Column:port Load in High Salt Aggregate Aggregated TCO-Ab (More Hydrophobic) Aggregate->HIC_Column:port Load in High Salt

Caption: Principle of HIC for purifying TCO-modified antibodies and removing aggregates.

References

Navigating the Challenges of Purifying (R,E)-TCO-PEG8-acid Labeled Proteins: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of proteins labeled with (R,E)-TCO-PEG8-acid. This guide offers practical solutions to common challenges encountered during the purification process, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound labeled proteins?

A1: The purification of this compound labeled proteins presents a unique set of challenges stemming from the properties of both the protein and the label. Key difficulties include:

  • Heterogeneity of the reaction mixture: The labeling reaction often results in a mixture of the desired labeled protein, unlabeled protein, excess unreacted TCO-PEG8-acid, and potentially aggregated or denatured protein.

  • Similar physical properties: The labeled and unlabeled proteins often share very similar sizes and charges, making their separation by traditional chromatographic methods challenging.[1]

  • Instability of the TCO group: The trans-cyclooctene (TCO) group is susceptible to isomerization to its inactive cis-isomer (CCO), especially during prolonged storage or exposure to certain buffer conditions.[2]

  • Hydrophobicity of the TCO moiety: The TCO group can be hydrophobic and may lead to non-specific binding to chromatography resins or induce protein aggregation.[1][2]

  • Steric hindrance: The PEG8 linker, while designed to improve solubility and accessibility, can sometimes sterically hinder the interaction of the protein with purification matrices.[2]

Q2: Which purification techniques are most effective for this compound labeled proteins?

A2: A multi-step purification strategy is often necessary. The most commonly employed and effective techniques include:

  • Size Exclusion Chromatography (SEC): SEC is highly effective for removing small molecules like unreacted TCO-PEG8-acid from the larger labeled protein. It separates molecules based on their hydrodynamic radius.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the attachment of the neutral PEG linker can shield charged residues on the protein surface, there might be a sufficient charge difference between the labeled and unlabeled protein to allow for separation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. The hydrophobic nature of the TCO group can be exploited for separation, although careful optimization is required as PEGs can also interact with HIC media.

  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be the initial capture step. Additionally, affinity resins targeting the TCO group or a tetrazine-labeled partner can be utilized for specific capture of the labeled protein.

Q3: How can I minimize the isomerization of the TCO group during purification?

A3: To maintain the reactivity of the TCO group, it is crucial to:

  • Use freshly prepared TCO-labeled protein for purification.

  • Avoid buffers containing thiols (e.g., DTT) or azides.

  • Perform purification steps at lower temperatures (4°C) to slow down the isomerization rate.

  • Minimize the duration of the purification process.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of purified labeled protein Inefficient labeling reaction: Suboptimal pH, temperature, or molar ratio of the labeling reagent.Optimize labeling conditions. Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 for NHS ester reactions. Use a 10-20 fold molar excess of the TCO-PEG8-NHS ester.
Precipitation of protein during labeling: The organic solvent (e.g., DMSO) used to dissolve the TCO reagent can cause protein precipitation.Minimize the volume of the organic solvent added to the protein solution. Perform a solvent tolerance test for your specific protein.
Loss of protein during purification steps: Non-specific binding to chromatography columns or aggregation.Add non-ionic detergents (e.g., 0.1% Tween-20) to wash buffers in affinity chromatography to reduce non-specific binding. Optimize buffer conditions (pH, ionic strength) to minimize aggregation.
Inactivation of the TCO group: Isomerization to the unreactive cis-isomer.Use freshly prepared reagents and perform purification quickly at low temperatures. Avoid incompatible buffer components.
Co-elution of labeled and unlabeled protein Insufficient resolution of the purification method: Similar size and charge of labeled and unlabeled species.Employ a multi-modal chromatography approach. For example, follow SEC with IEX or HIC. Optimize the gradient slope and buffer conditions in IEX and HIC for better resolution.
Protein heterogeneity: The protein itself may exist in different isoforms or post-translationally modified forms.Characterize the starting protein material for purity and homogeneity before labeling.
Presence of unreacted TCO-PEG8-acid in the final product Inefficient removal by the purification method: The molecular weight cutoff of the SEC column may be too high, or the dialysis membrane pore size may be too large.Use a desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff. Perform dialysis with a membrane that has a significantly lower molecular weight cutoff than the protein.
Protein aggregation in the final product Increased hydrophobicity from the TCO label: The hydrophobic TCO group can promote self-association.Optimize the formulation buffer. Consider adding excipients such as arginine or polysorbates to prevent aggregation.
Instability of the protein under purification conditions: Exposure to harsh pH or high salt concentrations.Perform purification under mild buffer conditions and at low temperatures.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound NHS Ester
  • Buffer Exchange: Ensure the protein of interest (1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0 to consume any unreacted NHS ester.

  • Purification: Proceed immediately to purification to remove the unreacted label and separate the labeled from the unlabeled protein.

Protocol 2: Purification of TCO-Labeled Protein using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a suitable size exclusion chromatography column (e.g., Sephadex G-25 for desalting or a high-resolution column like Superdex 200 for fractionation) with a compatible buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the reaction mixture from Protocol 1 onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate for the column.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the protein and identify the fractions containing the purified labeled protein, which should elute before the smaller, unreacted TCO reagent.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G cluster_0 Labeling Workflow A Protein in Amine-Free Buffer C Incubate Reaction Mixture A->C B Prepare TCO-PEG8-acid NHS Ester Solution B->C D Quench Reaction (Optional) C->D E Purification D->E

Caption: A generalized workflow for labeling proteins with this compound NHS ester.

G cluster_1 Purification Strategy start Crude Labeled Protein Mixture sec Size Exclusion Chromatography (SEC) (Removes excess TCO reagent) start->sec analysis1 Analyze Fractions (SDS-PAGE, UV-Vis) sec->analysis1 iex_hic Ion Exchange (IEX) or Hydrophobic Interaction (HIC) (Separates labeled vs. unlabeled) analysis1->iex_hic Labeled and unlabeled co-elute end Purified Labeled Protein analysis1->end Sufficiently pure analysis2 Analyze Fractions for Purity iex_hic->analysis2 analysis2->end Purity acceptable

Caption: A decision tree for a typical multi-step purification of TCO-labeled proteins.

G cluster_2 Troubleshooting Low Yield problem {Low Yield of Purified Labeled Protein} cause1 Inefficient Labeling Reaction Optimize pH, temp, molar ratio problem->cause1 cause2 Protein Precipitation Minimize organic solvent problem->cause2 cause3 Protein Loss During Purification Add detergents, optimize buffers problem->cause3 cause4 TCO Group Inactivation Use fresh reagents, low temp problem->cause4

Caption: Common causes and initial troubleshooting steps for low purification yield.

References

How to increase the reaction rate of TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TCO-Tetrazine Ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during TCO-tetrazine reactions.

IssuePossible Cause(s)Recommended Solution(s)
1. Slow or Incomplete Reaction Low Reactivity of TCO-Tetrazine Pair: The intrinsic reactivity is determined by the molecular structure of the specific TCO and tetrazine used.Select a more reactive pairing: Strained TCOs (sTCO) exhibit faster kinetics. For tetrazines, those with electron-withdrawing groups (e.g., pyridyl, pyrimidyl) are more reactive than those with electron-donating groups (e.g., methyl).[1][2][3] Modify electronics: To accelerate the reaction, use tetrazines with electron-withdrawing substituents and TCOs with electron-donating groups to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1][2]
Suboptimal Reaction Conditions: Temperature, pH, or solvent may not be ideal.Increase Temperature: The reaction is often performed at room temperature but can be accelerated by incubating at 37°C or 40°C. Optimize pH: The ligation is generally efficient between pH 6 and 9. However, ensure the pH is compatible with the stability of your biomolecules. For certain click-to-release applications, a lower pH may increase the uncaging rate. Solvent Choice: The reaction works in a wide range of aqueous and organic solvents. For aqueous reactions, ensure reactant solubility. Using PEGylated reagents can help. If using stock solutions in organic solvents like DMSO or DMF, ensure the final concentration of the organic solvent is compatible with your system.
Degradation of Reactants: TCOs and tetrazines can degrade under certain conditions.Verify reactant integrity: Tetrazines, particularly highly reactive ones, can be susceptible to degradation in aqueous media or in the presence of nucleophiles. TCOs can be sensitive to thiols, UV light, and low pH. Use freshly prepared solutions and store reagents as recommended (desiccated, protected from light, under inert atmosphere for some TCOs).
Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede their ability to react.Incorporate a flexible spacer: Introducing a linker, such as a PEG spacer, between the reactive moiety and the molecule of interest can increase accessibility and improve the reaction rate.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.Optimize molar ratio: While a 1:1 ratio is theoretical, using a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion. This should be determined empirically for your specific system.
2. Low Product Yield Side Reactions: Impurities or atmospheric oxygen can lead to unintended reactions.Purify reactants: Ensure starting materials are free from impurities. Degas solutions: If your molecules are oxygen-sensitive, degassing the reaction buffer can prevent oxidation-related side products.
Precipitation of Reactants or Product: Poor solubility of either the starting materials or the final conjugate can cause them to crash out of solution.Enhance solubility: Use TCO or tetrazine reagents containing PEG linkers to improve aqueous solubility. Alternatively, a small percentage of a compatible organic co-solvent (e.g., DMSO) can be added.
Inaccurate Quantification of Reactants: Incorrect starting concentrations will lead to incorrect stoichiometry and potentially lower yields.Confirm concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately measure the concentration of your TCO and tetrazine stock solutions before initiating the reaction. The tetrazine concentration can be determined by its characteristic absorbance between 510-550 nm.
Troubleshooting Workflow

Below is a logical workflow to diagnose issues with your TCO-tetrazine ligation.

G start Start: Low Yield or Slow Rate check_reactants 1. Verify Reactant Integrity - Check storage conditions - Use fresh solutions - Confirm concentration start->check_reactants check_conditions 2. Assess Reaction Conditions - pH (6-9)? - Temperature (RT or 37°C)? - Solvent/Solubility? check_reactants->check_conditions Reactants OK solution_reactants Solution: - Use fresh, validated reagents check_reactants->solution_reactants Degradation/ Conc. Issue check_design 3. Evaluate Conjugate Design - Steric hindrance? - Reactivity of TCO/Tz pair? check_conditions->check_design Conditions OK solution_conditions Solution: - Adjust pH/Temp - Add co-solvent or PEG linkers check_conditions->solution_conditions Suboptimal Conditions solution_design Solution: - Introduce a spacer - Switch to a more reactive TCO or Tetrazine check_design->solution_design Hindrance/ Low Reactivity end Successful Ligation check_design->end Design OK solution_reactants->end solution_conditions->end solution_design->end

Caption: A troubleshooting workflow for slow or incomplete TCO-tetrazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for increasing the TCO-tetrazine reaction rate?

The reaction rate is primarily influenced by three key factors:

  • Reactant Electronics: The rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by using electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.

  • Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate. For example, sTCO (strained TCO) is more reactive than a standard TCO.

  • Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster.

Q2: Is a catalyst required for the TCO-tetrazine reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst. This catalyst-free nature makes it ideal for use in sensitive biological systems, such as live cells, where catalysts like copper can be cytotoxic.

Q3: What is the optimal pH and temperature for the reaction?

The reaction is robust and typically performs well in a pH range of 6 to 9. It is commonly run at room temperature (20-25°C), and for many pairs, the reaction is complete within 30 to 60 minutes. To further accelerate the rate, the temperature can be increased to 37°C or 40°C.

Q4: How can I monitor the progress of the reaction?

The reaction can be easily monitored by the disappearance of the tetrazine's characteristic pink/red color. This corresponds to a decrease in its absorbance in the 510-550 nm range, which can be quantified using a UV-Vis spectrophotometer. For more detailed kinetic analysis or to confirm product formation, HPLC or LC-MS can be used.

Q5: My tetrazine solution loses its color over time, even without TCO. What is happening?

Tetrazines, especially the more reactive ones with strong electron-withdrawing groups, can be unstable in aqueous solutions and are susceptible to degradation. This can be exacerbated by exposure to nucleophiles or high pH. It is crucial to use freshly prepared solutions for the best results and to store stock solutions appropriately (desiccated, protected from light).

Data Summary

Comparative Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed. The rate can vary by several orders of magnitude depending on the specific structures of the TCO and tetrazine reactants, as well as the solvent and temperature.

Tetrazine DerivativeTCO DerivativeSolvent / TemperatureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineTCONot specified~2000
3,6-di-(2-pyridyl)-s-tetrazinesTCO (strained)Not specifiedup to 1 x 10⁶
Hydrogen-substituted tetrazinesTCOPBS, 37°Cup to 30,000
Methyl-substituted tetrazinesTCOAqueous media~1000
3-phenyl-6-methyl-tetrazineTCO-PEG₄DPBS, 37°C990
3-(2-pyridyl)-6-methyl-tetrazineTCO-PEG₄DPBS, 37°C5120
3,6-bis(dihydropyridazine)-tetrazine (DHP₂)TCO-PEG₄DPBS, 37°C6450
3,6-bis(2-pyridyl)-tetrazine (2Pyr₂)TCO-PEG₄DPBS, 37°C69,400
Various tetrazinesTCONot specified1.4 - 230
Various tetrazinessTCO (strained)Not specified1100 - 73,000

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol outlines a general method for conjugating a TCO-labeled protein to a tetrazine-labeled protein.

  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Ensure any buffers used for prior labeling steps (e.g., with NHS esters) are removed. Amine-containing buffers like Tris will interfere with NHS ester labeling.

  • Reactant Calculation:

    • Determine the molar concentrations of both protein solutions.

    • Calculate the volumes of each solution required to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is often a good starting point to drive the reaction.

  • Ligation Reaction:

    • Combine the calculated volumes of the TCO-protein and tetrazine-protein solutions in a microcentrifuge tube.

    • Mix gently by pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature or for faster kinetics, up to 2 hours at 37°C. For less reactive partners or very dilute samples, the reaction can be left overnight at 4°C.

  • Purification (Optional):

    • If necessary, remove any unreacted starting material or excess reagents using a suitable method like size-exclusion chromatography (SEC).

  • Storage:

    • Store the final protein-protein conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry

This protocol describes how to determine the reaction rate by observing the decrease in tetrazine absorbance.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at the λ-max of your tetrazine (typically 510-550 nm).

    • Use a temperature-controlled cuvette holder set to the desired reaction temperature (e.g., 25°C or 37°C).

  • Sample Preparation:

    • Prepare stock solutions of the TCO and tetrazine reactants in the desired reaction buffer.

    • In a quartz cuvette, add the reaction buffer and the TCO solution to their final concentrations.

    • Note: To simplify data analysis, it is common to use pseudo-first-order conditions, where one reactant (typically the TCO) is in large excess (e.g., 10-fold or higher) compared to the tetrazine.

  • Initiate and Monitor Reaction:

    • Place the cuvette in the spectrophotometer and begin recording the absorbance (this will be your baseline).

    • Add the tetrazine solution to the cuvette to initiate the reaction, mix quickly and thoroughly, and immediately start continuous absorbance measurements over time.

  • Data Analysis:

    • Record the absorbance decay over time until the reaction is complete (i.e., the absorbance stabilizes at a minimum).

    • Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).

    • If using pseudo-first-order conditions, the second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess (k₂ = k_obs / [TCO]).

Reaction Mechanism and Key Factors Visualization

G cluster_reactants Reactants cluster_factors Factors to Increase Rate tetrazine Tetrazine (Diene) reaction Inverse Electron-Demand Diels-Alder (IEDDA) [4+2] Cycloaddition tetrazine->reaction tco TCO (Dienophile) tco->reaction ewg Electron-Withdrawing Groups (EWGs) on Tetrazine ewg->tetrazine influences edg Electron-Donating Groups (EDGs) on TCO edg->tco influences strain High Ring Strain in TCO strain->tco influences temp Increased Temperature temp->reaction accelerates product Stable Dihydropyridazine Product + N₂ Gas reaction->product

Caption: Key factors influencing the rate of TCO-tetrazine IEDDA ligation.

References

Side reactions of (R,E)-TCO-PEG8-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,E)-TCO-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used in bioconjugation, a process that links molecules together. It contains a trans-cyclooctene (TCO) group, which is highly reactive towards tetrazine-containing molecules in a type of reaction known as bioorthogonal click chemistry.[1][2][3] This specific reaction, an inverse-electron-demand Diels-Alder cycloaddition, is extremely fast and selective, allowing for the precise labeling of biomolecules in complex biological environments.[1][2] The PEG8 linker is a polyethylene glycol chain of eight units that increases the water solubility of the molecule and reduces steric hindrance during conjugation. The terminal carboxylic acid group can be activated to react with primary amines, such as those found on proteins and antibodies.

Q2: What are the main side reactions I should be aware of when using this compound?

The primary side reactions of concern are:

  • Isomerization of the TCO group: The highly strained and reactive trans-isomer of cyclooctene can isomerize to the much less reactive cis-isomer, which will not efficiently react with tetrazines. This can be catalyzed by exposure to certain metals or thiols.

  • Oxidation of the TCO group: The double bond in the TCO ring can be susceptible to oxidation, which would also render it unreactive towards tetrazines.

  • Hydrolysis of the activated acid: If you are using an activated form of the acid (like an NHS ester) to label an amine-containing molecule, this activated ester is sensitive to moisture and can hydrolyze, making it unable to react with your target.

Q3: How should I store this compound to maintain its reactivity?

To minimize side reactions and preserve the reagent's activity, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, -20°C is advisable. It is also recommended to avoid repeated freeze-thaw cycles. Some suppliers do not recommend long-term storage of TCO compounds due to their inherent instability.

Troubleshooting Guide

This guide addresses common issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no labeling of my amine-containing biomolecule. Hydrolysis of the activated acid (e.g., NHS ester): The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Allow the vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. - Perform the labeling reaction in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
Suboptimal pH for labeling: The reaction of NHS esters with primary amines is pH-dependent.- Maintain the reaction pH between 7.2 and 8.5 for efficient labeling.
Competing amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated acid.- Use amine-free buffers for the conjugation reaction. Tris can be used to quench the reaction after it is complete.
Low or no reaction with my tetrazine-labeled molecule. Isomerization of TCO to the inactive cis-isomer: The trans-conformation is essential for the rapid reaction with tetrazines.- Store the this compound and the labeled biomolecule under recommended conditions (cool, dark, and dry). - Avoid exposure to catalysts that can promote isomerization, such as certain metals and thiols.
Oxidation of the TCO group: The double bond of the TCO can be oxidized.- Use degassed buffers for your reactions to minimize exposure to oxygen.
Steric hindrance: The TCO moiety may be buried within the biomolecule after conjugation, making it inaccessible to the tetrazine.- The PEG8 linker is designed to minimize this, but if issues persist, consider a longer PEG linker.
Inconsistent results between experiments. Inaccurate quantification of reactants: The molar ratio of TCO to tetrazine is critical for efficient ligation.- Accurately determine the concentration of your TCO-labeled biomolecule and your tetrazine solution using a reliable method like UV-Vis spectroscopy.
Degradation of stock solutions: TCO reagents can degrade over time, even when stored correctly.- Prepare fresh stock solutions for each experiment if possible. If using a previously prepared stock, it is advisable to re-qualify its concentration and reactivity.

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of a Protein

This protocol describes the general procedure for activating the carboxylic acid of this compound to an NHS ester and subsequently labeling a protein with a primary amine (e.g., lysine residue).

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO or DMF

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF to a final concentration of 10-100 mM.

    • Incubate the reaction for 1-2 hours at room temperature. The formation of the NHS ester can be monitored by chromatography (e.g., TLC or LC-MS).

  • Protein Labeling:

    • Add the desired molar excess of the activated (R,E)-TCO-PEG8-NHS ester solution to your protein solution. A 10- to 20-fold molar excess is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted TCO reagent and byproducts using a desalting column or dialysis.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the click reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled biomolecule in a suitable buffer (e.g., PBS)

  • Tetrazine-labeled molecule in a compatible solvent

Procedure:

  • Reaction Setup:

    • Combine the TCO-labeled biomolecule and the tetrazine-labeled molecule in a reaction vessel. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used to ensure complete consumption of the TCO-labeled molecule.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. The reaction is typically very fast, often complete within minutes to a couple of hours.

  • Analysis and Purification:

    • The progress of the reaction can be monitored by techniques such as LC-MS or fluorescence (if one of the components is fluorescent).

    • If necessary, purify the resulting conjugate from any unreacted starting materials using standard chromatography techniques (e.g., size-exclusion chromatography).

Visualizations

Reaction_Pathway cluster_activation Activation Step cluster_labeling Labeling Step cluster_ligation TCO-Tetrazine Ligation TCO_Acid This compound NHS_Ester (R,E)-TCO-PEG8-NHS Ester TCO_Acid->NHS_Ester + NHS/EDC Labeled_Biomolecule Biomolecule-NH-CO-PEG8-TCO NHS_Ester->Labeled_Biomolecule + Biomolecule-NH2 Biomolecule Biomolecule-NH2 Conjugate Conjugate Labeled_Biomolecule->Conjugate + Tetrazine Tetrazine Tetrazine

Caption: Experimental workflow for the two-step bioconjugation process.

Side_Reactions TCO_Active (R,E)-TCO (Active) TCO_Inactive_Cis cis-Cyclooctene (Inactive) TCO_Active->TCO_Inactive_Cis Isomerization (e.g., metals, thiols) TCO_Inactive_Oxidized Oxidized TCO (Inactive) TCO_Active->TCO_Inactive_Oxidized Oxidation NHS_Active Activated NHS Ester (Active) NHS_Inactive_Hydrolyzed Hydrolyzed Acid (Inactive) NHS_Active->NHS_Inactive_Hydrolyzed Hydrolysis (Moisture)

Caption: Potential side reactions leading to the inactivation of this compound or its activated form.

References

Best practices for handling and storing (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing (R,E)-TCO-PEG8-acid to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation. It features a trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety reacts with tetrazine-containing molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[1][2][3] The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on lysine residues of proteins.[2] The polyethylene glycol (PEG8) spacer increases the molecule's hydrophilicity.[2]

Q2: How should I handle and store this compound upon receipt?

Upon receipt, it is recommended to store this compound desiccated at -20°C. Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, as the compound is moisture-sensitive. For preparing stock solutions, it is advisable to work under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.

Q3: What are the recommended storage conditions for this compound stock solutions?

For short-term storage, stock solutions of TCO-derivatives can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store them at -80°C for up to six months. However, it is important to note that TCO compounds are not recommended for long-term storage, especially in solution, due to their inherent instability.

Q4: What solvents should I use to prepare a stock solution of this compound?

This compound is soluble in a variety of organic solvents. For creating stock solutions, dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are commonly recommended. It is also reported to be soluble in water and dichloromethane (DCM).

Q5: Why is the TCO group unstable and what does it convert to?

The TCO group is highly strained, which is the basis for its high reactivity with tetrazines. However, this strain also makes it susceptible to isomerization into its more stable, but significantly less reactive, cis-cyclooctene (CCO) form. This isomerization can be promoted by factors such as exposure to thiols and certain components in serum. Due to this instability, the half-life of TCO is short, and its reactivity is consequently lost over time.

Q6: How can I check the integrity of the TCO group on my this compound before an experiment?

The isomerization of the trans-alkene to the cis-alkene can be monitored by 1H NMR spectroscopy. The alkene protons of the trans- and cis-isomers have distinct chemical shifts, allowing for the quantification of each isomer in a sample.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

FormTemperatureDurationReference
Solid-20°CUp to 3 years
Stock Solution-20°CUp to 1 month
Stock Solution-80°CUp to 6 months

Table 2: Stability of TCO Derivatives in Different Conditions

TCO DerivativeConditionHalf-life/StabilityReference
s-TCO conjugated to mAbin vivo0.67 days
TCO conjugated to mAbin vivo75% reactive after 24h
d-TCOPhosphate-buffered D2ONo degradation/isomerization for up to 14 days
d-TCOHuman serum at room temperature>97% trans-isomer after 4 days
TCO50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7h

Experimental Protocols

Protocol: Two-Step Amine Conjugation using EDC/NHS Chemistry

This protocol outlines the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

Step 1: Preparation of Reagents

  • Allow the vials of this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

Step 2: Activation of this compound

  • Dissolve the desired amount of this compound in Activation Buffer.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Amine-Containing Molecule

  • Dissolve the protein or other amine-containing molecule in the Coupling Buffer.

  • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point, but this may require optimization.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted crosslinker and reaction byproducts by size-exclusion chromatography using a desalting column equilibrated with your buffer of choice (e.g., PBS).

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Carboxylic Acid Activation cluster_conjugation Step 3: Conjugation cluster_quenching Step 4: Quenching cluster_purification Step 5: Purification prep_reagents Equilibrate and dissolve This compound, EDC, and Sulfo-NHS activate_acid Mix this compound with EDC and Sulfo-NHS in Activation Buffer (pH 6.0) prep_reagents->activate_acid 15-30 min incubation conjugate Add activated TCO-linker to protein in Coupling Buffer (pH 7.2-7.5) activate_acid->conjugate 2h - overnight incubation quench Add Quenching Buffer (e.g., Tris-HCl) conjugate->quench 15 min incubation purify Purify conjugate using a desalting column quench->purify final_product final_product purify->final_product Final TCO-labeled protein

Caption: Experimental workflow for the two-step amine conjugation.

Troubleshooting Guide

Low or no yield from your conjugation reaction is a common issue. This guide will help you identify the potential cause and find a solution.

Troubleshooting cluster_tco TCO Integrity cluster_edc EDC/NHS Reaction cluster_conjugation_step Conjugation Step start Low or No Conjugation Yield tco_check Is the TCO group active? start->tco_check tco_no TCO may have isomerized to CCO. tco_check->tco_no No edc_check Was the EDC/NHS activation successful? tco_check->edc_check Yes tco_solution Solution: Use fresh this compound. Check integrity with 1H NMR if possible. Avoid prolonged storage in solution. tco_no->tco_solution edc_no Activation failed. edc_check->edc_no No conjugation_check Were the conjugation conditions optimal? edc_check->conjugation_check Yes edc_solution Potential Causes & Solutions: - Suboptimal pH for activation (should be 4.5-6.0). - EDC/Sulfo-NHS hydrolyzed (use fresh reagents). - Incompatible buffer (avoid amine or carboxylate buffers like Tris or acetate). edc_no->edc_solution conjugation_no Conjugation failed. conjugation_check->conjugation_no No success success conjugation_check->success Yes conjugation_solution Potential Causes & Solutions: - Suboptimal pH for coupling (should be 7.2-7.5). - Insufficient molar excess of the TCO-linker. - Protein precipitation during the reaction. conjugation_no->conjugation_solution

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison: (R,E)-TCO-PEG8-acid vs. Amine-Reactive NHS Ester for Antibody Labeling and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for the development of targeted therapeutics and diagnostic agents. The choice of conjugation chemistry not only dictates the efficiency and specificity of labeling but also influences the stability and characterization of the final antibody conjugate. This guide provides an objective comparison of two distinct amine-reactive labeling strategies: the bioorthogonal handle precursor, (R,E)-TCO-PEG8-acid, and a conventional N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

This comparison focuses on the characterization of the resulting labeled antibodies by mass spectrometry, providing supporting experimental data and detailed protocols to inform the selection of the optimal labeling strategy for your research needs.

Performance Comparison at a Glance

The selection of a labeling reagent is a critical decision in the workflow of creating antibody conjugates. The following table summarizes the key performance characteristics of labeling with this compound, which requires activation to react with primary amines, versus direct labeling with an amine-reactive NHS-ester dye.

FeatureThis compoundAmine-Reactive NHS Ester
Reaction Chemistry Two-step: Carboxylic acid activation (EDC/Sulfo-NHS) followed by amine couplingOne-step: Direct reaction of NHS ester with primary amines
Primary Target Primary amines (Lysine residues, N-terminus)Primary amines (Lysine residues, N-terminus)
Resulting Linkage Stable amide bondStable amide bond[1]
Key Advantage Introduces a bioorthogonal TCO handle for subsequent, highly specific "click" chemistry reactions.Simplicity and a long-standing, well-documented history of use in bioconjugation.
Considerations Requires an additional activation step. The stability of the TCO group can be sensitive to certain conditions, potentially undergoing isomerization to the less reactive cis-cyclooctene form.[2]The reaction can be less specific, targeting multiple available primary amines, which can sometimes impact antibody function. The NHS ester is susceptible to hydrolysis.
Typical Labeling Efficiency (Degree of Labeling) Variable, can be controlled by molar ratios. Studies have shown a wide range of TCO moieties can be attached.Generally results in a heterogeneous mixture of labeled species with varying degrees of labeling.[3]
Stability The amide bond is highly stable. The TCO moiety itself has been shown to have improved stability with certain structural modifications.[2]The resulting amide bond is very stable.

Experimental Data: Mass Spectrometry Characterization

Mass spectrometry is an indispensable tool for the detailed characterization of labeled antibodies, providing critical information on the success of the conjugation, the degree of labeling (DOL), and the overall heterogeneity of the product.

Determining Degree of Labeling (DOL)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique to determine the number of molecules conjugated to an antibody. By comparing the mass of the unlabeled antibody to the labeled antibody, the average number of attached linkers or dyes can be calculated.

One study on TCO-conjugated antibodies reported that MALDI-TOF analysis could be used to calculate the total number of modifications per antibody based on the difference in molecular weight compared to the unmodified antibody.[4] For instance, the expected mass of a PEG-TCO modification was 399.15 g/mol . Another study using an anti-HER2 antibody modified with an NHS-PEG-TCO linker also utilized MALDI-TOF to analyze the total TCO density.

Similarly, for antibodies labeled with fluorescent dyes via NHS-ester chemistry, mass spectrometry reveals a heterogeneous mixture with a distribution of 0, 1, 2, 3, or more dye molecules per protein. The average of this distribution is taken as the DOL.

ParameterThis compound Labeled AntibodyNHS-Ester Labeled Antibody
Mass Spectrometry Technique MALDI-TOF, LC-MSMALDI-TOF, LC-MS
Information Obtained Average number of TCO-PEG8 linkers per antibody (Degree of Labeling).Distribution and average number of dye molecules per antibody (Degree of Labeling).
Example Observation MALDI-TOF analysis of a single domain antibody conjugated with a TCO-PEG4-NHS ester showed that 85% of the antibody was modified, with the majority having one prosthetic group.Mass spectrometry of a FITC-labeled antibody demonstrates a heterogeneous population with varying numbers of fluorophores attached.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful antibody conjugation and characterization.

Protocol 1: Two-Step Antibody Labeling with this compound using EDC/Sulfo-NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive intermediate, followed by conjugation to the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the Coupling Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxyl groups.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the TCO-linker.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated TCO-linker solution to the antibody solution. The molar ratio of the activated linker to the antibody should be optimized for the desired degree of labeling, typically ranging from a 5- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Mass Spectrometry Analysis of Labeled Antibody

This protocol outlines a general procedure for the analysis of intact labeled antibodies using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Labeled antibody sample

  • LC-MS system with a suitable column for protein separation (e.g., C4 reverse-phase)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Denaturing buffer (optional, for reduced antibody analysis)

  • Reducing agent (e.g., DTT) (optional)

Procedure:

  • Sample Preparation:

    • Dilute the purified labeled antibody to a final concentration of 0.1-1.0 mg/mL in Mobile Phase A or a low-salt buffer.

    • For analysis of reduced light and heavy chains, the antibody can be denatured and reduced with DTT prior to injection.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Elute the antibody using a gradient of Mobile Phase B. A typical gradient might run from 20% to 80% B over 10-15 minutes.

    • The column is often heated to 60-80°C to improve peak shape.

  • Mass Spectrometry Analysis:

    • The eluent from the LC is introduced into the mass spectrometer via electrospray ionization (ESI).

    • Acquire data in full scan mode over a mass range appropriate for the expected mass of the antibody and its labeled variants.

  • Data Analysis:

    • The resulting mass spectrum will show a series of charge states for the intact antibody.

    • Deconvolute the raw spectrum to obtain the zero-charge mass of the antibody.

    • Compare the mass of the labeled antibody to the unlabeled antibody to determine the mass shift and calculate the degree of labeling.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using the DOT language.

G cluster_activation Step 1: TCO-PEG8-acid Activation cluster_conjugation Step 2: Antibody Conjugation cluster_analysis Step 3: Mass Spectrometry Analysis TCO_acid This compound Activated_TCO Activated TCO-PEG8-NHS Ester TCO_acid->Activated_TCO Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_TCO Labeled_Ab TCO-Labeled Antibody Activated_TCO->Labeled_Ab Antibody Antibody (with Lysine -NH2) Antibody->Labeled_Ab Amine Coupling LC_MS LC-MS Analysis Labeled_Ab->LC_MS DOL Degree of Labeling (DOL) LC_MS->DOL G cluster_conjugation Step 1: Antibody Conjugation cluster_analysis Step 2: Mass Spectrometry Analysis NHS_Ester Amine-Reactive NHS-Ester Dye Labeled_Ab Dye-Labeled Antibody NHS_Ester->Labeled_Ab Direct Amine Coupling Antibody Antibody (with Lysine -NH2) Antibody->Labeled_Ab LC_MS LC-MS Analysis Labeled_Ab->LC_MS DOL Degree of Labeling (DOL) LC_MS->DOL

References

A Head-to-Head Comparison of (R,E)-TCO-PEG8-acid and Other TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties, including its reactivity, stability, and hydrophilicity, profoundly influence the efficacy, safety, and pharmacokinetic profile of the final product. The trans-cyclooctene (TCO) linker, which reacts with tetrazines via the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC), has emerged as a powerful tool for bioorthogonal conjugation. This guide provides a comprehensive comparison of (R,E)-TCO-PEG8-acid with other notable TCO linkers, supported by experimental data and detailed protocols.

The Central Role of SPIEDAC in Bioconjugation

The SPIEDAC reaction between a TCO and a tetrazine is a cornerstone of modern bioconjugation due to its exceptionally fast reaction kinetics and high specificity, even in complex biological environments. This "click chemistry" reaction proceeds without the need for a catalyst and forms a stable covalent bond, making it ideal for conjugating sensitive biomolecules.

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) TCO Trans-cyclooctene (TCO) (Strained Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState + Tetrazine Tetrazine (Electron-Deficient Diene) Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Fast FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct Retro-Diels-Alder (N2 elimination) Nitrogen N2 Gas Dihydropyridazine->Nitrogen cluster_prep Reagent Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_TCO Prepare TCO Solution Load Load Reagents into Stopped-Flow Instrument Prep_TCO->Load Prep_Tz Prepare Tetrazine Solution Prep_Tz->Load Mix Rapid Mixing Load->Mix Monitor Monitor Absorbance Decay Mix->Monitor Fit Fit Data to Pseudo-First-Order Kinetics Monitor->Fit Calculate Calculate Second-Order Rate Constant (k₂) Fit->Calculate cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sample Prepare TCO-Conjugate Incubate Incubate in Human Plasma at 37°C Prep_Sample->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench and Process Samples Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Calculate Determine Half-Life HPLC->Calculate

A Head-to-Head Comparison of (R,E)-TCO-PEG8-acid and DBCO for In Vivo Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount for in vivo applications. This guide provides a comprehensive comparison of two prominent copper-free click chemistry reagents: (R,E)-TCO-PEG8-acid, which participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, and Dibenzocyclooctyne (DBCO), a key component in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The selection between these two powerful tools hinges on a nuanced understanding of their respective reaction kinetics, stability, and behavior within a complex biological environment. This comparison guide aims to provide an objective analysis, supported by experimental data, to inform the rational design of in vivo studies, from targeted drug delivery to advanced imaging modalities.

Executive Summary

This compound, reacting with a tetrazine partner, offers exceptionally fast reaction kinetics, making it ideal for applications where rapid conjugation at low concentrations is critical, such as in pre-targeting strategies for in vivo imaging. However, the stability of the trans-cyclooctene (TCO) moiety, particularly its potential for isomerization to the less reactive cis-isomer, requires careful consideration.

DBCO, reacting with an azide partner, provides a highly stable and bioorthogonal reaction pair. While its reaction kinetics are slower than the TCO-tetrazine ligation, its proven reliability and stability have made it a workhorse for a wide range of in vivo applications, including metabolic labeling and cell tracking. The addition of a PEG8 linker to the TCO structure in this compound aims to enhance aqueous solubility and improve in vivo pharmacokinetics, a feature that can also be achieved with various PEGylated DBCO derivatives.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and DBCO, focusing on their performance in in vivo relevant click chemistry reactions.

Table 1: Reaction Kinetics

FeatureThis compound (with Tetrazine)DBCO (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[1]~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl azide)[2]
Reaction Speed Extremely fastModerate
Typical Reaction Time (in vitro) Seconds to minutesMinutes to hours

Table 2: Physicochemical and In Vivo Properties

FeatureThis compoundDBCO
Reactive Partner TetrazineAzide
Stability Prone to isomerization to the less reactive cis-isomer.[3] Axial isomers are more reactive but can be less stable.[4][5]Generally high stability.
PEGylation PEG8 linker enhances solubility and can improve in vivo pharmacokinetics.Available in various PEGylated forms to improve solubility and in vivo properties.
Common In Vivo Applications Pre-targeted imaging and therapy.Metabolic labeling, cell tracking, and drug delivery.
Biodistribution Can be influenced by the PEG linker; specific data for the PEG8 variant is limited.Biodistribution can be tuned with PEGylation; accumulation in tumors and organs like the liver has been observed.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for understanding the practical implications of choosing one reagent over the other.

Protocol 1: In Vivo Pre-targeted Imaging with (R,E)-TCO-Conjugated Antibody and Radiolabeled Tetrazine

This protocol outlines a general workflow for a pre-targeted PET imaging study in a tumor-bearing mouse model.

Materials:

  • (R,E)-TCO-conjugated monoclonal antibody (mAb-TCO) targeting a tumor-specific antigen.

  • Radiolabeled tetrazine (e.g., [⁸⁹Zr]Zr-DFO-PEG5-Tz).

  • Tumor-bearing mice (e.g., xenograft model).

  • Sterile PBS.

  • PET/CT scanner.

Procedure:

  • Antibody Administration: Intravenously inject the mAb-TCO into the tumor-bearing mice (e.g., 100 µ g/mouse ).

  • Accumulation and Clearance: Allow the mAb-TCO to circulate for a predetermined period (e.g., 24-72 hours) to allow for accumulation at the tumor site and clearance of unbound antibody from the bloodstream.

  • Radiolabeled Tetrazine Administration: Intravenously inject the radiolabeled tetrazine. The molar ratio of tetrazine to antibody should be optimized.

  • In Vivo Click Reaction: The radiolabeled tetrazine will rapidly react with the TCO-functionalized antibody accumulated at the tumor site via the iEDDA reaction.

  • Imaging: At various time points post-tetrazine injection (e.g., 1, 4, 24 hours), perform PET/CT imaging to visualize tumor uptake and assess biodistribution.

  • Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and harvest tumors and major organs for gamma counting to quantify the biodistribution of the radiotracer.

Protocol 2: In Vivo Metabolic Labeling and Detection with DBCO

This protocol describes a typical experiment for metabolically labeling cells with an azide-modified sugar and subsequent detection with a DBCO-fluorophore conjugate.

Materials:

  • Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz).

  • DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5).

  • Cell line of interest or mouse model.

  • Complete cell culture medium or appropriate vehicle for in vivo administration.

  • PBS.

  • Fluorescence microscope or in vivo imaging system.

Procedure:

  • Metabolic Labeling (In Vitro):

    • Culture cells in complete medium supplemented with Ac4ManNAz (e.g., 10-50 µM) for 1-3 days. This allows for the metabolic incorporation of azide groups onto cell surface glycans.

    • Wash the cells twice with PBS.

  • Metabolic Labeling (In Vivo):

    • Administer the azide-modified sugar to the mice (e.g., 10-50 mg/kg/day for 3 days).

  • DBCO-Fluorophore Labeling (In Vitro):

    • Incubate the azide-labeled cells with a DBCO-fluorophore conjugate (e.g., 15 µM in growth media) for 1 hour at 37°C.

    • Wash the cells three times with PBS.

  • DBCO-Fluorophore Administration (In Vivo):

    • Inject the DBCO-fluorophore conjugate intravenously into the tail vein of the azide-labeled mice (e.g., 200 µL of 25 µM DBCO-Cy5).

  • Analysis:

    • In Vitro: Image the labeled cells using a fluorescence microscope.

    • In Vivo: Perform in vivo fluorescence imaging at various time points. For ex vivo analysis, sacrifice the mice, harvest organs, and image them to determine the biodistribution of the labeled cells or glycans.

Mandatory Visualization

Chemical Structures and Reaction Mechanisms

dot

cluster_TCO This compound + Tetrazine (iEDDA) cluster_DBCO DBCO + Azide (SPAAC) TCO TCO-PEG8-COOH Product_TCO Dihydropyridazine Adduct TCO->Product_TCO k₂ ~10⁶ M⁻¹s⁻¹ Tetrazine Tetrazine Tetrazine->Product_TCO DBCO DBCO Product_DBCO Triazole Adduct DBCO->Product_DBCO k₂ ~1 M⁻¹s⁻¹ Azide Azide Azide->Product_DBCO A 1. Administer mAb-TCO B 2. Accumulation at Tumor & Clearance A->B C 3. Administer Radiolabeled Tetrazine B->C D 4. In Vivo Click Reaction C->D E 5. PET/CT Imaging D->E Start Need for In Vivo Click Chemistry Q1 Is extremely rapid kinetics critical? Start->Q1 TCO Choose this compound (with Tetrazine) Q1->TCO Yes DBCO_path Is high stability a primary concern? Q1->DBCO_path No DBCO Choose DBCO (with Azide) DBCO_path->DBCO Yes Consider_TCO Consider TCO, but be mindful of stability DBCO_path->Consider_TCO No

References

A Comparative Guide to Site-Specific Labeling with (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of (R,E)-TCO-PEG8-acid for site-specific labeling of proteins and antibodies. We will objectively assess its performance against other common bioorthogonal labeling techniques, supported by experimental data and detailed protocols.

Unparalleled Reaction Kinetics for Rapid and Efficient Conjugation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine is the cornerstone of the superior performance of this compound. This bioorthogonal reaction boasts exceptionally fast kinetics, orders of magnitude higher than many other labeling chemistries. This rapid ligation is critical for achieving high labeling efficiencies at low reactant concentrations, which is particularly advantageous for in vivo applications and for labeling sensitive proteins.

The inclusion of an eight-unit polyethylene glycol (PEG8) linker in the this compound design enhances aqueous solubility and minimizes steric hindrance, further facilitating efficient conjugation in biological media.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

Reaction TypeLigation PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
iEDDA Cycloaddition (R,E)-TCO + Tetrazine up to 10⁶ Extremely fast, catalyst-free, highly specific, forms stable covalent bond.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO)~10⁻¹ - 10¹Catalyst-free, bioorthogonal, slower than iEDDA.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne10² - 10³Requires copper catalyst which can be cytotoxic, fast and efficient.
Thiol-Maleimide Michael AdditionThiol + Maleimide~10² - 10³Prone to side reactions and instability of the resulting thioether bond.
Enzymatic Ligatione.g., Sortase ASubstrate-dependentHighly specific, requires enzyme and recognition motif.

Experimental Validation of Labeling Efficiency and Stability

The validation of site-specific labeling with this compound involves a two-step process:

  • Introduction of the TCO moiety: The target protein or antibody is first functionalized with the this compound. This is typically achieved by reacting the acid group of the linker with primary amines (e.g., lysine residues) on the protein surface using carbodiimide chemistry (e.g., EDC, NHS).

  • Tetrazine Ligation: The TCO-functionalized protein is then reacted with a tetrazine-bearing molecule of interest (e.g., a fluorescent dye, a drug molecule).

The efficiency of this process is quantified by determining the Degree of Labeling (DOL) or, in the context of antibody-drug conjugates (ADCs), the Drug-to-Antibody Ratio (DAR).

Table 2: Comparison of Site-Specific Labeling Techniques

FeatureThis compound (iEDDA)Enzymatic Labeling (e.g., Sortase A)Thiol-Maleimide Conjugation
Specificity High, directed by the pre-installed TCO group.Very high, determined by the enzyme's recognition sequence.Moderate, targets available cysteine residues. Potential for off-target reactions.
Kinetics Extremely fast (seconds to minutes).Slower (minutes to hours).Fast (minutes).
Stability of Linkage Highly stable covalent dihydropyridazine bond.Stable peptide bond.Thioether bond can be susceptible to hydrolysis and exchange reactions.
Versatility Broadly applicable to various biomolecules and probes.Requires genetic engineering to introduce the recognition tag.Limited by the presence and accessibility of cysteine residues.
Ease of Use Two-step chemical process.Requires enzyme expression and purification.One-step chemical process, but requires reducing agents.

Experimental Protocols

Protocol 1: Functionalization of an Antibody with this compound

This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to primary amines on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 100 mM each.

    • To the this compound solution, add a 1.5-fold molar excess of both EDC and NHS solutions.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the activated TCO-PEG8-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted TCO linker using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the TCO-functionalized antibody.

Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This method is suitable when the tetrazine-probe has a distinct UV-Vis absorbance spectrum from the protein.

Procedure:

  • Measure the absorbance of the TCO-labeled antibody at 280 nm (A₂₈₀).

  • React the TCO-labeled antibody with a molar excess of a tetrazine-dye with a known extinction coefficient at its λₘₐₓ.

  • Purify the labeled antibody to remove excess tetrazine-dye.

  • Measure the absorbance of the final conjugate at 280 nm and at the λₘₐₓ of the dye.

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate antibody species with different numbers of conjugated drugs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • The peaks correspond to the antibody with different drug loads (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas and using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100

Mandatory Visualizations

G Workflow for Site-Specific Antibody Labeling cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Tetrazine Ligation cluster_2 Step 3: Validation Antibody Antibody TCO_Antibody TCO-Functionalized Antibody Antibody->TCO_Antibody TCO_Acid This compound TCO_Acid->TCO_Antibody Activation EDC_NHS EDC, NHS Labeled_Antibody Site-Specifically Labeled Antibody TCO_Antibody->Labeled_Antibody Tetrazine_Probe Tetrazine-Probe (Drug, Dye, etc.) Tetrazine_Probe->Labeled_Antibody DAR_Analysis DAR Analysis (HIC/MS) Labeled_Antibody->DAR_Analysis Functional_Assay Functional Assay Labeled_Antibody->Functional_Assay G Reaction Kinetics Comparison TCO_Tetrazine TCO-Tetrazine (iEDDA) SPAAC Azide-Cyclooctyne (SPAAC) TCO_Tetrazine->SPAAC ~10^5 x faster CuAAC Azide-Alkyne (CuAAC) TCO_Tetrazine->CuAAC ~10^3 x faster Thiol_Maleimide Thiol-Maleimide TCO_Tetrazine->Thiol_Maleimide ~10^3 x faster

A Head-to-Head Battle: In Vivo Stability of Bioorthogonal Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal linker is a critical decision that can significantly impact the success of in vivo applications. The ideal linker must not only exhibit rapid and specific reactivity but also maintain its integrity within the complex biological milieu to ensure that the desired molecular conjugation occurs at the right time and place. This guide provides an objective comparison of the in vivo stability of commonly used bioorthogonal linkers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The in vivo stability of a bioorthogonal linker is a key determinant of its utility in applications such as targeted drug delivery, in vivo imaging, and long-term tracking of biomolecules. Instability can lead to premature cleavage of the linker, off-target reactions, and reduced efficacy of the therapeutic or diagnostic agent. This comparison focuses on the most widely employed bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines (Tz) and trans-cyclooctenes (TCO), and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Comparison of In Vivo Stability

The following table summarizes key in vivo stability parameters for various bioorthogonal linkers based on published experimental data. It is important to note that stability can be influenced by factors such as the specific molecular context, the animal model used, and the experimental conditions.

Bioorthogonal ReactionLinker ComponentIn Vivo Half-Life/StabilityAnimal ModelAnalytical MethodReference(s)
iEDDAtrans-Cyclooctene (TCO)~5.6 days (deactivation half-life)MiceEx vivo reaction with 111In-labeled tetrazine[1]
iEDDATetrazine (various derivatives)>63% intact after 48 hours (in DMEM + 10% FBS)In vitroLC-MS[2]
iEDDATetrazine ([18F]-labeled derivatives)16-99% intact after 30 minutesMiceRadio-TLC[3]
SPAACBicyclononyne (BCN)~6 hours (in presence of 5 mM GSH)In vitroNot specified[4]
SPAACDibenzocyclooctyne (DBCO)~71 minutes (in presence of 5 mM GSH)In vitroNot specified[5]

Factors Influencing In Vivo Stability

The stability of bioorthogonal linkers in a living system is a complex interplay of chemical and biological factors. The following diagram illustrates the key relationships influencing the in vivo fate of these linkers.

InVivo_Stability_Factors cluster_Linker Bioorthogonal Linker cluster_Environment In Vivo Environment cluster_Outcome Outcome Linker Linker Structure (e.g., TCO, Tz, BCN, DBCO) Enzymatic Enzymatic Degradation Linker->Enzymatic Susceptibility Nucleophiles Reaction with Endogenous Nucleophiles (e.g., Thiols) Linker->Nucleophiles Reactivity Isomerization Isomerization to Inactive Form Linker->Isomerization Propensity Stable Stable Linker (Successful Bioorthogonal Reaction) Linker->Stable Resistance to Degradation Degraded Degraded Linker (Off-target Effects/Failure) Enzymatic->Degraded Nucleophiles->Degraded Isomerization->Degraded

Figure 1. Factors affecting the in vivo stability of bioorthogonal linkers.

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the development and selection of bioorthogonal linkers. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Determination of In Vivo Half-Life of a Radiolabeled Linker using Radio-TLC

This protocol is adapted from studies assessing the in vivo stability of 18F-labeled tetrazines.

Objective: To determine the percentage of intact radiolabeled bioorthogonal linker in plasma over time.

Materials:

  • Test animals (e.g., mice)

  • Radiolabeled bioorthogonal linker (e.g., [18F]Tetrazine)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Radio-Thin Layer Chromatography (radio-TLC) system

  • TLC plates (e.g., silica gel)

  • Appropriate mobile phase

  • Phosphor imager or equivalent radioactivity detector

Procedure:

  • Animal Administration: Administer the radiolabeled bioorthogonal linker to the test animals via an appropriate route (e.g., intravenous injection).

  • Blood Collection: At predetermined time points (e.g., 5, 15, 30, 60 minutes), collect blood samples from the animals. Anesthetize the animals according to approved protocols before collection.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • TLC Analysis:

    • Spot a small, known volume of the supernatant onto a TLC plate.

    • Develop the TLC plate using a pre-determined mobile phase that effectively separates the intact linker from its metabolites.

    • Dry the TLC plate.

  • Radioactivity Detection: Analyze the distribution of radioactivity on the TLC plate using a phosphor imager or other suitable detector.

  • Data Analysis:

    • Quantify the radioactivity in the spots corresponding to the intact linker and its metabolites.

    • Calculate the percentage of intact linker at each time point relative to the total radioactivity on the lane.

    • Plot the percentage of intact linker versus time to determine the in vivo stability profile and calculate the half-life.

Protocol 2: In Vitro Stability Assessment in Serum using LC-MS

This protocol is based on methods used to evaluate the stability of various small molecules and linkers in biological matrices.

Objective: To determine the stability of a bioorthogonal linker in serum over time by quantifying the remaining intact linker.

Materials:

  • Bioorthogonal linker of interest

  • Animal or human serum

  • Incubator (37°C)

  • Acetonitrile or other suitable protein precipitation solvent

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical column suitable for separating the linker from its degradation products

  • Internal standard (optional, but recommended for accurate quantification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioorthogonal linker in a suitable solvent (e.g., DMSO).

    • Spike the linker into pre-warmed serum at a final concentration relevant to the intended in vivo application.

  • Incubation: Incubate the serum samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.

  • Quenching and Protein Precipitation:

    • To each aliquot, add a volume of cold acetonitrile (typically 3 volumes) to stop the reaction and precipitate serum proteins.

    • If using an internal standard, add it at this step.

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume of the supernatant onto the LC-MS system.

    • Separate the intact linker from potential degradation products using an appropriate chromatographic gradient.

    • Detect and quantify the intact linker using mass spectrometry, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the linker.

    • Determine the concentration of the intact linker at each time point.

    • Plot the percentage of the remaining linker against time to determine the stability profile and calculate the half-life.

Protocol 3: ELISA-based Assay for In Vivo Linker Stability on an Antibody-Drug Conjugate (ADC)

This protocol outlines a general approach for assessing the stability of a linker on an ADC, which can be adapted for bioorthogonal linkers.

Objective: To quantify the amount of intact ADC in plasma samples over time.

Materials:

  • Test animals (e.g., mice or rats)

  • Antibody-bioorthogonal linker conjugate (ADC)

  • ELISA plates

  • Coating antibody (specific for the antibody portion of the ADC)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (specific for the payload or the linker) conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate to remove unbound capture antibody.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation:

    • Collect plasma samples from animals at various time points after administration of the ADC.

    • Dilute the plasma samples and a standard curve of the intact ADC in blocking buffer.

    • Add the diluted samples and standards to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Development: Add the substrate to the wells and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to the wells.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the intact ADC standards.

    • Determine the concentration of intact ADC in the plasma samples from the standard curve.

    • Plot the concentration of intact ADC versus time to determine the in vivo stability and pharmacokinetic profile.

Conclusion

The in vivo stability of bioorthogonal linkers is a multifaceted property that is critical for the successful translation of these powerful chemical tools to living systems. While the iEDDA reaction between TCO and tetrazine generally offers excellent stability, with TCO demonstrating a long in vivo half-life, the stability of tetrazines can be more variable and dependent on their substitution pattern. For SPAAC, strained alkynes like BCN and DBCO can be susceptible to reactions with endogenous nucleophiles, particularly in the intracellular environment, which may limit their utility for long-term studies.

The choice of the optimal bioorthogonal linker will ultimately depend on the specific requirements of the application, including the desired reaction kinetics, the biological target, and the duration of the experiment. The experimental protocols provided in this guide offer a starting point for researchers to rigorously evaluate the in vivo stability of their chosen bioorthogonal systems, ensuring more reliable and reproducible results in their preclinical and clinical studies.

References

A Comparative Guide to Alternative Bioorthogonal Chemistries for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the TCO-tetrazine ligation is a well-established tool for bioorthogonal chemistry, prized for its exceptionally fast kinetics. However, the landscape of bioorthogonal chemistries is continually expanding, offering a diverse toolkit with unique advantages for specific applications. This guide provides an objective comparison of prominent alternatives to the TCO-tetrazine ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation, Quadricyclane Ligation, and Photo-Induced Click Chemistry. We present a comprehensive overview of their performance, supported by experimental data, to empower informed decisions in your research endeavors.

Quantitative Performance Comparison

The choice of a bioorthogonal reaction is often dictated by a balance of factors including reaction speed, stability of the reactants and products, and overall biocompatibility. The following table summarizes key quantitative data for the discussed bioorthogonal chemistries to facilitate a direct comparison.

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Stability & Biocompatibility Key Features
TCO-Tetrazine Ligation (for reference) trans-Cyclooctene (TCO) + TetrazineUp to 10⁶[1]TCO can isomerize; some tetrazines have limited stability. Generally biocompatible.Extremely fast kinetics, enabling reactions at low concentrations.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) + Azide10⁻³ - 1[2][3]Azides are exceptionally stable and biocompatible. Cyclooctynes are generally stable, though highly strained versions can be less so. The resulting triazole linkage is highly stable.[4] Some cyclooctynes can exhibit cytotoxicity at high concentrations.Catalyst-free, widely used, and a variety of strained alkynes are available to tune reactivity.[2]
Staudinger Ligation Phosphine + Azide10⁻³ - 10⁻²Azides are biocompatible. Phosphine reagents can be susceptible to air oxidation. The resulting amide bond is very stable. Phosphine reagents can exhibit cytotoxicity.The "traceless" version forms a native amide bond. Slower kinetics can be a limitation.
Quadricyclane Ligation Quadricyclane + Ni bis(dithiolene)~0.25Quadricyclane is stable in aqueous conditions. The reaction is orthogonal to many other bioorthogonal chemistries. Potential for cytotoxicity from nickel-based reagents needs consideration.Novel reactivity, orthogonal to azide-based chemistries.
Photo-Induced Click Chemistry Photoreactive group (e.g., Tetrazole) + AlkeneVariable; dependent on light intensity and quantum yieldSpatiotemporal control minimizes global exposure to reactive species. Potential for photodamage to cells with high-intensity or short-wavelength light.Reaction is initiated by light, offering exceptional spatiotemporal control.

Reaction Mechanisms and Signaling Pathways

Visualizing the reaction mechanisms is crucial for understanding the underlying chemistry and for designing experiments. The following diagrams, generated using Graphviz, illustrate the core transformations of each bioorthogonal ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole Stable Triazole Linkage Strained_Alkyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: SPAAC involves a [3+2] cycloaddition between a strained alkyne and an azide.

Staudinger Ligation (Traceless)

Staudinger_Ligation cluster_reactants Reactants Phosphinothioester Phosphinothioester Iminophosphorane Iminophosphorane Intermediate Phosphinothioester->Iminophosphorane Azide Azide Azide->Iminophosphorane - N₂ Amide_Bond Native Amide Bond Iminophosphorane->Amide_Bond Intramolecular Acyl Transfer Phosphine_Oxide Phosphine Oxide Byproduct Iminophosphorane->Phosphine_Oxide Hydrolysis Quadricyclane_Ligation cluster_reactants Reactants Quadricyclane Quadricyclane Adduct Stable Adduct Quadricyclane->Adduct [2+2+2] Cycloaddition Ni_Dithiolene Ni bis(dithiolene) Ni_Dithiolene->Adduct Photo_Click_Chemistry cluster_reactants Reactants Tetrazole Tetrazole Nitrile_Imine Nitrile Imine (transient) Tetrazole->Nitrile_Imine - N₂ Alkene Alkene Pyrazoline Pyrazoline Adduct Alkene->Pyrazoline Nitrile_Imine->Pyrazoline 1,3-Dipolar Cycloaddition Light hv Light->Tetrazole

References

Comparative Kinetic Analysis of (R,E)-TCO-PEG8-acid Reaction with Various Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics. This guide provides a comparative kinetic analysis of the reaction between a specific, highly reactive dienophile, (R,E)-TCO-PEG8-acid, and a variety of tetrazine derivatives. The inclusion of a hydrophilic PEG8 linker in the TCO molecule enhances its aqueous solubility, a critical factor for biological applications, without compromising its reactivity.

The reactivity of the TCO-tetrazine ligation is primarily governed by the electronic properties of the substituents on the tetrazine ring. In general, electron-withdrawing groups on the tetrazine ring accelerate the reaction rate, while electron-donating groups slow it down. This principle allows for the fine-tuning of reaction kinetics to suit specific experimental needs.

Quantitative Kinetic Data

The following table summarizes the second-order rate constants (k₂) for the reaction of TCO derivatives with various tetrazines. While specific kinetic data for this compound is not extensively available in a single comparative study, the data presented for structurally similar TCO-PEG derivatives provide a strong indication of the expected reactivity trends. The reactions are typically performed in aqueous buffers such as PBS at or near physiological pH and temperature.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/BufferReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water[1][2]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media[1][3]
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS[1]
Me₄Pyr-TzTCO-PEG₄69,400DPBS
Diphenyl-s-tetrazinesTCO derivative2.86 x 10⁵Water
Di-2-pyridyl-s-tetrazinesTCO derivative3.3 x 10⁶Water

Experimental Protocols

The kinetic analysis of TCO-tetrazine reactions is most commonly performed using stopped-flow UV-Vis spectrophotometry. This technique allows for the rapid mixing of reactants and the monitoring of the reaction in real-time by observing the disappearance of the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm).

Protocol: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry

1. Reagent Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Prepare stock solutions of the various tetrazine derivatives in a compatible solvent (e.g., DMSO).
  • The final reaction buffer should be chosen to be compatible with the intended application (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 for biological studies).

2. Determination of Molar Extinction Coefficient:

  • Accurately determine the molar extinction coefficient (ε) of each tetrazine derivative at its λmax in the chosen reaction buffer. This is crucial for converting absorbance values to concentration.

3. Stopped-Flow Spectrophotometer Setup:

  • Set the stopped-flow instrument to the λmax of the tetrazine being analyzed.
  • Equilibrate the syringes and the mixing chamber of the stopped-flow instrument to the desired reaction temperature (e.g., 25°C or 37°C).

4. Kinetic Measurement (Pseudo-First-Order Conditions):

  • To simplify the kinetic analysis, the reaction is typically run under pseudo-first-order conditions. This is achieved by using a significant excess of the TCO reagent (e.g., 10-fold or greater) compared to the tetrazine.
  • Load one syringe of the stopped-flow instrument with the tetrazine solution at a known concentration in the reaction buffer.
  • Load the other syringe with the this compound solution at a much higher concentration in the same reaction buffer.
  • Initiate the rapid mixing of the two solutions. The instrument will automatically start recording the decrease in absorbance at the tetrazine's λmax as a function of time.

5. Data Analysis:

  • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) + C
  • Where A(t) is the absorbance at time t, A₀ is the initial absorbance, and C is the final absorbance.
  • The second-order rate constant (k₂) is then calculated from the observed rate constant and the concentration of the TCO reagent: k₂ = k_obs / [this compound]
  • This process is repeated for each tetrazine derivative to be tested.

Visualizing the Workflow and Reaction Comparison

To better illustrate the experimental process and the comparative nature of this analysis, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Instrument Setup cluster_measurement 3. Kinetic Measurement cluster_analysis 4. Data Analysis TCO_prep Prepare this compound Stock Solution Load_TCO Load Excess TCO Solution into Syringe 2 TCO_prep->Load_TCO Tetrazine_prep Prepare Tetrazine Stock Solutions Load_Tz Load Tetrazine Solution into Syringe 1 Tetrazine_prep->Load_Tz Buffer_prep Prepare Reaction Buffer (e.g., PBS pH 7.4) Buffer_prep->Load_Tz Buffer_prep->Load_TCO Spectro_setup Set Stopped-Flow Spectrophotometer to Tetrazine λmax and Temperature Mix Rapid Mixing and Data Acquisition Spectro_setup->Mix Load_Tz->Mix Load_TCO->Mix Fit_curve Fit Absorbance Decay to Exponential Function to get k_obs Mix->Fit_curve Calc_k2 Calculate Second-Order Rate Constant (k₂) Fit_curve->Calc_k2 Compare Compare k₂ values for different Tetrazines Calc_k2->Compare

Experimental workflow for kinetic analysis.

reaction_comparison TCO This compound Tz1 Tetrazine 1 (e.g., Electron-Withdrawing Groups) TCO->Tz1 Fast k₂ Tz2 Tetrazine 2 (e.g., Hydrogen Substituted) TCO->Tz2 Very Fast k₂ Tz3 Tetrazine 3 (e.g., Electron-Donating Groups) TCO->Tz3 Slower k₂

Comparative reaction of TCO with tetrazines.

References

A Comparative Guide to the HPLC Analysis of (R,E)-TCO-PEG8-acid and DBCO-PEG4-acid Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of antibody-drug conjugates (ADCs) prepared using two prominent bioorthogonal ligation chemistries: the inverse-electron-demand Diels-Alder (iEDDA) reaction with (R,E)-TCO-PEG8-acid and the strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-PEG4-acid.

The selection of a bioorthogonal linker is a critical decision in the development of ADCs, influencing not only the efficiency of conjugation but also the analytical characterization of the final product. This guide presents a comparative overview of the HPLC techniques used to analyze the conjugation products of these two linkers, supported by generalized experimental protocols and expected data.

Logical Workflow for ADC Preparation and Analysis

The overall process for generating and analyzing ADCs using either TCO or DBCO linkers follows a similar workflow, differing primarily in the specific bioorthogonal ligation step.

cluster_0 Antibody Modification cluster_1 Linker-Payload Preparation cluster_2 Bioorthogonal Ligation cluster_3 Purification & Analysis Antibody Antibody Activate Antibody Activate Antibody Antibody->Activate Antibody e.g., NHS-ester chemistry Modified Antibody Modified Antibody Activate Antibody->Modified Antibody TCO_Ligation iEDDA: This compound + Tetrazine-Antibody Modified Antibody->TCO_Ligation DBCO_Ligation SPAAC: DBCO-PEG4-acid + Azide-Antibody Modified Antibody->DBCO_Ligation Linker-Payload Linker-Payload Activate Linker Activate Linker Linker-Payload->Activate Linker Activated Linker-Payload Activated Linker-Payload Activate Linker->Activated Linker-Payload Purification Purification TCO_Ligation->Purification HPLC_Analysis HPLC Analysis (SEC, RP-HPLC, HIC) Purification->HPLC_Analysis Characterization Further Characterization (LC-MS, etc.) HPLC_Analysis->Characterization

Figure 1. Generalized workflow for ADC preparation and analysis.

Comparison of this compound and DBCO-PEG4-acid in Bioconjugation

Both this compound and DBCO-PEG4-acid are popular choices for bioorthogonal ligation due to their high reactivity and selectivity in aqueous environments. The primary difference lies in their reaction partners and kinetics.

FeatureThis compound (iEDDA)DBCO-PEG4-acid (SPAAC)
Reaction Partner TetrazineAzide
Reaction Speed Very fast (up to 10^6 M⁻¹s⁻¹)[1]Fast (typically 10⁻¹ to 10¹ M⁻¹s⁻¹)
Stability TCO can isomerize to the less reactive cis-cycloocteneGenerally stable
Linker Activation Carboxylic acid requires activation (e.g., to an NHS ester) for amine coupling.Carboxylic acid requires activation for amine coupling.

HPLC Analysis of Conjugation Products: A Comparative Overview

The analysis of ADC products by HPLC is crucial for determining purity, aggregation, and the drug-to-antibody ratio (DAR). The three main HPLC techniques employed are Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).

Experimental Protocols

Below are generalized protocols for the HPLC analysis of antibody-linker conjugation products. These should be optimized for specific antibodies, payloads, and HPLC systems.

1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume and is primarily used to quantify aggregates and fragments.

  • System: HPLC or UHPLC system with a UV detector

  • Column: SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)

  • Mobile Phase: 100-150 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.4

  • Flow Rate: 0.5-1.0 mL/min

  • Temperature: Ambient (25°C)

  • Detection: UV absorbance at 280 nm

  • Analysis: The primary peak represents the monomeric ADC. Earlier eluting peaks correspond to aggregates, while later eluting peaks indicate fragments.

2. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity and is often used to determine the average DAR after reduction of the ADC.

  • System: HPLC or UHPLC system with a UV detector

  • Column: Reversed-phase column for large proteins (e.g., Agilent AdvanceBio RP-mAb C4, Waters ACQUITY UPLC BEH300 C4)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient, for example, from 20% to 80% B over 30 minutes.

  • Flow Rate: 0.5-1.0 mL/min

  • Temperature: 70-80°C

  • Detection: UV absorbance at 280 nm

  • Sample Preparation: The ADC is typically reduced with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains prior to analysis.

3. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions and is a powerful technique for resolving different DAR species.

  • System: HPLC or UHPLC system with a UV detector

  • Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Gradient: A linear gradient from high salt to low salt (e.g., 0% to 100% B) over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min

  • Temperature: 25-30°C

  • Detection: UV absorbance at 280 nm

Data Presentation and Comparison

The choice of linker can influence the HPLC profile of the resulting ADC. The PEG spacer in both this compound and DBCO-PEG4-acid enhances solubility, which can improve chromatographic performance.

Table 1: Expected SEC-HPLC Data for TCO- and DBCO-Conjugated ADCs

ParameterADC with (R,E)-TCO-PEG8-LinkerADC with DBCO-PEG4-Linker
Monomer Purity (%) > 95%> 95%
Aggregate Content (%) < 5%< 5%
Fragment Content (%) < 1%< 1%
Retention Time (Monomer) Similar to unconjugated antibodySimilar to unconjugated antibody

Table 2: Expected RP-HPLC Data for Reduced TCO- and DBCO-Conjugated ADCs

ParameterADC with (R,E)-TCO-PEG8-LinkerADC with DBCO-PEG4-Linker
Light Chain Peaks Unconjugated and conjugated speciesUnconjugated and conjugated species
Heavy Chain Peaks Unconjugated and conjugated speciesUnconjugated and conjugated species
Calculated Average DAR Dependent on conjugation efficiencyDependent on conjugation efficiency

Table 3: Expected HIC-HPLC Data for TCO- and DBCO-Conjugated ADCs

ParameterADC with (R,E)-TCO-PEG8-LinkerADC with DBCO-PEG4-Linker
Peak Profile Series of peaks for different DARsSeries of peaks for different DARs
Resolution of DARs Good resolution expectedGood resolution expected
Retention Time Increases with increasing DARIncreases with increasing DAR

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles behind the two ligation methods.

cluster_0 iEDDA Reaction TCO This compound Diels_Alder [4+2] Cycloaddition TCO->Diels_Alder Tetrazine Tetrazine-Antibody Tetrazine->Diels_Alder Conjugate Stable Conjugate Diels_Alder->Conjugate N₂ release

Figure 2. iEDDA reaction of this compound.

cluster_1 SPAAC Reaction DBCO DBCO-PEG4-acid Cycloaddition [3+2] Cycloaddition DBCO->Cycloaddition Azide Azide-Antibody Azide->Cycloaddition Triazole Stable Triazole Linkage Cycloaddition->Triazole

Figure 3. SPAAC reaction of DBCO-PEG4-acid.

Conclusion

Both this compound and DBCO-PEG4-acid, when used in their respective bioorthogonal ligation reactions, produce antibody-drug conjugates that can be effectively analyzed by a suite of HPLC techniques. SEC, RP-HPLC, and HIC provide complementary information regarding the purity, aggregation state, and drug-to-antibody ratio of the final product. While the specific retention times and peak profiles will vary depending on the antibody, payload, and precise analytical conditions, the fundamental principles of HPLC analysis remain the same for ADCs generated by either iEDDA or SPAAC chemistry. The choice between the two linkers may therefore be guided more by factors such as reaction kinetics, stability, and the commercial availability of reaction partners, with the confidence that the resulting conjugates can be thoroughly characterized by standard HPLC methodologies.

References

Validating the Function of TCO-Labeled Proteins: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

The advent of bioorthogonal chemistry has revolutionized the study of proteins in their native environments. The inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity in complex biological systems.[1][2] This TCO-tetrazine ligation enables the precise labeling of proteins for a myriad of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[2] However, a critical aspect of any protein labeling strategy is the rigorous validation that the attached probe does not perturb the protein's native function.

This guide provides a comparative overview of key functional assays to validate the activity of TCO-labeled proteins. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and drug development professionals in ensuring the biological integrity of their labeled proteins.

Assessment of Binding Affinity and Interactions

A primary concern after labeling is whether the protein's ability to bind its specific partners (e.g., antigens, ligands, other proteins, or DNA) remains intact. Several robust assays can quantitatively assess these interactions.

ELISA is a widely used method to quantify the binding affinity of antibodies to their antigens. Studies have shown that TCO-labeled antibodies can retain binding functionality comparable to their unlabeled counterparts.[3][4]

Quantitative Comparison of TCO-Labeled vs. Unlabeled Antibody Affinity

AntibodyLabelTarget AntigenEC50 (nM)Fold Change vs. UnlabeledReference
Anti-c-mycUnlabeledc-myc-GST-IL8h~1.5-
Anti-c-mycTCO (4 groups/Ab)c-myc-GST-IL8h~1.5No significant change
Anti-c-mycTCO (8 groups/Ab)c-myc-GST-IL8h>5Significant reduction in affinity
mAbUnlabeled0.8-
mAbTCO-labeled1.41.75

Experimental Protocol: Indirect ELISA for TCO-Labeled Antibody Affinity

  • Antigen Coating: Coat a 96-well microplate with the target antigen (e.g., 2 µg/mL of c-myc-GST-human IL8) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% (w/v) BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Antibody Incubation: Prepare serial dilutions of both the TCO-labeled and unlabeled antibodies in blocking buffer. Add the antibody dilutions to the wells and incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse HRP) and incubate for 1 hour at 37°C.

  • Detection: Wash the plate with PBST. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 1 M HCl.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The EC50 values can be calculated from the resulting sigmoidal curves.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection antigen_coating Coat plate with antigen blocking Block with BSA antigen_coating->blocking add_primary_ab Add TCO-labeled or unlabeled antibody blocking->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate stop_reaction Stop with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

ELISA workflow for antibody affinity assessment.

EMSA, or gel shift assay, is a technique used to detect protein-DNA or protein-protein interactions. The principle is that a protein-probe complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, resulting in a "shift" in the band's position. This assay can be adapted to confirm the reactivity of TCO-labeled proteins.

Quantitative Comparison of Protein-Probe Interaction by EMSA

ProteinProbeObservationInterpretationReference
sfGFPTet2-EtsTCO-PEG5000Clear upward electrophoretic shift>95% reactivity of Tet2-protein with TCO-PEG
sfGFPWTsTCO-PEG5000No shiftSpecificity of the TCO-tetrazine reaction

Experimental Protocol: EMSA for TCO-Labeled Protein Reactivity

  • Reaction Setup: In a microfuge tube, mix the TCO-labeled protein (e.g., 10 µM final concentration) with a 10-fold molar excess of a tetrazine-functionalized probe (e.g., Tz-PEG5000). For a negative control, use the unlabeled protein.

  • Incubation: Incubate the reaction mixture for 5-15 minutes at room temperature.

  • Loading: Add a non-denaturing loading dye to the samples.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel (e.g., 5% TGE gel). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Visualize the bands using an appropriate method (e.g., Coomassie blue staining or fluorescence imaging if the probe is fluorescent). A shifted band in the lane with the TCO-labeled protein indicates a successful reaction and interaction.

EMSA_Workflow start Mix TCO-protein with Tz-probe incubation Incubate at RT start->incubation loading Add loading dye incubation->loading electrophoresis Run on native PAGE loading->electrophoresis visualization Visualize bands electrophoresis->visualization result Shifted band indicates interaction visualization->result

EMSA workflow for protein-probe interaction.

FP is a powerful technique for measuring protein-ligand and protein-protein interactions in a homogeneous solution. The assay is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger protein, the tumbling rate slows down, resulting in an increase in fluorescence polarization.

Experimental Protocol: Competitive FP Assay for Ligand Binding

  • Reaction Mixture: In a microplate, mix a constant concentration of the TCO-labeled protein, a fluorescently labeled ligand (at a concentration around its Kd), and varying concentrations of an unlabeled competitor ligand.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the competitor. The resulting curve can be used to determine the binding affinity (Ki) of the competitor. A similar binding affinity for the TCO-labeled and unlabeled protein indicates that the labeling did not interfere with ligand binding.

Assessment of Enzymatic Activity

For enzymes, it is crucial to demonstrate that TCO labeling does not compromise their catalytic function. Enzyme activity assays typically monitor the conversion of a substrate to a product over time.

Quantitative Comparison of TCO-Labeled vs. Unlabeled Enzyme Activity

EnzymeLabelAssay TypeActivity Compared to UnlabeledReference
ThioredoxinTCO-Successfully labeled with tetrazine, function implied
fRMsrSAM-TCO-Labeled at the sulfenic acid form, function implied

Experimental Protocol: General Fluorescence-Based Enzyme Activity Assay

  • Assay Components: Prepare a reaction buffer containing the substrate, cofactors, and any other necessary components for the enzyme's activity.

  • Enzyme Preparation: Prepare solutions of both the TCO-labeled and unlabeled enzyme at the same concentration.

  • Initiate Reaction: Add the enzyme to the reaction buffer to initiate the reaction. For a control, have a reaction mixture without the enzyme.

  • Monitoring: Monitor the change in fluorescence over time using a fluorometer. The rate of the reaction is proportional to the enzyme's activity.

  • Data Analysis: Compare the initial reaction rates of the TCO-labeled and unlabeled enzymes. Similar rates indicate that the labeling did not affect the enzyme's catalytic activity.

Enzyme_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare reaction buffer (substrate, cofactors) initiate Add enzyme to buffer prep_buffer->initiate prep_enzyme Prepare TCO-labeled and unlabeled enzyme solutions prep_enzyme->initiate monitor Monitor fluorescence change over time initiate->monitor compare Compare reaction rates monitor->compare conclusion Similar rates indicate retained activity compare->conclusion

Workflow for a fluorescence-based enzyme activity assay.

Assessment of Cellular Function

For proteins involved in cellular processes, such as signaling pathways, it is important to validate their function in a cellular context.

Experimental Protocol: Western Blotting to Assess Signaling Pathway Activation

  • Cell Treatment: Treat cells with either the TCO-labeled or unlabeled protein (e.g., a growth factor). Include a negative control of untreated cells.

  • Cell Lysis: After a specific incubation time, lyse the cells to extract the total protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with a primary antibody specific for a downstream signaling molecule (e.g., a phosphorylated form of a kinase) to assess the activation of the pathway.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Compare the levels of the activated signaling molecule in cells treated with the TCO-labeled versus the unlabeled protein. Similar levels of activation indicate that the labeled protein retains its ability to trigger the cellular signaling cascade.

Signaling_Pathway_Validation TCO_Protein TCO-Labeled Protein Cell_Surface_Receptor Cell Surface Receptor TCO_Protein->Cell_Surface_Receptor Unlabeled_Protein Unlabeled Protein Unlabeled_Protein->Cell_Surface_Receptor Downstream_Kinase Downstream Kinase Cell_Surface_Receptor->Downstream_Kinase Phosphorylation Phosphorylation (Activation) Downstream_Kinase->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

A generic signaling pathway for functional validation.

Conclusion

The TCO-tetrazine ligation is an invaluable tool for protein labeling, offering speed and specificity. However, the functional validation of the resulting protein conjugates is a non-negotiable step in ensuring the biological relevance of experimental findings. The assays outlined in this guide—ELISA, EMSA, fluorescence polarization, enzyme activity assays, and cellular assays—provide a robust framework for researchers to quantitatively assess the impact of TCO labeling on protein function. By carefully selecting and performing the appropriate functional assays, scientists can confidently employ TCO-labeled proteins to unravel complex biological processes.

References

The Influence of PEG Spacer Length on TCO Linker Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is paramount to the success of their molecular constructs. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics.[1] This guide provides a comparative analysis of how polyethylene glycol (PEG) spacers of varying lengths, incorporated into TCO linkers, modulate the reactivity and overall performance of the resulting bioconjugates.

The inclusion of a PEG spacer in a TCO linker is a critical design element that extends beyond simply connecting two molecules. It significantly influences the physicochemical properties of the linker, such as solubility and steric hindrance, which in turn dictates the accessibility and functional reactivity of the TCO group, especially when conjugated to large biomolecules like antibodies.[2][3]

The Impact of PEG Spacers on TCO Reactivity

When a TCO linker is conjugated to a protein, its hydrophobic nature can cause it to "bury" itself within the protein's structure, rendering it inaccessible for reaction with a tetrazine.[3][4] This masking effect can drastically reduce the functional yield of the desired bioconjugate.

The introduction of a hydrophilic PEG spacer counteracts this phenomenon. By increasing the overall hydrophilicity of the linker, the PEG chain helps to keep the TCO moiety exposed to the aqueous environment and available for ligation. This enhancement of "apparent reactivity" is a crucial consideration for achieving high-yield conjugations. Studies have shown that incorporating even a short PEG4 chain can increase the amount of active TCO on an antibody by over fourfold. Another study reported a greater than five-fold enhancement in the functional density of TCO on an antibody surface through the use of hydrophilic PEG linkers.

While PEG spacers are critical for preserving the accessibility of the TCO group, they do not significantly alter the intrinsic reaction rate of the TCO-tetrazine cycloaddition itself. The primary benefit lies in ensuring that a higher percentage of the conjugated TCO linkers are functionally available to react.

Data Presentation: Functional Reactivity of PEGylated TCO Linkers

The following table summarizes experimental data on the impact of PEG spacers on the functional reactivity of TCO linkers when conjugated to antibodies. The data highlights the significant improvement in the percentage of active TCOs available for tetrazine ligation.

LinkerPEG Spacer Length% Active TCOFold Enhancement in ReactivityKey Observations
NHS-TCO None~11%1x (Baseline)Low reactivity is attributed to the hydrophobic TCO group burying into the antibody.
NHS-PEG4-TCO 4 PEG units~47%> 4xThe addition of a short, hydrophilic PEG4 spacer dramatically increases the number of accessible TCO groups.
DBCO-PEG4-TCO 4 PEG unitsHigh> 5xA dual bioorthogonal approach using a PEG4 linker fully preserved TCO reactivity.
DBCO-PEG24-TCO 24 PEG unitsHigh3-4xA longer PEG24 linker also significantly enhanced TCO reactivity, though conjugation efficiency was slightly lower than with PEG4.

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for the conjugation of TCO-PEG linkers to antibodies and the subsequent tetrazine ligation.

Protocol 1: Conjugation of TCO-PEG-NHS Ester to an Antibody

This protocol describes a standard method for labeling primary amines (e.g., lysine residues) on an antibody with a TCO-PEG linker activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • TCO-PEGn-NHS ester (e.g., n=4, 12).

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns or other size-exclusion chromatography systems for purification.

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.

  • Reaction Setup: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEGn-NHS ester and quenched byproducts using a spin desalting column or another appropriate size-exclusion chromatography method. The purified TCO-labeled antibody is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation and Analysis

This protocol outlines the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule (e.g., a fluorescent probe).

Materials:

  • Purified TCO-labeled antibody.

  • Tetrazine-functionalized molecule of interest.

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Analytical system (e.g., SDS-PAGE, UV-Vis spectrophotometer, or Mass Spectrometer).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled antibody with the tetrazine-functionalized molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically recommended to ensure complete ligation of the accessible TCO sites.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid, and completion can be monitored if the tetrazine has a characteristic color (disappearance of pink/red color) or by analytical methods.

  • Analysis: Analyze the reaction products to confirm conjugation. This can be done via SDS-PAGE, where a shift in the molecular weight of the antibody will be observed. Alternatively, UV-Vis spectroscopy can be used to monitor the disappearance of the tetrazine's absorbance peak (typically between 510-550 nm). Mass spectrometry can provide a definitive confirmation of the final conjugate's mass.

  • (Optional) Purification: If necessary, purify the final antibody conjugate from excess tetrazine reagent using a desalting column or size-exclusion chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the PEG spacer and TCO reactivity.

experimental_workflow cluster_modification Step 1: Antibody Modification cluster_ligation Step 2: Bioorthogonal Ligation A Antibody in Amine-Free Buffer C Incubate (1 hr, RT) A->C B TCO-PEG-NHS Ester (in DMSO) B->C D Quench Reaction (Tris Buffer) C->D E Purify (Desalting Column) D->E F TCO-Labeled Antibody E->F H Incubate (30-60 min, RT) F->H Add to Ligation Reaction G Tetrazine-Probe G->H I Final Antibody Conjugate H->I J Analysis & Characterization I->J Analyze (SDS-PAGE, MS)

Caption: Experimental workflow for antibody bioconjugation.

logical_relationship NoPEG No PEG Spacer (Hydrophobic TCO) Buried TCO Group 'Buries' in Antibody NoPEG->Buried PEG Addition of PEG Spacer Hydrophilicity Increased Linker Hydrophilicity PEG->Hydrophilicity Solubility Improved Solubility & Reduced Aggregation PEG->Solubility Exposed TCO Group Remains Exposed & Accessible Hydrophilicity->Exposed LowReactivity Low Functional Reactivity Buried->LowReactivity HighReactivity High Functional Reactivity Exposed->HighReactivity

Caption: Impact of PEG spacer on TCO linker functionality.

References

Safety Operating Guide

Proper Disposal of (R,E)-TCO-PEG8-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R,E)-TCO-PEG8-acid, a bifunctional crosslinker commonly used in bioconjugation and click chemistry. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use[2].

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory[2].

  • Lab Coat: A flame-resistant and impervious lab coat should be worn[2].

  • Respiratory Protection: If there is a risk of dust or aerosol formation, or if exposure limits are exceeded, a full-face respirator should be used[2].

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste management service. This ensures the compound is handled and treated in accordance with environmental regulations.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled chemical waste container.

  • The container must be suitable and securely closed to prevent leakage or spillage.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure the storage area is away from incompatible materials and sources of ignition.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

  • Crucially, do not discharge this compound or its containers into sewer systems or waterways .

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, followed by water if appropriate).

  • The rinsate must be collected and disposed of as chemical waste.

  • After thorough cleaning, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.

Summary of Key Disposal and Safety Information

ParameterGuidelineCitation
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat. Respirator if dust/aerosol risk.
Handling Location Well-ventilated area or chemical fume hood.
Waste Container Suitable, closed, and clearly labeled container.
Empty Container Disposal Triple-rinse (collecting rinsate as waste), then puncture and dispose in a sanitary landfill or recycle if permitted.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal & Decontamination A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Collect Waste this compound and Contaminated Materials B->C D Place in a Labeled, Sealed Chemical Waste Container C->D E Store Waste Container in a Designated Safe Area D->E H Triple-Rinse Empty Containers D->H For Empty Containers F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Professional Disposal (Incineration/Chemical Destruction) F->G I Collect Rinsate as Chemical Waste H->I J Dispose of Decontaminated Container (Landfill/Recycle) H->J I->D Add to Waste

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling (R,E)-TCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R,E)-TCO-PEG8-acid

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.

This compound is a chemical compound that requires careful handling in a laboratory setting. The following procedures for personal protective equipment (PPE), operational protocols, and disposal are based on available safety data and best practices for similar chemical structures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn in addition to goggles if there is a significant splash hazard.Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical impermeable gloves (e.g., Nitrile) inspected prior to use.[1][2] For prolonged contact, consider double-gloving or using thicker, heavy-duty gloves.Prevents skin contact with the chemical, which may cause irritation.[3]
Body Protection A flame-resistant lab coat or chemical-resistant apron worn over long pants and closed-toe shoes.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a well-ventilated area or chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step procedure for the safe use of this compound in a laboratory setting.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Ventilation: Ensure a certified chemical fume hood is operational.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling chemical spills.

Handling Procedure
  • Work Area: All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Dispensing: For ease of handling, especially for low-melting solids, consider making a stock solution in an appropriate solvent like DMSO or DMF.

  • Avoid Contamination: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Preventing Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols.

  • Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools.

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. For long-term storage, a temperature of -20°C is recommended.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated consumables, in a suitable and clearly labeled hazardous waste container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Environmental Precaution: Do not allow the chemical to enter drains, sewers, or water systems.

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect & Don PPE prep_risk->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_transfer Transfer/Weigh in Fume Hood prep_workspace->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect During & After Procedure post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_wash->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.

References

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